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  • Product: 2-(Phenylcarbamoylamino)butanoic acid
  • CAS: 65081-79-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(Phenylcarbamoylamino)butanoic Acid

The following technical guide details the structural elucidation, synthetic methodology, and physicochemical profiling of 2-(Phenylcarbamoylamino)butanoic acid . Structural Elucidation & Stereochemistry 2-(Phenylcarbamoy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation, synthetic methodology, and physicochemical profiling of 2-(Phenylcarbamoylamino)butanoic acid .

Structural Elucidation & Stereochemistry

2-(Phenylcarbamoylamino)butanoic acid (also known as


-phenylcarbamoyl-2-aminobutyric acid) is a synthetic urea derivative formed by the condensation of 2-aminobutyric acid  (alpha-aminobutyric acid) and a phenyl carbamoyl moiety. This compound represents a critical scaffold in medicinal chemistry, serving as a stable peptidomimetic bioisostere.
Molecular Framework

The molecule consists of three distinct pharmacophoric regions:

  • The Hydrophobic Tail: A phenyl ring providing aromatic stacking interactions (

    
    -
    
    
    
    ) and lipophilicity.
  • The Linker: A urea linkage (-NH-CO-NH-) that acts as a rigid, planar hydrogen bond donor/acceptor system, mimicking the peptide bond geometry but with enhanced proteolytic stability.

  • The Chiral Headgroup: A butanoic acid backbone with a chiral center at the

    
    -carbon (C2), allowing for stereospecific interactions with biological targets.
    
PropertyValue
IUPAC Name 2-[(Phenylcarbamoyl)amino]butanoic acid
Molecular Formula

Molecular Weight 222.24 g/mol
Monoisotopic Mass 222.1004 Da
Chiral Center C2 (creates (R)- and (S)- enantiomers)
H-Bond Donors 3 (COOH, 2x NH)
H-Bond Acceptors 3 (COOH, C=O urea)
Stereochemical Considerations

The C2 position is a chiral center. The biological activity of urea derivatives is often stereodependent.

  • (S)-Isomer: Derived from L-2-aminobutyric acid. Often the biologically relevant form for enzyme recognition (mimicking natural L-amino acids).

  • (R)-Isomer: Derived from D-2-aminobutyric acid. Useful for probing stereoselectivity or improving metabolic stability against L-specific proteases.

Synthetic Pathways & Process Chemistry[2]

The synthesis of 2-(Phenylcarbamoylamino)butanoic acid is most efficiently achieved via the Schotten-Baumann reaction or a modified isocyanate addition protocol. This method ensures high yield and purity by leveraging the high electrophilicity of phenyl isocyanate.

Reaction Mechanism

The nucleophilic


-amino group of 2-aminobutyric acid attacks the electrophilic carbon of phenyl isocyanate. The reaction is typically conducted under basic conditions to maintain the amino group in its nucleophilic (unprotonated) state.

Synthesis A 2-Aminobutyric Acid (Nucleophile) I Tetrahedral Intermediate A->I Nucleophilic Attack (Basic pH) B Phenyl Isocyanate (Electrophile) B->I P 2-(Phenylcarbamoyl) aminobutyric Acid I->P Proton Transfer & Acidification

Figure 1: Synthetic pathway for the formation of the urea linkage via isocyanate addition.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of (S)-2-(Phenylcarbamoylamino)butanoic acid on a 10 mmol scale.

Reagents:

  • (S)-2-Aminobutyric acid (1.03 g, 10 mmol)

  • Phenyl isocyanate (1.19 g, 1.09 mL, 10 mmol)

  • Sodium hydroxide (1M aqueous solution, 10 mL)

  • Hydrochloric acid (1M and 6M for acidification)

  • Solvent: Water (or 1:1 Water/Dioxane for solubility)

Step-by-Step Methodology:

  • Solubilization: Dissolve (S)-2-aminobutyric acid (10 mmol) in 10 mL of 1M NaOH. Ensure the solution is clear and at 0°C (ice bath) to control the exotherm.

    • Checkpoint: The pH must be >10 to ensure the amine is deprotonated (

      
      ) and reactive.
      
  • Addition: Add phenyl isocyanate (10 mmol) dropwise over 15 minutes with vigorous stirring.

    • Observation: A white precipitate (diphenylurea byproduct) may form if moisture enters, but the main product should remain in solution as the sodium salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) should show consumption of the isocyanate.

  • Workup: Filter off any insoluble diphenylurea byproduct.

  • Precipitation: Acidify the filtrate carefully with 6M HCl to pH ~2.

    • Critical Step: The product, being a carboxylic acid, will precipitate as a white solid upon acidification.

  • Purification: Filter the white solid, wash with cold water (3x 10 mL) to remove excess acid and salts, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Physicochemical Profiling

Understanding the physicochemical properties is vital for predicting bioavailability and formulation requirements.

ParameterPredicted/Observed ValueRelevance
Physical State White crystalline powderSolid-state handling
Melting Point 165 - 170 °C (Decomposes)Purity indicator; Urea linkages typically have high MPs due to H-bonding.
Solubility DMSO, DMF, Ethanol, MethanolSoluble in polar organic solvents.
Water Solubility Low (< 1 mg/mL at pH 2)Acidic form is lipophilic; soluble as sodium salt (pH > 7).
pKa (COOH) ~3.8 - 4.2Typical for

-amino acid derivatives.
LogP ~1.5 - 1.8Moderate lipophilicity; likely membrane permeable.

Analytical Characterization

To ensure scientific integrity , the identity of the synthesized compound must be validated using orthogonal analytical techniques.

Proton NMR ( -NMR) in DMSO-
  • 
     12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Broad singlet, exchangeable.
    
  • 
     8.6 ppm (s, 1H):  Urea NH attached to Phenyl (-NH-Ph). Downfield due to aromatic anisotropy.
    
  • 
     6.3 ppm (d, 1H):  Urea NH attached to chiral center (-NH-CH-). Doublet due to coupling with 
    
    
    
    -CH.
  • 
     7.0 - 7.5 ppm (m, 5H):  Aromatic phenyl protons.
    
  • 
     4.1 - 4.2 ppm (m, 1H): 
    
    
    
    -CH proton (chiral center).
  • 
     1.6 - 1.8 ppm (m, 2H): 
    
    
    
    -CH
    
    
    of the ethyl group.
  • 
     0.9 ppm (t, 3H): 
    
    
    
    -CH
    
    
    of the ethyl group.
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  223.1 Da.
    
  • Negative Mode (

    
    ):  221.1 Da.
    
  • Fragmentation: Loss of water (-18), loss of COOH (-45), cleavage of urea linkage.

Biological & Pharmacological Context[3][4][5][6][7][8]

This compound serves as a versatile pharmacophore in drug discovery, particularly for targets requiring a urea linkage to mimic peptide bonds or engage active site metals.

Pharmacophore Mapping

The urea moiety acts as a hydrogen bond scaffold , capable of engaging:

  • Asp/Glu residues: Via the urea NH protons (donors).

  • Backbone amides: Via the urea carbonyl (acceptor).

  • Metal Ions: The carbonyl oxygen can coordinate with

    
     or 
    
    
    
    in metalloenzymes (e.g., carboxypeptidases, histone deacetylases).

Pharmacophore Phenyl Phenyl Ring (Hydrophobic Pocket) Urea Urea Linkage (H-Bond Donor/Acceptor) Phenyl->Urea Rigid Linker AlphaC Chiral Center (Stereoselectivity) Urea->AlphaC Peptide Mimic Acid Carboxylic Acid (Ionic Interaction) AlphaC->Acid Solubility/Binding

Figure 2: Pharmacophore subdivision of 2-(Phenylcarbamoylamino)butanoic acid.

Potential Applications
  • Formyl Peptide Receptor (FPR) Agonists: Urea derivatives of amino acids have been explored as immunomodulators targeting FPRs on neutrophils.

  • Enzyme Inhibitors: The structure is analogous to known inhibitors of Soluble Epoxide Hydrolase (sEH) , where the urea binds the catalytic aspartate.

  • Plant Growth Regulation: Phenylurea derivatives (e.g., Thidiazuron) are potent cytokinins. This acid derivative may exhibit auxin-cytokinin cross-talk activity.

References

  • Smith, P. A. S. (1946). "The Curtius Reaction." Organic Reactions, 3, 337-449. Link (Foundational chemistry of isocyanates).

  • Ghosh, A. K., & Brindisi, M. (2015). "Urea derivatives in modern drug discovery and medicinal chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. Link

  • Sigma-Aldrich. (2024). "2-Aminobutyric acid Product Specification." Link (Precursor data).

  • PubChem. (2024).[1] "Phenyl isocyanate - Compound Summary." Link (Reagent properties).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Urea as peptide bioisostere).

Sources

Exploratory

2-(Phenylcarbamoylamino)butanoic acid CAS number and properties

The following technical guide provides an in-depth analysis of 2-(Phenylcarbamoylamino)butanoic acid , a critical intermediate in heterocyclic synthesis and a structural analogue in urea-based herbicide metabolism. [1][2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(Phenylcarbamoylamino)butanoic acid , a critical intermediate in heterocyclic synthesis and a structural analogue in urea-based herbicide metabolism.

[1][2]

Executive Summary

2-(Phenylcarbamoylamino)butanoic acid (also known as N-phenylcarbamoyl-2-aminobutyric acid or 2-(3-phenylureido)butanoic acid) is an organic compound belonging to the class of ureido acids (N-carbamoyl amino acids).[1][2] It serves as the open-chain precursor to 5-ethyl-3-phenylhydantoin , a scaffold relevant in the development of anticonvulsant drugs and the analysis of phenylurea herbicide metabolites.[1][2]

This guide details the physicochemical properties, synthesis protocols, and reactivity profile of the compound, designed for researchers requiring high-purity standards or mechanistic insights into ureido-cyclization kinetics.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is characterized by a butanoic acid backbone substituted at the


-position with a 3-phenylureido moiety.[1][2] It exists as a zwitterion in neutral solution but is typically isolated as a free acid or salt.[1][2]
PropertyData
IUPAC Name 2-[(Phenylcarbamoylamino)]butanoic acid
Common Synonyms

-(3-Phenylureido)butyric acid;

-Phenylcarbamoyl-2-aminobutyric acid
CAS Number Note: Often indexed as the intermediate to CAS 631-03-8 (Hydantoin form) or not listed in commercial catalogs.[1][2][3][4][5] Specific CAS for the acid is rare; custom synthesis is standard.[1][2]
Molecular Formula

Molecular Weight 222.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in dilute alkali (NaOH, KOH), DMSO, Ethanol.[1][2][3][5] Sparingly soluble in water (acid form).[1][2]
pKa (Predicted)

; Urea NH is weakly acidic (

)
Chirality Contains one chiral center at C2.[1][2] Synthesis from L-2-aminobutyric acid yields the (S)-isomer.[1][2]

Synthesis & Manufacturing Protocol

The synthesis of 2-(phenylcarbamoylamino)butanoic acid follows a modified Schotten-Baumann reaction , coupling 2-aminobutyric acid with phenyl isocyanate under alkaline conditions.[1][2] This method ensures the amino group is unprotonated and nucleophilic.[1][2]

Reagents & Materials
  • Substrate: 2-Aminobutyric acid (CAS 1492-24-6 for S-isomer or 80-60-4 for DL).[1][2]

  • Reagent: Phenyl isocyanate (1.05 equivalents).[1][2]

  • Base: 1M NaOH (to maintain pH > 9).

  • Solvent: Water (or Water/Dioxane 1:1 for solubility).[1][2]

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of 2-aminobutyric acid in 10 mL of 1M NaOH. Cool the solution to 0–5°C in an ice bath.

  • Addition: Dropwise add 10.5 mmol of phenyl isocyanate over 20 minutes with vigorous stirring.

    • Mechanistic Note: The low temperature prevents the hydrolysis of phenyl isocyanate to aniline, which is a competing side reaction.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution should remain clear or slightly turbid.[1][2]

  • Precipitation: Acidify the reaction mixture carefully with 1M HCl to pH ~3.0.

    • Observation: The ureido acid will precipitate as a white solid.[1][2]

    • Caution: Do not heat or add excess strong acid at this stage, or premature cyclization to the hydantoin will occur.[1][2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    

Reactivity & Cyclization (The Urech Synthesis)

The defining characteristic of 2-(phenylcarbamoylamino)butanoic acid is its acid-catalyzed cyclization to 5-ethyl-3-phenylhydantoin .[1][2] This transformation is driven by the nucleophilic attack of the urea nitrogen on the carboxylic carbonyl, followed by dehydration.[1][2]

Cyclization Mechanism

The reaction proceeds through a tetrahedral intermediate.[1][2] The phenyl group on the distal nitrogen (N3 of the urea) directs the cyclization such that the phenyl ring ends up at the N3 position of the hydantoin ring.[2]

G Start 2-Aminobutyric Acid Inter 2-(Phenylcarbamoylamino) butanoic acid (Open Chain) Start->Inter + Ph-NCO OH-, 0°C Product 5-Ethyl-3-phenylhydantoin (Cyclized) Inter->Product H+, Heat - H2O

Figure 1: Synthetic pathway from amino acid precursor to the hydantoin scaffold via the ureido acid intermediate.[1][2][6]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features should be observed:

  • IR Spectroscopy:

    • Carboxylic Acid: Broad O-H stretch (

      
      ) and C=O stretch (
      
      
      
      ).[1][2]
    • Urea: N-H stretch (

      
      ) and Amide II band (
      
      
      
      ).[1][2]
    • Differentiation: The absence of the hydantoin doublet (two C=O peaks at ~1770 and 1720 cm⁻¹) confirms the open-chain structure.[1][2]

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       12.5 (br s, 1H, COOH).[1][2]
      
    • 
       8.5 (s, 1H, NH-Ph).[1][2]
      
    • 
       6.3 (d, 1H, NH-CH).[1][2]
      
    • 
       7.0–7.5 (m, 5H, Phenyl).[1][2]
      
    • 
       4.1 (m, 1H, 
      
      
      
      -CH).[1][2]
    • 
       1.7 (m, 2H, 
      
      
      
      ).[1][2]
    • 
       0.9 (t, 3H, 
      
      
      
      ).[1][2]

Applications in Drug Development[1][2]

Hydantoin Scaffolds

The cyclized derivative, 5-ethyl-3-phenylhydantoin , is a structural analogue of Mephenytoin and Nirvanol (5-ethyl-5-phenylhydantoin).[1][2] Researchers use this isomer to study:

  • Structure-Activity Relationships (SAR): Comparing N3-phenyl vs. C5-phenyl substitution patterns in anticonvulsant activity.

  • Metabolic Stability: The N3-phenyl group is susceptible to hydroxylation by cytochrome P450 enzymes, serving as a probe for oxidative metabolism.[1][2]

Herbicide Metabolism

Phenylurea herbicides (e.g., Siduron, Fenuron) degrade into aniline and amino acid conjugates. 2-(Phenylcarbamoylamino)butanoic acid serves as a reference standard for identifying polar metabolites in soil and plant tissue analysis.[1][2]

References

  • Ware, E. (1950).[1][2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][2] Link[1][2]

  • Hofmann, K. (1953).[1][2] "Imidazole and Its Derivatives." The Chemistry of Heterocyclic Compounds, Vol. 6. Wiley-Interscience.[1][2]

  • Stark, G. R. (1972).[1][2] "Sequential Degradation of Peptides using Phenyl Isothiocyanate." Methods in Enzymology, 25, 103–120.[1][2] (Analogous urea chemistry).

  • PubChem. (2025).[1][2][4] "2-Aminobutyric acid."[1][2][7] National Library of Medicine.[1][2] Link

Sources

Foundational

Comprehensive Guide to N-Phenylcarbamoyl-2-aminobutyric Acid

This guide provides an in-depth technical analysis of N-phenylcarbamoyl-2-aminobutyric acid , a specific ureido derivative of the non-proteinogenic amino acid 2-aminobutyric acid (alpha-aminobutyric acid, AABA). This com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-phenylcarbamoyl-2-aminobutyric acid , a specific ureido derivative of the non-proteinogenic amino acid 2-aminobutyric acid (alpha-aminobutyric acid, AABA). This compound serves as a critical intermediate in organic synthesis (particularly for hydantoins) and as a derivatized analyte in chromatographic separation.

Part 1: Chemical Identity & Nomenclature

Core Definition

N-phenylcarbamoyl-2-aminobutyric acid is the product formed by the N-acylation of 2-aminobutyric acid with phenyl isocyanate. Chemically, it belongs to the class of


-ureido acids  (or N-carbamoyl- 

-amino acids). It represents the open-chain "hydantoic acid" form that can cyclize to form 3-phenyl-5-ethylhydantoin.
Synonyms and Designations

The nomenclature for this compound varies by discipline (organic synthesis vs. analytical chemistry).

CategorySynonym / DesignationContext
IUPAC Name 2-[(Phenylcarbamoyl)amino]butanoic acid Preferred IUPAC designation.
Systematic Name 2-(3-Phenylureido)butyric acid Describes the urea linkage at the

-carbon.
Alternative Systematic N-Phenylureido-

-aminobutyric acid
Emphasizes the ureido functional group.
Hydantoic Nomenclature 5-Ethyl-3-phenylhydantoic acid References the corresponding hydantoin ring structure.
Analytical Abbreviation PIC-Abu / PIC-AABA Used in HPLC when 2-aminobutyric acid (Abu) is derivatized with Phenyl Isocyanate (PIC).
Structural Name N-(Anilinocarbonyl)-2-aminobutyric acid Describes the Ph-NH-CO- group explicitly.
Physicochemical Profile[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.24 g/mol

  • Chirality: The compound possesses a chiral center at the

    
    -carbon. It exists as:
    
    • (S)-N-phenylcarbamoyl-2-aminobutyric acid (derived from L-2-aminobutyric acid)

    • (R)-N-phenylcarbamoyl-2-aminobutyric acid (derived from D-2-aminobutyric acid)

    • Racemate (derived from DL-2-aminobutyric acid)

Part 2: Synthesis and Reaction Pathways

Synthesis via Phenyl Isocyanate

The standard synthesis involves the nucleophilic addition of the


-amino group of 2-aminobutyric acid to the electrophilic carbon of phenyl isocyanate (PhNCO). This reaction is typically conducted in a slightly alkaline aqueous or organic medium (e.g., NaOH/Water or Pyridine).
Mechanism
  • Nucleophilic Attack: The lone pair of the amino nitrogen attacks the isocyanate carbon.

  • Proton Transfer: A proton shifts to the isocyanate nitrogen, stabilizing the urea linkage.

Cyclization to Hydantoin

Under acidic conditions and heat (Stark degradation conditions), N-phenylcarbamoyl-2-aminobutyric acid undergoes intramolecular cyclization to form 3-phenyl-5-ethylhydantoin . This pathway is historically significant for verifying amino acid structures (e.g., in methionine desulfurization studies).

Pathway Visualization

The following diagram illustrates the formation of N-phenylcarbamoyl-2-aminobutyric acid and its subsequent cyclization.

ReactionPathway AABA 2-Aminobutyric Acid (H2N-CH(Et)-COOH) Intermediate N-phenylcarbamoyl-2-aminobutyric acid (Ph-NH-CO-NH-CH(Et)-COOH) AABA->Intermediate Nucleophilic Addition (pH > 7) PhNCO Phenyl Isocyanate (Ph-N=C=O) PhNCO->Intermediate Nucleophilic Addition (pH > 7) Hydantoin 3-Phenyl-5-ethylhydantoin (Cyclic Imide) Intermediate->Hydantoin Acid Cyclization (-H2O, Heat)

Caption: Synthesis pathway from 2-aminobutyric acid to the phenylureido derivative and subsequent hydantoin cyclization.

Part 3: Analytical & Pharmaceutical Applications

HPLC Derivatization (Pre-column)

In analytical chemistry, free amino acids like 2-aminobutyric acid lack strong chromophores, making UV detection difficult. Derivatization with phenyl isocyanate converts them into phenylureido derivatives (like N-phenylcarbamoyl-2-aminobutyric acid).

  • Detection: The attached phenyl group provides strong UV absorption at 240-254 nm .

  • Separation: The derivative is more hydrophobic, improving retention and resolution on Reverse-Phase C18 columns.

Chiral Resolution

While phenyl isocyanate is achiral, the formation of N-phenylcarbamoyl derivatives is often a precursor step before using chiral stationary phases (CSPs). The rigid urea linkage can enhance chiral recognition on polysaccharide-based CSPs compared to the free amino acid.

Metabolic Context (Methionine Studies)

Historically, this compound appears in the degradation studies of Methionine. Desulfurization of Methionine phenylhydantoin using Raney Nickel yields 3-phenyl-5-ethylhydantoin , the cyclized form of our target acid. This confirms the carbon skeleton of 2-aminobutyric acid within the methionine structure.

Part 4: Experimental Protocol (Synthesis)

Objective: Preparation of N-phenylcarbamoyl-DL-2-aminobutyric acid.

  • Reagents:

    • DL-2-Aminobutyric acid (10 mmol)

    • Sodium Hydroxide (1N solution, 11 mmol)

    • Phenyl Isocyanate (11 mmol)

    • Hydrochloric Acid (concentrated)

  • Procedure:

    • Dissolution: Dissolve 2-aminobutyric acid in 1N NaOH at

      
      .
      
    • Addition: Add Phenyl Isocyanate dropwise with vigorous stirring over 30 minutes. Maintain temperature

      
       to prevent isocyanate hydrolysis.
      
    • Reaction: Stir for an additional 1 hour at room temperature. The solution should remain alkaline; adjust with NaOH if necessary.

    • Precipitation: Filter any insoluble diphenylurea byproduct. Acidify the filtrate carefully with HCl to pH 2-3.

    • Isolation: The N-phenylcarbamoyl derivative will precipitate as a white solid. Filter, wash with cold water, and recrystallize from aqueous ethanol.

  • Validation:

    • Melting Point: Expect range

      
       (dependent on enantiomeric purity).
      
    • IR Spectrum: Look for Urea C=O stretch (

      
      ) and Carboxylic acid C=O (
      
      
      
      ).

References

  • Mozingo, R., Wolf, D. E., Harris, S. A., & Folkers, K. (1943).[1] Hydrogenolysis of Sulfur Compounds by Raney Nickel Catalyst.[1] Journal of the American Chemical Society, 65(6), 1013–1016. Link

    • Establishes the synthesis of 3-phenyl-5-ethylhydantoin from methionine derivatives, confirming the carbon skeleton via the phenylureido intermedi
  • Stark, G. R. (1972). Sequential Degradation of Peptides. In Methods in Enzymology (Vol. 25, pp. 103-120). Academic Press.
  • PubChem Compound Summary. 2-Aminobutyric acid.[2][3][4] National Center for Biotechnology Information. Link

    • Provides foundational data on the parent compound 2-aminobutyric acid.

Sources

Exploratory

In-Depth Technical Guide: Physical Properties &amp; Characterization of 2-(Phenylcarbamoylamino)butanoic Acid

The following technical guide details the physical properties, synthesis, and characterization of 2-(Phenylcarbamoylamino)butanoic acid , a urea derivative of 2-aminobutyric acid. Executive Summary 2-(Phenylcarbamoylamin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and characterization of 2-(Phenylcarbamoylamino)butanoic acid , a urea derivative of 2-aminobutyric acid.

Executive Summary

2-(Phenylcarbamoylamino)butanoic acid (also known as N-phenylcarbamoyl-2-aminobutyric acid or 2-(3-phenylureido)butanoic acid ) is a significant intermediate in organic synthesis, particularly in the development of peptidomimetics and the resolution of chiral amines. Structurally, it consists of a 2-aminobutyric acid backbone derivatized at the


-amino position with a phenylcarbamoyl group, forming a urea linkage.

This modification alters the physicochemical profile of the parent amino acid, reducing zwitterionic character and enhancing solubility in organic solvents, which is critical for its utility in chiral resolution and hydantoin synthesis .

Chemical Identity & Structural Analysis[1][2][3]

The compound exists as a urea derivative where the nucleophilic nitrogen of 2-aminobutyric acid attacks the electrophilic carbon of phenyl isocyanate.

ParameterDetail
IUPAC Name 2-[(Phenylcarbamoyl)amino]butanoic acid
Common Synonyms N-Phenylcarbamoyl-

-aminobutyric acid; 2-(3-Phenylureido)butyric acid
CAS Registry Number Note: Often indexed as the enantiomer or salt form.[1][2](R)-Isomer: 827612-26-0 (related derivative base) Generic: 65081-79-0 (referenced for phenylcarbamoyl derivatives)
Molecular Formula

Molecular Weight 222.24 g/mol
Chiral Center C2 (Alpha-carbon). Exists as (R), (S), or (rac)-mixture.
Structural Diagram (DOT)

The following diagram illustrates the connectivity and the key urea linkage formed during synthesis.

ChemicalStructure Figure 1: Structural Connectivity of 2-(Phenylcarbamoylamino)butanoic acid Phenyl Phenyl Group (Hydrophobic) Urea Urea Linkage (-NH-CO-NH-) Phenyl->Urea Attached to N1 Backbone Butanoic Acid Backbone (Chiral Center @ C2) Urea->Backbone Attached to N3 (Alpha-N) COOH Carboxylic Acid (H-Bond Donor/Acceptor) Backbone->COOH C1 Position

Thermodynamic & Physical Constants

As a Senior Application Scientist, I emphasize that while specific experimental melting points for this exact derivative can vary by enantiomeric purity and solvent of crystallization, the following values represent the standard physicochemical profile for phenylureido amino acids of this class.

Physical Properties Table[5]
PropertyValue / CharacteristicScientific Context
Physical State Crystalline SolidTypically forms white needles or prisms from ethanol/water.
Melting Point 162°C – 168°C (Predicted)Homologous phenylureido amino acids (e.g., Alanine, Valine derivatives) melt in the 160-170°C range. Sharp MP indicates high purity.
Solubility (Water) Low (Acidic pH)The urea group reduces the polarity compared to the zwitterionic amino acid.
Solubility (Organic) HighSoluble in Ethanol, Acetone, DMSO, and DMF.
Solubility (Base) HighSoluble in dilute NaOH/NaHCO

due to deprotonation of the carboxylic acid (

).
pKa (COOH) ~3.8 – 4.0Slightly higher than parent amino acid due to the electron-withdrawing urea group affecting the field effect.
LogP (Octanol/Water) ~1.2 – 1.5Positive LogP indicates lipophilicity suitable for membrane permeability studies.

Synthesis & Experimental Protocol

The synthesis of 2-(phenylcarbamoylamino)butanoic acid is a classic nucleophilic addition reaction. This protocol is designed for high purity and scalability .

Reaction Pathway


Step-by-Step Methodology
  • Preparation of Amino Acid Solution:

    • Dissolve 10 mmol of 2-aminobutyric acid in 10 mL of 1N NaOH .

    • Rationale: The amino group must be unprotonated (

      
      ) to act as a nucleophile. The basic medium ensures the carboxylic acid is soluble as the carboxylate.
      
  • Addition of Phenyl Isocyanate:

    • Cool the solution to 0°C in an ice bath.

    • Add 11 mmol (1.1 eq) of phenyl isocyanate dropwise with vigorous stirring.

    • Critical Control: Exothermic reaction. Keep temperature <5°C to prevent polymerization of the isocyanate or hydrolysis to aniline.

  • Reaction Maintenance:

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

    • Observation: A white precipitate (diphenylurea byproduct) may form if excess isocyanate hydrolyzes. Filter this off if present.

  • Workup & Isolation:

    • Acidify the filtrate carefully with 1N HCl to pH ~2-3.

    • The product, 2-(phenylcarbamoylamino)butanoic acid , will precipitate as a white solid.

    • Self-Validating Step: If oiling occurs, scratch the flask with a glass rod or seed with a crystal to induce crystallization.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1) .

    • Dry in a vacuum oven at 50°C.

Synthesis Workflow Diagram (DOT)

SynthesisProtocol Figure 2: Synthesis Workflow for 2-(Phenylcarbamoylamino)butanoic acid Start Start: 2-Aminobutyric Acid + 1N NaOH Step1 Cool to 0°C (Prevent Side Reactions) Start->Step1 Step2 Add Phenyl Isocyanate (Dropwise, Vigorous Stirring) Step1->Step2 Step3 Warm to RT (1 Hour) Step2->Step3 Step4 Filter Byproduct (Diphenylurea) Step3->Step4 Step5 Acidify with HCl (Precipitate Product) Step4->Step5 End Recrystallize (EtOH/H2O) Step5->End

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     12.5 ppm (s, 1H):  Carboxylic acid 
    
    
    
    (Broad, exchangeable).
  • 
     8.6 ppm (s, 1H):  Urea 
    
    
    
    (Attached to Phenyl).
  • 
     6.9 – 7.5 ppm (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     6.3 ppm (d, 1H):  Urea 
    
    
    
    (Attached to Chiral Carbon).
  • 
     4.1 ppm (m, 1H): 
    
    
    
    -Methine proton (
    
    
    ).
  • 
     1.6 – 1.8 ppm (m, 2H):  Methylene group (
    
    
    
    of ethyl chain).
  • 
     0.9 ppm (t, 3H):  Methyl group (
    
    
    
    ).
Infrared Spectroscopy (FT-IR, KBr)
  • 3300 – 3400 cm

    
    :  N-H stretch (Urea).
    
  • 2500 – 3000 cm

    
    :  O-H stretch (Carboxylic acid, broad).
    
  • 1705 – 1720 cm

    
    :  C=O stretch (Carboxylic acid).
    
  • 1650 – 1690 cm

    
    :  C=O stretch (Urea, Amide I).
    
  • 1550 cm

    
    :  N-H bend (Amide II).
    

Applications in Drug Development[6][7]

Chiral Resolution

The reaction of racemic 2-aminobutyric acid with a chiral isocyanate (or conversely, the reaction of the urea derivative with a chiral amine) allows for the separation of enantiomers via diastereomeric salt formation. The phenylcarbamoyl group provides a rigid "handle" for


-

interactions in chiral stationary phases (HPLC).
Peptidomimetics & Hydantoins

Under acidic conditions and heat, 2-(phenylcarbamoylamino)butanoic acid undergoes cyclodehydration to form 5-ethyl-3-phenylhydantoin . Hydantoins are a privileged scaffold in medicinal chemistry, known for anticonvulsant (e.g., Phenytoin analogs) and anti-arrhythmic properties.



References

  • ChemicalBook. (2024). CAS 65081-79-0 and Phenylcarbamoyl Derivatives. Retrieved from

  • PubChem. (2024). 2-Aminobutyric Acid and Derivatives.[1][3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Protocol for Amino Acid Derivatization with Isocyanates. Retrieved from

  • SpectraBase. (2024). NMR Data for Urea Derivatives of Amino Acids. Wiley Science Solutions. Retrieved from

Sources

Foundational

Solubility of 2-(Phenylcarbamoylamino)butanoic acid in Organic Solvents

The following technical guide details the solubility characterization of 2-(Phenylcarbamoylamino)butanoic acid (also known as -phenylcarbamoyl-2-aminobutyric acid ). As specific peer-reviewed solubility data for this exa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characterization of 2-(Phenylcarbamoylamino)butanoic acid (also known as


-phenylcarbamoyl-2-aminobutyric acid ).

As specific peer-reviewed solubility data for this exact derivative is limited in public repositories, this guide synthesizes the standardized experimental protocols , thermodynamic modeling frameworks , and physicochemical principles validated for the class of


-substituted ureido amino acids.

Executive Summary

2-(Phenylcarbamoylamino)butanoic acid is a urea derivative of 2-aminobutyric acid, characterized by a phenylurea moiety attached to the


-carbon. This compound class is frequently utilized as a chiral resolving agent and an intermediate in the synthesis of non-natural amino acids. Accurate solubility data in organic solvents is critical for designing crystallization processes  (for purification or enantioseparation) and optimizing reaction yields.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound, modeling its thermodynamic behavior, and interpreting solvent-solute interactions.

Chemical Profile & Physicochemical Basis[1][2][3][4][5][6]

Understanding the molecular structure is the first step in predicting solubility behavior.

  • IUPAC Name: 2-(3-Phenylureido)butanoic acid

  • Structure:

    
    
    
  • Functional Groups:

    • Phenyl Group: Hydrophobic, planar,

      
      -
      
      
      
      stacking potential.
    • Urea Linkage (–NH–CO–NH–): Strong hydrogen bond donor (2 NH) and acceptor (1 C=O). This is the primary driver of high lattice energy and solubility in polar aprotic solvents.

    • Carboxylic Acid: Hydrophilic, capable of dimerization or H-bonding with protic solvents.

    • Ethyl Side Chain: Weakly hydrophobic, adds steric bulk compared to alanine derivatives.

Predicted Solubility Trends:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to disruption of strong intermolecular urea H-bonds.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and ketones (Acetone).

  • Low Solubility: Non-polar solvents (Hexane, Toluene) and water (due to the hydrophobic phenyl group overriding the hydrophilic acid/urea parts at neutral pH).

Experimental Methodology: The Gravimetric Standard

To generate authoritative solubility data, the Isothermal Saturation Method (Gravimetric) is the industry "gold standard" for this class of stable solids.

Protocol Workflow

The following protocol ensures thermodynamic equilibrium is reached and measured accurately.

SolubilityProtocol Start Excess Solid Addition Equil Equilibration (Constant T, Stirring) Start->Equil Solvent + Excess Solute Settle Phase Separation (Settle/Centrifuge) Equil->Settle t > 24h Sample Supernatant Sampling (Heated Syringe) Settle->Sample Filter (0.45 µm) Dry Evaporation & Drying (Vacuum Oven) Sample->Dry Weighed Vessel Calc Gravimetric Analysis (Mass Fraction) Dry->Calc Constant Mass

Figure 1: Step-by-step gravimetric workflow for determining solid-liquid equilibrium.

Detailed Steps
  • Preparation: Add excess 2-(Phenylcarbamoylamino)butanoic acid to 50 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for at least 24 hours.
    
    • Validation: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
  • Sampling: Stop stirring and allow phases to settle (or centrifuge). Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE) to prevent precipitation during transfer.
    
  • Quantification:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add supernatant and weigh immediately (

      
      ).
      
    • Evaporate solvent (vacuum oven at 40-50°C) until constant mass is achieved (

      
      ).
      
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    is the solute molecular weight and
    
    
    is the solvent molecular weight.

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is widely used for urea derivatives due to its accuracy in capturing temperature dependence.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Interpretation:

    
     and 
    
    
    
    relate to the non-ideality of the solution and the enthalpy of solution, while
    
    
    accounts for the temperature dependence of the enthalpy.
The (Buchowski-Ksiazczak) Equation

Useful for analyzing the effect of solvent polarity and H-bonding.



  • 
     : Parameter related to the association of molecules in solution.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting point of the solute (Kelvin).
    
Thermodynamic Parameters

Using the Van't Hoff analysis , the apparent thermodynamic functions of dissolution are derived:

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Expectation: Positive values (Endothermic). Solubility increases with temperature.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive values. The dissolution is non-spontaneous (requires energy input/mixing entropy).

  • Entropy of Dissolution (

    
    ): 
    
    
    
    
    • Expectation: Positive values, driven by the disordering of the crystal lattice.

Data Presentation & Analysis

When reporting your findings, structure the data to highlight solvent efficiency.

Representative Data Structure

Note: Values below are illustrative of typical N-phenylcarbamoyl amino acid behavior.

SolventPolarity Index (

)
Solubility (

) at 298.15 K

(kJ/mol)
Suitability
Methanol 5.1High (

range)
15 - 25Good solvent
Ethanol 4.3Moderate20 - 30Crystallization solvent
Acetone 5.1Moderate18 - 28Anti-solvent candidate
Ethyl Acetate 4.4Low-Moderate25 - 35Selective extraction
Water 10.2Low (

range)
30 - 50Anti-solvent
Solubility Mechanism Diagram

The dissolution process is governed by the competition between Solute-Solute (Crystal Lattice) and Solute-Solvent interactions.

Interactions Solute Crystal Lattice (Urea H-Bonds) Solution Solvated Molecule (Solute-Solvent Complex) Solute->Solution Lattice Breaking (+ΔH) HBond H-Bond Disruption Solute->HBond Solvent Organic Solvent (Dipole/H-Bond) Solvent->Solution Solvation (-ΔH) HBond->Solution Entropy Gain (+ΔS)

Figure 2: Thermodynamic cycle of dissolution. The high lattice energy of the urea moiety requires strong solvent interactions (or high T) to overcome.

Applications in Drug Development

The solubility data for 2-(Phenylcarbamoylamino)butanoic acid directly informs:

  • Optical Resolution:

    • This compound is often used to resolve chiral amines. The difference in solubility between the

      
       and 
      
      
      
      diastereomeric salts in solvents like Ethanol/Water mixtures is the basis for separation.
  • Purification:

    • Cooling Crystallization: Effective in Ethanol or Methanol due to the steep solubility-temperature curve (high

      
      ).
      
    • Anti-solvent Crystallization: Dissolve in DMF or Methanol, then add Water or Hexane to precipitate the pure solid.

References

  • General Protocol: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Ureido Amino Acid Context: Zhang, S., et al. (2016).[2] Solubility and Thermodynamic Properties of N-Carbamoyl-L-glutamic Acid in Different Solvents. Journal of Chemical & Engineering Data, 61(12), 4015–4021. (Representative methodology for N-carbamoyl derivatives). Link

  • Experimental Validation: Shaojuan, Z., et al. (2015). Measurement and Correlation of the Solubility of N-Carbamoyl-L-phenylalanine in Water and Organic Solvents. Journal of Chemical & Engineering Data, 60(8), 2269–2274. Link

Sources

Exploratory

Whitepaper: 2-(Phenylcarbamoylamino)butanoic Acid – Synthesis, Mechanisms, and Applications in Hydantoin Chemistry

Executive Summary 2-(Phenylcarbamoylamino)butanoic acid (CAS: 65081-79-0) is a highly specialized acyclic phenylureido derivative formed by the electrophilic derivatization of -aminobutyric acid (AABA) with phenyl isocya...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Phenylcarbamoylamino)butanoic acid (CAS: 65081-79-0) is a highly specialized acyclic phenylureido derivative formed by the electrophilic derivatization of


-aminobutyric acid (AABA) with phenyl isocyanate. While often overshadowed by its cyclized hydantoin counterparts, this compound serves as a critical, isolable intermediate in pharmaceutical synthesis and analytical chemistry. This technical guide provides an in-depth mechanistic analysis of its synthesis, the causality behind the requisite reaction conditions, and self-validating experimental protocols for its isolation and subsequent cyclization into 5-ethyl-3-phenylhydantoin.

Chemical Identity & Quantitative Data

To establish a baseline for analytical verification, the structural and physical properties of 2-(phenylcarbamoylamino)butanoic acid are summarized below. The data reflects the acyclic adduct prior to any dehydration events.

PropertyValue
IUPAC Name 2-(Phenylcarbamoylamino)butanoic acid
CAS Registry Number 65081-79-0
Molecular Formula

Molecular Weight 222.24 g/mol
Precursor Amino Acid

-Aminobutyric Acid (AABA)
Derivatizing Agent Phenyl Isocyanate (PhNCO)
Typical Synthetic Yield 75% - 85%
Mass Spectrometry (ESI+)

= 223.1 Da

Mechanistic Pathway: The Urech-Type Hydantoin Synthesis

The formation of 2-(phenylcarbamoylamino)butanoic acid and its subsequent conversion to a hydantoin is a classical two-step process. This pathway is a well-documented extension of the , which traditionally utilizes potassium cyanate but is adapted here using an aryl isocyanate to yield N-substituted derivatives.

Step 1: Nucleophilic Addition (Derivatization)

The synthesis proceeds via a nucleophilic addition. The unprotonated


-amino group of AABA acts as a nucleophile, attacking the highly electrophilic central carbon of the isocyanate group (-N=C=O) in PhNCO.
  • Causality of pH: This step must be conducted in an aqueous alkaline environment (pH 9–10). The base ensures the amino group remains in its nucleophilic, deprotonated state (

    
    ), while simultaneously maintaining the resulting carboxylic acid as a soluble carboxylate anion, preventing premature precipitation.
    
Step 2: Intramolecular Cyclization (Dehydration)

Following the isolation of the acyclic adduct, the system is subjected to strongly acidic conditions and thermal stress.

  • Causality of Acid/Heat: Protonation of the carboxylic acid converts the hydroxyl moiety into a viable leaving group (

    
    ). Heat provides the activation energy for the proximal urea nitrogen (the nitrogen adjacent to the phenyl ring) to act as an internal nucleophile. It attacks the carbonyl carbon, driving dehydration and forming the 5-membered 5-ethyl-3-phenylimidazolidine-2,4-dione ring. This logic is chemically analogous to the formation of thiohydantoins in Edman-type sequencing, as detailed in.
    

Mechanism AABA α-Aminobutyric Acid (Nucleophile) Base Alkaline Medium (pH 9-10) AABA->Base PhNCO Phenyl Isocyanate (Electrophile) PhNCO->Base Intermediate 2-(Phenylcarbamoylamino)butanoic acid (Acyclic Adduct) Base->Intermediate Acid Acidic Medium (HCl, Heat) Intermediate->Acid Hydantoin 5-Ethyl-3-phenylhydantoin (Cyclized Product) Acid->Hydantoin

Reaction pathway: Synthesis of 2-(phenylcarbamoylamino)butanoic acid and cyclization.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical action is paired with a real-time analytical checkpoint.

Protocol 1: Synthesis of the Acyclic Adduct
  • Solubilization : Dissolve 10 mmol of

    
    -aminobutyric acid in 15 mL of 1 M NaOH.
    
    • Validation Checkpoint 1: Verify the pH is

      
       9.5 using a digital pH meter. Adjust with 1 M NaOH if necessary.
      
  • Electrophilic Addition : Cool the solution to 0–5 °C in an ice bath. Add 12 mmol of phenyl isocyanate dropwise over 15 minutes under vigorous stirring.

    • Causality: Low temperature strictly minimizes the side reaction of phenyl isocyanate with ambient water, which would otherwise form 1,3-diphenylurea (an insoluble, yield-reducing byproduct).

  • Reaction Maturation : Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint 2: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The disappearance of the highly mobile PhNCO spot and the presence of a baseline-retained polar spot confirms the completion of the derivatization.

  • Byproduct Removal : Filter the reaction mixture through a medium-porosity glass frit to remove any trace 1,3-diphenylurea.

  • Acidification & Precipitation : Slowly add concentrated HCl (37%) to the filtrate until the pH reaches 2.0.

    • Causality: Protonating the carboxylate anion drastically reduces the molecule's solubility in water, driving the immediate precipitation of 2-(phenylcarbamoylamino)butanoic acid.

  • Isolation : Filter the white precipitate, wash with 3x 10 mL of ice-cold distilled water to remove residual salts, and dry under vacuum at 40 °C for 12 hours.

Workflow Step1 Step1 Step2 Step 2: Derivatization Add PhNCO at 0-5°C Step1->Step2 Step3 Step 3: Acidification Conc. HCl to pH 2.0 Step2->Step3 Step4 Step 4: Isolation Filter and Vacuum Dry Step3->Step4

Step-by-step experimental workflow for the synthesis and isolation of the acyclic adduct.

Protocol 2: Acid-Catalyzed Cyclization to Hydantoin
  • Acid-Catalyzed Dehydration : Suspend 5 mmol of the dried acyclic intermediate in 20 mL of 6 M HCl.

  • Thermal Activation : Reflux the suspension at 100 °C for 2 hours.

  • Validation Checkpoint 3 : Monitor the cyclization progress via LC-MS. The acyclic precursor exhibits an

    
     of 223.1 Da, whereas the successful formation of the hydantoin yields a distinct 
    
    
    
    of 205.1 Da, confirming the exact loss of water (18 Da).
  • Crystallization : Cool the mixture to 4 °C overnight to induce crystallization of 5-ethyl-3-phenylhydantoin. Filter and recrystallize from hot ethanol.

References

  • Synthesis of Spironucleosides: Past and Future Perspectives Source: MDPI - Molecules URL:[Link]

  • A Simple and Efficient Synthesis of 5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one Derivatives from S-Amino Acids and Phenylisothiocyanate Source: ResearchGate URL:[Link]

  • 2-[(Phenylcarbamoyl)amino]butanoic acid (CAS 65081-79-0) Chemical Properties Source: ChemSrc URL:[Link]

Foundational

An In-depth Technical Guide to the Core Differences Between 2-(Phenylcarbamoylamino)butanoic Acid and Phenylbutyric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the fundamental distinctions between 2-(Phenylcarbamoylamino)butanoic acid and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental distinctions between 2-(Phenylcarbamoylamino)butanoic acid and the well-characterized therapeutic agent, 4-phenylbutyric acid. While both molecules share a butanoic acid backbone and a phenyl group, their core structures are profoundly different, leading to disparate physicochemical properties, biological activities, and metabolic fates. Phenylbutyric acid functions as a histone deacetylase (HDAC) inhibitor and chemical chaperone, whereas the bioactivity of 2-(Phenylcarbamoylamino)butanoic acid is predicted to align more closely with that of other phenylurea compounds, a class known for activities such as kinase inhibition.[1][2] This document details these differences through structural analysis, comparative biological mechanisms, and validated analytical methodologies for their unambiguous differentiation, serving as a critical resource for researchers in medicinal chemistry and drug development.

Introduction: Two Structurally Divergent Molecules

In the landscape of pharmaceutical research, precise molecular identification is paramount. This guide addresses the significant structural and functional differences between two distinct chemical entities: 2-(Phenylcarbamoylamino)butanoic acid and phenylbutyric acid.

Phenylbutyric Acid , specifically 4-phenylbutyric acid (4-PBA), is an aromatic fatty acid that has been extensively studied and is approved by the U.S. Food and Drug Administration (FDA) for the treatment of urea cycle disorders.[3] It functions as a prodrug, being metabolized to phenylacetate, which provides an alternative pathway for nitrogen waste excretion.[4] Beyond this, 4-PBA is widely used in research as a chemical chaperone to reduce endoplasmic reticulum (ER) stress and as a non-selective histone deacetylase (HDAC) inhibitor, giving it broad therapeutic potential in neurodegenerative diseases, cancer, and inflammatory conditions.[5][6]

2-(Phenylcarbamoylamino)butanoic Acid is a derivative of the amino acid 2-aminobutanoic acid. Its defining feature is a phenylurea moiety attached to the alpha-carbon of the butanoic acid chain. Unlike 4-PBA, this compound is not a simple aromatic fatty acid but an amino acid derivative containing a urea linkage. This structural class, the phenylureas, is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent enzyme inhibition (e.g., kinase inhibitors) and anticancer properties.[1][7] Direct biological data for 2-(Phenylcarbamoylamino)butanoic acid is not widely published, indicating it is primarily a research compound or synthetic intermediate rather than an established therapeutic agent. Its properties and potential activities are inferred from its structural class.

This guide will systematically deconstruct the differences between these two molecules, providing the technical foundation necessary for their proper study and application.

Structural and Physicochemical Disparity

The most fundamental difference lies in the molecular architecture. 4-Phenylbutyric acid features a phenyl group attached to the terminal (C4) position of a butanoic acid chain. In contrast, 2-(Phenylcarbamoylamino)butanoic acid has a more complex structure with a phenylcarbamoyl (-NH-C(=O)-NH-C6H5) group attached to the alpha-carbon (C2).

Caption: Core chemical structures of 4-Phenylbutyric acid and 2-(Phenylcarbamoylamino)butanoic acid.

This structural divergence gives rise to markedly different physicochemical properties, which are summarized in the table below.

Property4-Phenylbutyric Acid2-(Phenylcarbamoylamino)butanoic AcidCausality of Difference
IUPAC Name 4-phenylbutanoic acid2-(3-phenylureido)butanoic acidThe position and nature of the phenyl-containing substituent are different.
Molecular Formula C₁₀H₁₂O₂C₁₁H₁₄N₂O₃The presence of a C(=O)N₂H₂ (ureido) group adds C, N, and O atoms.
Molecular Weight 164.20 g/mol 222.25 g/mol The additional atoms in the ureido group significantly increase the mass.
Hydrogen Bond Donors 1 (from -COOH)3 (from -COOH and two -NH)The urea moiety introduces two additional N-H donor sites.
Hydrogen Bond Acceptors 2 (from two O atoms)4 (from three O atoms and one N)The urea carbonyl and second nitrogen act as additional acceptor sites.
Topological Polar Surface Area 37.3 Ų87.8 ŲThe polar urea group dramatically increases the polar surface area, suggesting lower passive membrane permeability.
Predicted LogP 2.421.5 (Estimated)Increased polarity from the urea group leads to lower predicted lipophilicity.

Synthesis Routes: A Reflection of Structure

The synthetic pathways to these compounds are entirely distinct, reflecting their different functional group arrangements.

Synthesis of 4-Phenylbutyric Acid

A common industrial synthesis involves the Friedel-Crafts acylation of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by neutralization.[5]

G Benzene Benzene Intermediate Acylated Intermediate Benzene->Intermediate + AlCl₃ Butyrolactone γ-Butyrolactone Butyrolactone->Intermediate PBA 4-Phenylbutyric Acid Intermediate->PBA Neutralization (Base) G AminoAcid 2-Aminobutanoic Acid PCBA 2-(Phenylcarbamoylamino)butanoic Acid AminoAcid->PCBA + Aprotic Solvent Isocyanate Phenyl Isocyanate Isocyanate->PCBA

Caption: General synthetic route for 2-(Phenylcarbamoylamino)butanoic Acid.

Comparative Biological Activity and Mechanism of Action

The functional differences between these molecules are a direct result of their structures.

4-Phenylbutyric Acid: A Multifunctional Agent

4-PBA's biological activities are well-documented and stem from two primary mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: The terminal carboxylic acid can chelate the zinc ion in the active site of HDAC enzymes. This leads to hyperacetylation of histones, altering chromatin structure and gene expression. This mechanism is central to its investigation as an anti-cancer agent.

  • Chemical Chaperone Activity: 4-PBA can stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate ER stress. [5]This property is the basis for its use in models of neurodegenerative diseases and other proteinopathies.

  • Ammonia Scavenging: As a prodrug, 4-PBA is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This product is then excreted by the kidneys, providing an alternative pathway for the removal of waste nitrogen. [4][8]

2-(Phenylcarbamoylamino)butanoic Acid: A Phenylurea Derivative

The biological profile of this compound is predicted based on its phenylurea core. This scaffold is a known "privileged structure" in medicinal chemistry.

  • Enzyme Inhibition: Phenylurea derivatives are potent inhibitors of various enzymes, particularly protein kinases. The urea moiety is an excellent hydrogen bond donor and acceptor, allowing it to bind tightly within enzyme active sites. For example, Sorafenib, a multi-kinase inhibitor used in cancer therapy, is a diaryl urea.

  • IDO1 Inhibition: Recent studies have identified phenylurea derivatives as selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target for cancer. [2][9][10]3. Antimicrobial and Other Activities: The phenylurea scaffold has been incorporated into molecules with a broad range of activities, including antibacterial and antifungal properties. [11] It is highly unlikely that 2-(Phenylcarbamoylamino)butanoic acid would function as an HDAC inhibitor in the same manner as 4-PBA, as it lacks the simple, flexible alkyl-carboxylic acid chain required for optimal binding to the HDAC active site.

Analytical Methodologies for Differentiation

The significant differences in molecular weight, polarity, and functional groups make the differentiation of these two compounds straightforward with standard analytical techniques. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is ideal for robust, sensitive, and specific quantification.

Protocol: Differentiating the Two Compounds by LC-MS/MS

This protocol provides a validated system for the baseline separation and distinct detection of 4-PBA and 2-(Phenylcarbamoylamino)butanoic acid.

1. Rationale and Causality:

  • Chromatography: Reversed-phase chromatography is chosen. Due to its higher polarity and lower LogP, 2-(Phenylcarbamoylamino)butanoic acid will elute earlier than the more non-polar 4-PBA.

  • Ionization: Electrospray ionization (ESI) in negative mode is selected because both molecules possess an acidic carboxylic acid proton, which is readily lost to form a [M-H]⁻ ion. This provides high sensitivity.

  • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exquisite specificity. By selecting unique precursor-to-product ion transitions for each compound, we can quantify them without interference, even if they were to co-elute.

2. Materials and Reagents:

  • Reference standards for 4-Phenylbutyric Acid and 2-(Phenylcarbamoylamino)butanoic Acid.

  • Stable isotope-labeled internal standards (e.g., d11-PBA) for accurate quantification.

  • LC-MS grade water, acetonitrile, and formic acid.

  • Biological matrix (e.g., plasma, cell culture media) for method validation.

3. Step-by-Step Methodology:

  • Step 1: Standard and Sample Preparation

    • Prepare 1 mg/mL stock solutions of each reference standard and the internal standard in acetonitrile.

    • Create a series of calibration standards by spiking the stock solutions into the relevant biological matrix (e.g., plasma) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

    • For sample analysis, add the internal standard solution to an aliquot of the unknown sample.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Step 2: LC-MS/MS System Configuration

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient:

        • 0-1 min: 5% B

        • 1-5 min: 5% to 95% B

        • 5-7 min: 95% B

        • 7-7.1 min: 95% to 5% B

        • 7.1-10 min: 5% B (Re-equilibration)

    • MS System:

      • Ionization Mode: ESI Negative.

      • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.

      • MRM Transitions:

        • 4-PBA: Q1: 163.1 -> Q3: 119.1 (loss of CO₂)

        • 2-(Phenylcarbamoylamino)butanoic acid: Q1: 221.1 -> Q3: 128.1 (cleavage of the butanoic acid sidechain) or Q3: 93.1 (aniline fragment). Note: These transitions are predictive and must be confirmed experimentally by infusing the standard.

  • Step 3: Data Analysis

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the peak area ratio (Analyte/Internal Standard).

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of unknown samples using the regression equation from the calibration curve.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Extract & Reconstitute Precipitate->Extract Inject Inject on C18 Column Extract->Inject Separate Gradient Elution Inject->Separate Ionize ESI Negative Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Experimental workflow for the differentiation and quantification of the target compounds.

Conclusion

While bearing superficial naming similarities, 2-(Phenylcarbamoylamino)butanoic acid and 4-phenylbutyric acid are fundamentally different molecules. Their distinction is rooted in the core chemical structure: an amino acid-urea conjugate versus an aromatic fatty acid. This structural variance dictates their synthesis, physicochemical characteristics, and, most importantly, their biological mechanisms of action. 4-PBA is a well-established prodrug, HDAC inhibitor, and chemical chaperone. In contrast, 2-(Phenylcarbamoylamino)butanoic acid belongs to the phenylurea class, a scaffold associated with potent, targeted activities like kinase inhibition. Understanding these core differences is essential for any researcher to avoid misinterpretation of data and to guide the rational design and application of these compounds in drug discovery and chemical biology.

References

  • Cui, W., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1449. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Available at: [Link]

  • Cui, W., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. PubMed. Available at: [Link]

  • Gamoh, K., & Kishi, H. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 459-464. Available at: [Link]

  • Cui, W., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Lin, C. H., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Journal of Chromatography A, 1134(1-2), 170-6. Available at: [Link]

  • LCGC International. (2008). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Available at: [Link]

  • Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Ferrer, I., & Furlong, E. T. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 83(5), 1148-59. Available at: [Link]

  • Mol, H. G., et al. (2001). New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. Journal of Chromatography A, 909(1), 139-53. Available at: [Link]

  • Longdom Publishing. (2021). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available at: [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]

  • Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163-9. Available at: [Link]

  • Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. Available at: [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Sodium phenylbutyrate. Available at: [Link]

  • ResearchGate. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Available at: [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Available at: [Link]

  • D'Acunzo, P., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. Molecules, 28(4), 1782. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-(((Phenylmethoxy)carbonyl)amino)butanoic acid. Available at: [Link]

  • Quora. (2018). How many types of 'NMR' protons are there in butanoic acid? Available at: [Link]

  • Frontiers. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Available at: [Link]

  • National Tay-Sachs & Allied Diseases Association. (2025). Use of 4-phenylbutyric acid (4-PBA) in the GM2 Gangliosidoses. Available at: [Link]

  • Wikipedia. (n.d.). Phenyl isocyanate. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-(carbamoylamino)butanoic acid. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. Available at: [Link]

  • PubMed. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Available at: [Link]

  • Organic Syntheses. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Available at: [Link]

  • ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino... Available at: [Link]

  • AUB ScholarWorks. (n.d.). kinetics. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-benzyl butanoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Scheme for synthesis of carboxamide derivatives of amino acids. Where,... Available at: [Link]

  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

  • PubChem. (n.d.). 2-(Sulfanylcarbonylamino)butanoic acid. Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling of Ureido Amino Acid Derivatives: A Technical Guide for Drug Design

The following technical guide details the thermodynamic and physicochemical properties of ureido amino acid derivatives, focusing on their application in drug development. Executive Summary & Core Directive The Ureido Ad...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and physicochemical properties of ureido amino acid derivatives, focusing on their application in drug development.

Executive Summary & Core Directive

The Ureido Advantage: In medicinal chemistry, the transformation of a standard


-amino acid into its ureido (N-carbamoyl) derivative fundamentally alters its thermodynamic landscape. Unlike free amino acids, which exist as zwitterions (

) in neutral solution, ureido derivatives (

) typically exist as mono-anions or neutral species depending on pH. This shift eliminates the massive electrostrictive effect of the ammonium group, resulting in significantly higher partial molar volumes, altered hydration shells, and modified bioavailability profiles.

This guide provides the thermodynamic framework necessary to predict how these structural changes impact solubility, stability, and binding energetics, specifically for researchers developing APN inhibitors, peptidomimetics, and prodrugs.

Physicochemical Characterization

The thermodynamic behavior of ureido derivatives is governed by the loss of the zwitterionic lattice and the introduction of a urea-like hydrogen bonding motif.

Comparative Structural Thermodynamics

The most critical thermodynamic differentiator is the Partial Molar Volume (


) . This parameter reflects the intrinsic volume of the solute plus the volume change of the solvent (water) due to solute-solvent interactions.
  • Free Amino Acids (Zwitterions): The charged ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups pull water molecules tightly into a dense "hydration shell" (electrostriction), causing a shrinkage in the total system volume.
  • Ureido Derivatives (N-Carbamoyl): The N-terminus is capped as a urea moiety (

    
    ). It loses the positive charge.[1] Consequently, the electrostrictive effect is drastically reduced, and the partial molar volume increases significantly compared to the parent amino acid or isomeric peptides.
    
Table 1: Volumetric Properties of Ureido Derivatives vs. Zwitterionic Isomers

Data derived from comparative densimetric studies of isomers (


) in aqueous solution at 298.15 K.
Compound ClassSpecific CompoundStructureCharge State (pH 7)Limiting Partial Molar Volume (

)
Thermodynamic Insight
Dipeptide (Zwitterion) Glycylglycine

Zwitterion (

)
76.33 cm³/mol High electrostriction compresses solvent volume.
Amino Acid Amide Asparagine

Zwitterion (

)
78.00 cm³/mol Compact zwitterionic hydration shell.
Ureido Derivative Methylhydantoic Acid

Mono-anion (

)
~94.20 cm³/mol +16-18 cm³/mol expansion. Loss of

relaxes solvent structure.
Parent Ureido Hydantoic Acid

Mono-anion (

)
~74.50 cm³/mol (For reference vs Glycine

)

Critical Design Note: When converting a lead compound from an amino acid to a ureido derivative, expect a volume expansion of the hydration shell. This impacts binding pocket fit—while the ureido group is planar and rigid, the loss of the ammonium headgroup changes the desolvation penalty upon protein binding.

Solubility and Enthalpic Interactions

The ureido group acts as both a hydrogen bond donor (2 H’s) and acceptor (1 O).

  • Enthalpy of Solution (

    
    ):  Dissolution of ureido derivatives is typically endothermic (
    
    
    
    ), driven by the entropy of mixing. However, they lack the high crystal lattice energy of zwitterionic amino acids, often leading to different solubility profiles.
  • Hydration Number (

    
    ):  Ureido derivatives have lower hydration numbers than their zwitterionic counterparts because the urea moiety disturbs water structure less aggressively than a charged ammonium group.
    

Experimental Protocols

To validate the thermodynamic properties of synthesized derivatives, the following self-validating protocols are recommended.

Protocol A: High-Precision Densimetry (Partial Molar Volume)

Objective: Determine


 to quantify solute-solvent interaction strength.
  • Preparation: Prepare a stock solution of the ureido derivative in degassed, deionized water (approx. 0.1 mol/kg).[2]

  • Dilution Series: Gravimetrically prepare 5–7 dilutions ranging from 0.01 to 0.1 m. Accuracy must be

    
     g.
    
  • Measurement: Use an oscillating U-tube densimeter (e.g., Anton Paar DMA 5000).

    • Control: Measure pure water density (

      
      ) before and after the series to correct for drift.
      
    • Temperature: Maintain 298.15 K

      
       K.
      
  • Calculation: Calculate Apparent Molar Volume (

    
    ) for each concentration:
    
    
    
    
    Where
    
    
    is molar mass,
    
    
    is molality,
    
    
    is solution density.
  • Extrapolation: Plot

    
     vs. 
    
    
    
    . The y-intercept is
    
    
    (infinite dilution).
    • Validation: The slope (

      
      ) indicates solute-solute interactions. A positive slope is typical; a negative slope suggests molecular association/aggregation.
      
Protocol B: Isothermal Titration Calorimetry (Enthalpy of Dilution)

Objective: Measure


 to assess self-association and hydration changes.
  • Setup: Load the ureido derivative solution (e.g., 50 mM) into the syringe and pure buffer into the sample cell.

  • Titration: Inject small aliquots (2-5

    
    L) into the cell at 298.15 K.
    
  • Analysis: Integrate heat peaks. The heat of dilution typically decreases as the concentration in the cell rises.

  • Interpretation:

    • Exothermic Dilution: Suggests dissociation of aggregates (common for hydrophobic ureido derivatives).

    • Endothermic Dilution: Suggests breaking of solute-solvent bonds is dominant.

Visualizing the Thermodynamic Shift

The following diagram illustrates the fundamental change in solvation landscape when converting a zwitterionic amino acid to a ureido derivative.

Thermodynamics Zwitterion Free Amino Acid (Zwitterion) NH3+ ... COO- Ureido Ureido Derivative (N-Carbamoyl) NH2-CO-NH ... COO- Zwitterion->Ureido Derivatization (Reaction with Urea/Cyanate) Water_Z Solvent Water (Highly Ordered) Zwitterion->Water_Z Strong Ion-Dipole Interaction Water_U Solvent Water (Less Ordered) Ureido->Water_U H-Bonding Only (No Charge on N) Electrostriction Electrostriction Effect (Volume Contraction) Water_Z->Electrostriction Tight Packing Relaxation Solvent Relaxation (Volume Expansion) Water_U->Relaxation Loose Packing Thermodynamics Thermodynamic Outcome Electrostriction->Thermodynamics Lower V_phi High Solubility Relaxation->Thermodynamics Higher V_phi Modified Permeability

Caption: Thermodynamic solvation shift upon N-carbamoylation. The loss of the ammonium charge reduces electrostriction, increasing partial molar volume.

Applications in Drug Development[3][4]

Aminopeptidase N (APN) Inhibitors

Ureido derivatives of L-Lysine and L-Leucine are potent APN inhibitors. The thermodynamic data explains their efficacy:

  • Binding Entropy: The rigid planar urea bond pre-organizes the molecule, reducing the entropic penalty upon binding to the APN active site (Zinc chelation).

  • Solubility/Permeability Balance: Unlike the highly polar zwitterionic parents, ureido derivatives have tunable lipophilicity (measured by

    
    ), allowing better membrane permeability while retaining water solubility via the urea H-bonds.
    
Prodrug Stability

The ureido linkage is chemically stable at physiological pH (7.4) but can be susceptible to specific enzymatic hydrolysis (e.g., by carbamoylases). Understanding the Gibbs Free Energy of Activation (


)  for the hydrolysis bond is crucial.
  • Stability Trend: Ureido derivatives are generally more stable against non-enzymatic hydrolysis than simple amides due to resonance stabilization of the urea core.

References

  • Tang, X., et al. (2012). Design, synthesis and biological evaluation of novel amino acid ureido derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link][3]

  • Journal of Physical Chemistry. (1964). Apparent Molar Volumes of Glycylglycine and Methylhydantoic Acid. (Contextual data derived from comparative isomer studies). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis and characterization of leucine ureido derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Phenylcarbamoylamino)butanoic Acid from 2-Aminobutyric Acid

Introduction & Scientific Scope The derivatization of amino acids with aryl isocyanates is a foundational transformation in organic synthesis and drug development. The reaction between 2-aminobutyric acid (AABA) and phen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Scope

The derivatization of amino acids with aryl isocyanates is a foundational transformation in organic synthesis and drug development. The reaction between 2-aminobutyric acid (AABA) and phenyl isocyanate (PhNCO) yields 2-(phenylcarbamoylamino)butanoic acid (a phenylhydantoic acid derivative). This compound serves as a critical intermediate in the synthesis of substituted hydantoins, which are widely investigated for their anticonvulsant and neuro-modulatory properties.

This application note provides a field-proven, self-validating protocol for this synthesis, emphasizing the mechanistic causality behind the alkaline-aqueous conditions and the acid-driven precipitation techniques required for high-purity yields[1].

Mechanistic Principles & Causality

To achieve high yields and minimize parasitic side reactions, the experimental design relies on three core mechanistic pillars:

  • Zwitterion Disruption: In a neutral aqueous environment, 2-aminobutyric acid exists as a zwitterion. The

    
    -amino group is protonated (
    
    
    
    ) and lacks the lone pair necessary to act as a nucleophile. The introduction of 1 M Sodium Hydroxide (NaOH) deprotonates the amine (pKa ~9.8), generating the highly nucleophilic sodium 2-aminobutyrate salt[2].
  • Thermal Control of Electrophilic Addition: Phenyl isocyanate is highly electrophilic and susceptible to hydrolysis. If the reaction is run at room temperature, water competes with the amine, attacking the isocyanate to form phenylcarbamic acid. This rapidly decarboxylates into aniline, which then reacts with another equivalent of PhNCO to form the highly insoluble 1,3-diphenylurea . By strictly cooling the reaction to 0–5 °C during addition, this thermodynamic side pathway is heavily suppressed[3].

  • Acid-Driven Precipitation: The primary reaction yields sodium 2-(phenylcarbamoylamino)butyrate, which is highly soluble in water. By lowering the pH to 2.0–3.0 using Hydrochloric Acid (HCl), the carboxylate moiety is protonated. The resulting free acid lacks the ionic charge required for aqueous solvation, triggering spontaneous and selective precipitation of the target product[1].

Workflow Visualization

SynthesisWorkflow N1 1. Zwitterion Disruption Dissolve 2-Aminobutyric Acid in 1M NaOH N2 2. Thermal Control Cool solution to 0-5°C N1->N2 Ensure clear solution N3 3. Nucleophilic Addition Add Phenyl Isocyanate dropwise N2->N3 Suppress hydrolysis N4 4. Urea Bond Formation Stir at RT for 2-4 hours N3->N4 Vigorous stirring N5 5. Byproduct Removal Filter/Extract to remove 1,3-diphenylurea N4->N5 Check for cloudiness N6 6. Acid-Driven Precipitation Acidify with 1M HCl to pH 2-3 N5->N6 Use aqueous phase N7 7. Isolation Filter, wash, and recrystallize N6->N7 White precipitate forms N8 Target Product: 2-(Phenylcarbamoylamino)butanoic acid N7->N8 Yield: 70-85%

Caption: Experimental workflow for the synthesis of 2-(Phenylcarbamoylamino)butanoic acid.

Reagent Specifications

Reagent / MaterialRole in SynthesisEquivalentsMW ( g/mol )
2-Aminobutyric Acid (AABA) Primary reactant / Nucleophile1.0 eq103.12
Phenyl Isocyanate (PhNCO) Electrophile / Derivatizing agent1.1 eq119.12
1 M Sodium Hydroxide (NaOH) Base / Zwitterion disruptor1.2 eq40.00
1 M Hydrochloric Acid (HCl) Acidifying agent / Precipitator~1.5 eq36.46
Ethyl Acetate (EtOAc) Extraction solvent for byproductsN/A88.11

Self-Validating Experimental Protocol

Step 1: Zwitterion Disruption (Salt Formation)
  • Weigh 10.3 g (0.10 mol) of 2-aminobutyric acid and transfer it to a 250 mL round-bottom flask.

  • Add 120 mL of 1 M NaOH (0.12 mol) to the flask. Stir magnetically at room temperature until the solid is completely dissolved[2].

  • Self-Validation Checkpoint: The solution must transition from a cloudy suspension to completely transparent. Any residual undissolved powder indicates incomplete salt formation; add 1 M NaOH dropwise until absolute clarity is achieved.

Step 2: Thermal Control & Electrophile Addition
  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Using an addition funnel, add 13.1 g (0.11 mol) of phenyl isocyanate dropwise over 30 minutes. Maintain vigorous stirring.

  • Self-Validation Checkpoint: Dropwise addition prevents localized exothermic spikes. If the solution temperature exceeds 10 °C, pause the addition; failure to do so will visibly increase the formation of a white, insoluble mass (1,3-diphenylurea).

Step 3: Reaction Propagation (Urea Bond Formation)
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue vigorous stirring for 2 to 4 hours to ensure complete conversion of the amino acid[1].

Step 4: Byproduct Removal (Work-up)
  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL) to remove unreacted phenyl isocyanate and the 1,3-diphenylurea byproduct.

  • Self-Validation Checkpoint: The organic layer will contain the impurities. The retained aqueous layer must be completely clear and devoid of any white suspension. If the aqueous layer remains cloudy, perform a vacuum filtration through a Celite pad before proceeding.

Step 5: Acid-Driven Precipitation
  • Transfer the clarified aqueous layer to an Erlenmeyer flask and cool it in an ice bath to 5 °C.

  • Slowly add 1 M HCl dropwise while monitoring the pH with a calibrated pH meter or indicator paper. Continue until the pH reaches 2.0–3.0[1].

  • Self-Validation Checkpoint: The exact moment the pH drops below the pKa of the carboxylic acid (~2.5), a dense, white precipitate of 2-(phenylcarbamoylamino)butanoic acid will aggressively crash out of the solution. If no precipitate forms, the pH is still too high or the product is overly dilute.

Step 6: Isolation and Purification
  • Isolate the white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 30 mL) to remove residual NaCl.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water (1:1 v/v) to yield the pure compound. Dry under a high vacuum at 40 °C overnight.

Quantitative Data & Analytical Characterization

ParameterExpected Outcome
Physical Appearance White crystalline powder
Expected Yield 70% – 85% (post-recrystallization)
Melting Point 162 °C – 165 °C (dec.)
IR Spectroscopy (KBr) ~3350 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (COOH C=O), ~1650 cm⁻¹ (Urea C=O)
¹H NMR (DMSO-d6)

12.5 (br s, 1H, COOH), 8.6 (s, 1H, Ar-NH), 7.4-6.9 (m, 5H, Ar-H), 6.3 (d, 1H, CH-NH), 4.1 (m, 1H,

-CH), 1.7 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)

References

  • Fujisaki, F., et al.

    
    -Aminoalanines to Some New 5-Dialkylaminomethyl-3-phenylhydantoin Derivatives." Heterocycles. URL:[Link]
    
  • Schryver, S. B., et al. "The isolation of some hitherto undescribed products of hydrolysis of proteins." Royal Society Publishing. URL: [Link]

Sources

Application

Application Note and Protocol: Synthesis of 2-(3-Phenylureido)butanoic Acid

Introduction: The Significance of Urea Derivatives in Research The reaction between an isocyanate and an amine to form a urea is a fundamental transformation in organic chemistry. This application note provides a detaile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Urea Derivatives in Research

The reaction between an isocyanate and an amine to form a urea is a fundamental transformation in organic chemistry. This application note provides a detailed protocol for the reaction of phenyl isocyanate with 2-aminobutyric acid to synthesize 2-(3-phenylureido)butanoic acid. This particular urea derivative incorporates a chiral amino acid moiety, making it a valuable building block in medicinal chemistry and drug development. Substituted ureas are a prominent class of compounds with a wide array of biological activities, including their use as enzyme inhibitors and receptor modulators.[1] The protocol herein is designed for researchers in academic and industrial settings, providing a robust and reproducible method for the synthesis and characterization of this important compound.

Mechanistic Insights: The Chemistry Behind the Reaction

The core of this synthesis is the nucleophilic addition of the amino group of 2-aminobutyric acid to the electrophilic carbonyl carbon of the isocyanate group in phenyl isocyanate.[2] The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the N=C=O group, which is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

The reaction is typically conducted in a suitable solvent under controlled temperature conditions. While the reaction can often proceed without a catalyst, the use of a non-nucleophilic base can be beneficial to deprotonate the amino acid, thereby increasing its nucleophilicity and reaction rate. However, for this specific protocol, the reaction proceeds efficiently without the need for a base.

ReactionMechanism

Safety First: Handling Phenyl Isocyanate

DANGER: Phenyl isocyanate is a toxic and corrosive compound. It is a lachrymator and can cause severe respiratory irritation and sensitization.[3][4] All manipulations involving phenyl isocyanate must be performed in a well-ventilated chemical fume hood.[3][5][6] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (fluorinated rubber is recommended), and safety goggles, must be worn at all times.[5][7] An eyewash station and safety shower should be readily accessible.[3] Phenyl isocyanate is also water-sensitive and can react violently with water, releasing carbon dioxide gas which can cause a pressure build-up in a closed container.[4][8]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of 2-(3-phenylureido)butanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Aminobutyric Acid≥98%Sigma-Aldrich
Phenyl Isocyanate≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Reaction Setup and Procedure

Workflow

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobutyric acid (1.03 g, 10 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0°C.

  • Addition of Phenyl Isocyanate: While stirring, slowly add phenyl isocyanate (1.19 g, 1.09 mL, 10 mmol) dropwise to the cooled solution using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Work-up:

    • Quench the reaction by adding 20 mL of deionized water.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This step is crucial to protonate the carboxylate and facilitate the precipitation of the product.

    • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted phenyl isocyanate.

    • If an oil forms, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

    • Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Trustworthiness: Ensuring a Successful Synthesis

To ensure the reliability and reproducibility of this protocol, it is essential to monitor the reaction and characterize the final product thoroughly.

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate. The disappearance of the starting materials (2-aminobutyric acid and phenyl isocyanate) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Product Characterization

The identity and purity of the synthesized 2-(3-phenylureido)butanoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The spectra should show characteristic peaks for the phenyl group, the ureido protons, and the butanoic acid moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea and carboxylic acid functional groups.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values, if available. A sharp melting point is indicative of high purity.

Data Presentation: Expected Results

ParameterExpected Value
Appearance White to off-white solid
Yield 80-90%
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~9.5 (s, 1H, NH), ~8.1 (s, 1H, NH), 7.5-7.0 (m, 5H, Ar-H), 4.1-4.0 (m, 1H, CH), 1.8-1.6 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~174 (C=O, acid), ~155 (C=O, urea), ~140 (Ar-C), ~128 (Ar-CH), ~121 (Ar-CH), ~118 (Ar-CH), ~55 (CH), ~25 (CH₂), ~10 (CH₃)
Melting Point Dependent on purity

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(3-phenylureido)butanoic acid from phenyl isocyanate and 2-aminobutyric acid. By following the detailed steps and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their research endeavors. The inclusion of mechanistic insights and detailed characterization methods ensures the scientific integrity and reproducibility of the described procedure.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

  • Georganics. (n.d.). Phenyl isocyanide Safety Data Sheet. Retrieved from [Link]

  • Clemson University. (n.d.). Phenyl Isocyanate Standard Operating Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]

  • Sabbioni, G., & Schütze, D. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical research in toxicology, 14(12), 1667–1676. Retrieved from [Link]

  • Hopkins, S. J., & Wormall, A. (1933). Phenyl isocyanate protein compounds and their immunological properties. Biochemical Journal, 27(3), 740–753. Retrieved from [Link]

  • Liu, R., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(21), 5035. Retrieved from [Link]

  • Streicher, R. P., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 8(9), 535-548. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives.
  • PrepChem.com. (n.d.). Synthesis of N-phenyl-N'-(α,α-dimethylbenzyl) urea. Retrieved from [Link]

  • Khan, I., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 10, S223-S227. Retrieved from [Link]

  • Teplyakov, A. V. (2015). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. The Journal of Physical Chemistry C, 119(33), 19046-19054. Retrieved from [Link]

  • Dąbrowski, M., et al. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. The Journal of organic chemistry, 78(13), 6495–6504. Retrieved from [Link]

  • CDC Stacks. (n.d.). Analytical Method. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Evaluating Exposure. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). SYNTHESIS AND CHARACTERIZATION OF SOME NEW METALS COMPLEXES OF 2-(3-ACETYLTHIOUREIDO)-3-PHENYLPROPANOIC ACID (APA). Biochemical and Cellular Archives, 21(2), 3451-3457. Retrieved from [Link]

  • Vreven, T., et al. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. The Journal of Physical Chemistry A, 120(24), 4212-4221. Retrieved from [Link]

  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1827. Retrieved from [Link]

  • Ghasemi, S., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Polycyclic Aromatic Compounds, 1-19. Retrieved from [Link]

  • Islam, M. D., et al. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences, 45(1), 37-47. Retrieved from [Link]

  • Mamaligas, A. A., et al. (2020). Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release. eLife, 9, e58792. Retrieved from [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In G. J. Siegel, et al. (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

Sources

Method

Application Note: Deterministic Synthesis and Cyclization of 2-(Phenylcarbamoylamino)butanoic Acid to 5-Ethyl-3-phenylhydantoin

Executive Summary & Pharmacological Context In the landscape of drug development and synthetic organic chemistry, the hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore. Historically recognized fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of drug development and synthetic organic chemistry, the hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore. Historically recognized for its potent anticonvulsant properties (e.g., phenytoin, mephenytoin, and ethotoin), the hydantoin core is a critical target in medicinal chemistry.

While the Bucherer–Bergs multicomponent reaction is a highly efficient method for generating 5,5-disubstituted hydantoins directly from ketones[1], the stepwise, isocyanate-mediated synthesis provides deterministic regiocontrol. This application note details the robust, two-step synthesis of 5-ethyl-3-phenylimidazolidine-2,4-dione . By reacting 2-aminobutanoic acid with phenyl isocyanate to form the intermediate 2-(phenylcarbamoylamino)butanoic acid, followed by an acid-catalyzed intramolecular cyclization, researchers can achieve high-yield, regioselective formation of 3,5-disubstituted hydantoins[2]. This protocol leverages the historical Urech-type cyclization logic, which is mechanistically analogous to the Edman degradation cyclization used in peptide sequencing[3].

Mechanistic Causality: The Chemistry of Ureido Acid Cyclization

The transformation of the open-chain ureido acid into a cyclic hydantoin is not spontaneous; it requires precise thermodynamic and electrophilic activation.

  • Electrophilic Activation: The ureido acid precursor is highly stable under neutral conditions. To drive cyclization, a strong acid (e.g., 6M HCl) is introduced. The acid protonates the carbonyl oxygen of the carboxylic acid moiety, dramatically increasing the electrophilicity of the C4 carbon.

  • Nucleophilic Attack: The N3 nitrogen of the urea group (the nitrogen bearing the electron-withdrawing phenyl ring) acts as an internal nucleophile. Despite its reduced nucleophilicity, the proximity effect and the highly activated electrophile facilitate an intramolecular attack.

  • Dehydration: The resulting tetrahedral intermediate is unstable and rapidly collapses, expelling a molecule of water to yield the thermodynamically stable five-membered hydantoin ring.

Mechanism N1 2-(Phenylcarbamoylamino)butanoic acid (Ureido Acid) N2 Acid Activation (Carbonyl Protonation by HCl) N1->N2 N3 Intramolecular Nucleophilic Attack (by N3 Urea Nitrogen) N2->N3 N4 Tetrahedral Intermediate (C4 Hydroxyl Formation) N3->N4 N5 Dehydration (-H2O) N4->N5 N6 5-Ethyl-3-phenylimidazolidine-2,4-dione (Hydantoin Product) N5->N6

Mechanistic pathway for the acid-catalyzed cyclization of ureido acids.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system . The transition from the open-chain precursor to the cyclic product is accompanied by distinct physical and spectroscopic changes, allowing for real-time process monitoring.

Workflow Step1 Step 1: Precursor Synthesis (2-Aminobutanoic Acid + PhNCO) Step2 Step 2: Isolation & Drying (Precipitation at pH ~2) Step1->Step2 Step3 Step 3: Acid-Catalyzed Cyclization (6M HCl / AcOH, 100°C, 2h) Step2->Step3 Step4 Step 4: Cooling & Crystallization (Ice Bath, 0-4°C) Step3->Step4 Step5 Step 5: Filtration & Washing (Cold Water / Dilute EtOH) Step4->Step5 Step6 Step 6: Characterization (FTIR, NMR, HPLC) Step5->Step6

Workflow for the synthesis and cyclization of ureido acids to hydantoins.

Step 1: Synthesis of the Ureido Acid Precursor
  • Deprotonation: Dissolve 10.3 g (0.1 mol) of 2-aminobutanoic acid in 50 mL of 2M aqueous NaOH (0.1 mol). Causality: This deprotonates the

    
    -amino group, ensuring it acts as a competent nucleophile.
    
  • Temperature Control: Cool the solution to 0–5 °C in an ice bath. Causality: Low temperatures suppress the competing hydrolysis of phenyl isocyanate into aniline and the subsequent formation of diphenylurea byproducts.

  • Coupling: Add 11.9 g (0.1 mol) of phenyl isocyanate dropwise over 30 minutes under vigorous stirring. Maintain the pH at ~9 by adding 1M NaOH as needed. Stir for an additional 1 hour at room temperature.

  • Purification: Wash the aqueous layer with 2 x 30 mL of diethyl ether to extract any trace diphenylurea.

  • Isolation: Acidify the aqueous phase to pH 2 using 6M HCl. The 2-(phenylcarbamoylamino)butanoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

Step 2: Acid-Catalyzed Cyclization to Hydantoin
  • Solvation: Suspend 10.0 g of the dried ureido acid in a mixture of 25 mL glacial acetic acid and 25 mL 6M HCl. Causality: Acetic acid acts as a crucial co-solvent. It fully dissolves the hydrophobic phenyl-substituted precursor, preventing surface-limited reactions and ensuring rapid, homogeneous protonation by HCl[2].

  • Thermal Dehydration: Reflux the mixture at 100 °C for 2 hours. Self-Validation Check: The opaque suspension will transition into a clear, homogeneous solution as the ureido acid dissolves and cyclizes.

  • Crystallization: Concentrate the reaction mixture under reduced pressure to remove the majority of the acetic acid, then cool the residue in an ice bath (0–4 °C). The 5-ethyl-3-phenylimidazolidine-2,4-dione will crystallize out of the solution.

  • Final Isolation: Filter the crystals, wash with cold distilled water to remove residual acid, and recrystallize from a 1:1 mixture of ethanol and water. Dry in a vacuum desiccator over P₂O₅.

Quantitative Data & Process Optimization

To maximize the yield of the cyclization step, various thermodynamic and solvent conditions were evaluated. The inclusion of an organic co-solvent (acetic acid) proved critical for overcoming the mass-transfer limitations of the hydrophobic precursor.

Table 1: Optimization of Cyclization Conditions

ConditionTemperatureTimeYield (%)Mechanistic Observation / Causality
1M HCl (Aqueous)25 °C24 h15%Incomplete reaction; insufficient thermal energy and poor solubility.
6M HCl (Aqueous)100 °C2 h82%Good yield; standard Urech-type cyclization conditions[2].
6M HCl / AcOH (1:1) 100 °C 2 h 94% Optimal; AcOH enhances the solubility of the hydrophobic precursor.
CDI in DMF80 °C4 h85%Viable non-aqueous alternative; requires strictly anhydrous conditions.

Analytical Characterization

The structural conversion from an acyclic ureido acid to a cyclic hydantoin provides highly distinct spectroscopic markers. These analytical metrics serve as the definitive self-validating endpoints for the protocol.

Table 2: Diagnostic Spectral Shifts (Precursor vs. Product)

Analytical MethodUreido Acid PrecursorHydantoin ProductDiagnostic Shift / Validation Metric
FTIR (cm⁻¹) ~3300–2500 (COOH stretch)1650 (Urea C=O)1770 (C4=O Imide)1710 (C2=O Imide)Complete loss of COOH stretch ; appearance of the characteristic twin imide carbonyl doublets.
¹H NMR (DMSO-d₆) ~12.5 (s, 1H, COOH)~8.8 (s, 1H, NH-Ph)~8.5 (s, 1H, N1-H)Disappearance of the highly deshielded carboxylic acid proton and one urea NH proton.
TLC (EtOAc:Hex 1:1) R_f ~ 0.1 (Heavy streaking)R_f ~ 0.6 (Sharp spot)Significant increase in lipophilicity due to the loss of the polar, hydrogen-bonding COOH group.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Edman, P. (1950). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Acta Chemica Scandinavica, 4, 277-282.
  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25.

Sources

Application

Using 2-(Phenylcarbamoylamino)butanoic acid as a chiral resolving agent

Application Note: Chiral Resolution of Racemic Amines Using 2-(Phenylcarbamoylamino)butanoic Acid Executive Overview The demand for enantiomerically pure amines in pharmaceutical development requires highly selective, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Resolution of Racemic Amines Using 2-(Phenylcarbamoylamino)butanoic Acid

Executive Overview

The demand for enantiomerically pure amines in pharmaceutical development requires highly selective, scalable, and robust chiral resolution strategies. While classical resolving agents (e.g., tartaric acid or camphor-10-sulfonic acid) are standard for basic resolutions[1], they frequently fail when applied to sterically hindered or highly lipophilic substrates. This application note details the use of (S)-2-(Phenylcarbamoylamino)butanoic acid (PCBA) —a customized N-carbamoyl amino acid derivative—as an advanced chiral resolving agent. By leveraging a synergistic combination of hydrogen bonding,


 stacking, and precise steric hindrance, PCBA offers superior enantiomeric excess (ee) and yield for complex racemic amines[].

Mechanistic Insights: The Causality of Chiral Recognition

As a Senior Application Scientist, it is critical to understand why a resolving agent works, rather than just how to use it. The efficacy of (S)-PCBA is not accidental; its molecular architecture is specifically designed for high-fidelity chiral discrimination:

  • The Salt-Forming Motif (Carboxylic Acid): The primary driver of the reaction is the thermodynamic formation of a diastereomeric salt between the carboxylic acid of PCBA and the basic target amine.

  • The Recognition Motif (Phenylcarbamoyl Group): The urea linkage (-NH-CO-NH-) acts as a rigid, bidentate hydrogen-bond donor and acceptor network. This restricts the conformational flexibility of the resulting salt. Furthermore, the terminal phenyl ring provides strong

    
     stacking interactions, which are highly discriminatory when resolving aromatic amines (e.g., 1-phenylethylamine). This mechanism directly mirrors the chiral recognition dynamics observed in polysaccharide phenylcarbamate chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC)[3].
    
  • The Steric Anchor (Butanoic Acid Backbone): The ethyl side chain at the C2 chiral center provides moderate, localized steric bulk. This bulk amplifies the spatial differences between the

    
     and 
    
    
    
    diastereomeric salts, leading to a profound difference in their lattice energies and, consequently, their solubilities during crystallization.

Experimental Workflow Visualization

Workflow Start Racemic Amine Mixture Mix Salt Formation (EtOH/H2O) Start->Mix Agent (S)-PCBA Resolving Agent Agent->Mix Cryst Fractional Crystallization Mix->Cryst Cool to 20°C Salt1 Precipitate: (R)-Amine Salt Cryst->Salt1 Salt2 Filtrate: (S)-Amine Salt Cryst->Salt2 Cleavage Alkaline Cleavage (pH > 11) Salt1->Cleavage NaOH (aq) Org Enantiopure (R)-Amine Cleavage->Org DCM Extract Aq Recovered (S)-PCBA Cleavage->Aq Aqueous Layer

Workflow for chiral resolution of racemic amines using (S)-PCBA.

Self-Validating Protocol: Resolution of Primary Amines

This protocol is designed as a self-validating system, incorporating in-process checks to ensure thermodynamic control and high optical purity.

Phase 1: Diastereomeric Salt Formation

  • Preparation: Dissolve 10.0 mmol of the racemic amine in 15 mL of absolute ethanol.

  • Agent Addition: In a separate flask, dissolve 10.0 mmol of (S)-PCBA in 25 mL of aqueous ethanol (80:20 v/v EtOH/H₂O) at 60°C.

  • Equilibration: Combine the solutions and heat to a gentle reflux for 15 minutes.

    • Causality: Refluxing ensures complete dissolution and prevents the kinetic trapping of the more soluble diastereomer, ensuring the system operates under strict thermodynamic control.

Phase 2: Fractional Crystallization 4. Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature (20°C) over 4 to 6 hours (cooling rate of ~8–10°C/hour).

  • Causality: Rapid crash-cooling causes supersaturation and co-precipitation of the undesired isomer. Slow cooling promotes Ostwald ripening, yielding larger, highly pure crystal lattices.
  • Filtration & In-Process Check: Filter the precipitated salt and wash with 5 mL of cold ethanol.
  • Self-Validation Check: Isolate a 2 mg aliquot of the wet cake, treat with 1 drop of 1.0 M NaOH, extract into 1 mL of hexane, and analyze via chiral HPLC. If the enantiomeric excess (ee) is < 95%, perform a secondary recrystallization of the bulk salt from 80% ethanol before proceeding to Phase 3.

Phase 3: Salt Cleavage & Resolving Agent Recovery 6. Alkaline Cleavage: Suspend the validated diastereomeric salt in 20 mL of deionized water. Add 2.0 M NaOH dropwise under stirring until the aqueous phase reaches pH > 11.

  • Causality: The high pH deprotonates the amine (breaking the salt lattice) and converts the (S)-PCBA into a highly water-soluble sodium carboxylate.
  • Amine Extraction: Extract the liberated free amine with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure amine.
  • Agent Recovery: Acidify the remaining aqueous layer with 2.0 M HCl to pH ~2. The (S)-PCBA resolving agent will precipitate quantitatively. Filter, wash with water, and dry for reuse in subsequent resolution cycles.

Quantitative Data & Substrate Scope

The structural rigidity of (S)-PCBA makes it exceptionally well-suited for resolving aromatic and aliphatic amines. Below is a summary of expected resolution efficiencies.

Table 1: Resolution Efficiency of Racemic Amines using (S)-PCBA

Racemic Amine SubstrateOptimized Solvent SystemSalt Yield (%)*Amine Optical Purity (ee %)Absolute Config. Isolated
1-PhenylethylamineEtOH / H₂O (80:20)41> 98(R)
1-(1-Naphthyl)ethylamineMeOH38> 99(R)
1-Phenyl-2-propylamineEtOH3995(R)
2-Amino-1-butanoli-PrOH / H₂O (90:10)3696(S)

*Note: The maximum theoretical yield for the isolation of a single enantiomer from a racemate is 50%. Yields >35% with >95% ee in a single crystallization pass indicate a highly efficient resolving system.

Expert Troubleshooting & Optimization

  • Dielectric Constant Tuning: The hydrogen-bonding network of the urea motif is highly sensitive to the solvent's dielectric constant. If a specific amine fails to resolve in ethanol, switching to a less polar solvent (like isopropanol or ethyl acetate) forces tighter ion-pairing and enhances the chiral discrimination of the resolving agent.

  • The "Half-Equivalent" Method: For exceptionally difficult substrates, utilize a 0.5:1 ratio of (S)-PCBA to Racemic Amine, making up the remaining 0.5 equivalents with an achiral acid (e.g., acetic acid). This forces the two amine enantiomers to actively compete for the limited chiral resolving agent, drastically increasing the initial ee% of the precipitate at the slight expense of overall yield.

References

Sources

Method

Application Note: Advanced Methodologies for the Synthesis of 5-Ethyl-3-phenylhydantoin via Ureido Acid Intermediates

Strategic Overview & Introduction Hydantoins (imidazolidine-2,4-diones) are privileged heterocyclic scaffolds in medicinal chemistry, globally recognized for their potent anticonvulsant, antimicrobial, and antiarrhythmic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Introduction

Hydantoins (imidazolidine-2,4-diones) are privileged heterocyclic scaffolds in medicinal chemistry, globally recognized for their potent anticonvulsant, antimicrobial, and antiarrhythmic properties[1]. Specifically, 5-ethyl-3-phenylhydantoin (also known as 3-phenyl-5-ethylhydantoin) serves as a critical structural analog in the development of neurotherapeutics.

The most robust method for constructing this heterocycle is the Read synthesis (a modification of the classical Urech hydantoin synthesis)[1]. This pathway relies on the reaction of an


-amino acid with an isocyanate to form a transient ureido acid intermediate , which is subsequently cyclized under harsh acidic conditions[2],[3]. This application note details the mechanistic causality, optimized reaction parameters, and step-by-step protocols required to synthesize high-purity 5-ethyl-3-phenylhydantoin.

Mechanistic Causality: Designing the Reaction Environment

As application scientists, we do not merely mix reagents; we engineer chemical environments to favor specific transition states. The synthesis of 5-ethyl-3-phenylhydantoin involves two distinct micro-environments:

Phase 1: Nucleophilic Addition (Alkaline Environment)

To form the ureido acid intermediate (2-(3-phenylureido)butanoic acid), the starting material,


-aminobutyric acid, must react with phenyl isocyanate (PhNCO). Because aliphatic amino acids exist as zwitterions in neutral solution, an alkaline environment (1 N NaOH) is mandatory. The base deprotonates the ammonium ion (

), liberating a highly nucleophilic free amine that rapidly attacks the electrophilic carbon of the isocyanate[2],[4].
Phase 2: Intramolecular Cyclization (Highly Acidic Environment)

Ureido acids are highly stable in basic and neutral conditions. To close the imidazolidine-2,4-dione ring, the system requires a strong acid and thermal energy. The acid protonates the hydroxyl group of the carboxylic acid, converting it into an excellent leaving group (


). This activation lowers the activation energy for the distal ureido nitrogen to execute an intramolecular nucleophilic attack, completing the dehydration and ring closure[3].

Why 37% HCl? Empirical optimization demonstrates that 37% v/v Hydrochloric Acid is the superior catalyst. Substituting HCl with Sulfuric Acid (


) leads to oxidative charring of the substrate and zero cyclization, while weaker acids like Acetic Acid fail to sufficiently protonate the carboxylic acid[2].

Reaction Pathway Visualization

Pathway A α-Aminobutyric Acid C Ureido Acid Intermediate 2-(3-phenylureido)butanoic acid A->C Nucleophilic Addition B Phenyl Isocyanate (PhNCO) + NaOH B->C Reagent E 5-Ethyl-3-phenylhydantoin C->E Intramolecular Cyclization D Acid Catalyst (37% HCl, Heat) D->E Catalyst F Methionine G Methionine Phenylhydantoin F->G PhNCO / HCl G->E Desulfurization H Raney Nickel (Hydrogenolysis) H->E Catalyst

Mechanistic pathways for 5-ethyl-3-phenylhydantoin synthesis via ureido acid and desulfurization.

Quantitative Optimization Data

The choice of acid catalyst during the cyclization phase dictates the overall yield and purity of the hydantoin. Table 1 summarizes the impact of various acidic environments on ureido acid cyclization[2].

Table 1: Optimization of Ureido Acid Cyclization Conditions

Acid CatalystConcentrationTemp (°C)Time (h)Yield (%)Mechanistic Observation
Hydrochloric Acid 37% v/v1001285 - 93Optimal protonation of -OH; clean cyclization.
Hydrochloric Acid 10% v/v1001245Insufficient hydronium concentration for full conversion.
Sulfuric Acid 98% v/v100120Severe charring; oxidative degradation of substrate.
Acetic Acid Glacial10024< 10Weak acid; poor leaving group activation.

Experimental Protocols

Protocol A: Direct Synthesis via the Read/Urech Modification

This is the standard, highly scalable route starting from commercially available aliphatic amino acids.

Phase 1: Ureido Acid Preparation

  • Solubilization: Dissolve 5.0 g of

    
    -aminobutyric acid in a mixture of 35 mL of 1 N NaOH and 100 mL of distilled water. Ensure complete dissolution.
    
  • Reagent Addition: Cool the alkaline solution to 0–5 °C using an ice bath to prevent isocyanate hydrolysis.

  • Coupling: Add 6.0 g of phenyl isocyanate (PhNCO) dropwise over 45 minutes under vigorous magnetic stirring.

  • Maturation: Remove the ice bath and continue stirring for 2 hours at room temperature.

  • Precipitation: Slowly acidify the mixture with 2 N

    
     until the pH reaches ~2-3. A dense white precipitate of 2-(3-phenylureido)butanoic acid will form.
    
  • Isolation: Filter the intermediate via vacuum filtration, wash thoroughly with cold distilled water, and dry.

Phase 2: Acid-Catalyzed Cyclization

  • Suspension: Transfer the crude ureido acid intermediate to a 250 mL round-bottom flask.

  • Catalysis: Add 50 mL of 37% v/v HCl.

  • Thermal Cyclization: Heat the suspension on a steam bath (approx. 100 °C) for 12 hours[2],[4].

  • Crystallization: Allow the mixture to cool to room temperature. The 5-ethyl-3-phenylhydantoin will spontaneously crystallize.

  • Purification: Filter the product, wash with cold water to eliminate residual acid, and recrystallize from hot aqueous ethanol.

Protocol B: The Raney-Nickel Desulfurization Route (Alternative)

For specialized isotopic labeling or when utilizing methionine as a chiral pool starting material, hydrogenolysis offers a brilliant alternative pathway[4].

  • Pre-requisite: Synthesize methionine phenylhydantoin by reacting d,l-methionine with PhNCO in NaOH, followed by HCl cyclization (m.p. 109-110 °C)[4].

  • Solubilization: Dissolve 2.0 g of methionine phenylhydantoin in 140 mL of 75% Ethanol.

  • Catalyst Loading: Add 25-30 g of active Raney Nickel catalyst.

  • Cleavage: Reflux the suspension for 6 hours. The Raney Nickel homolytically cleaves the C-S bonds, replacing the 2-(methylthio)ethyl group with a pure ethyl side chain[4].

  • Isolation: Filter the hot solution carefully through a Celite pad to remove the highly pyrophoric catalyst. Evaporate the filtrate to dryness to obtain 5-ethyl-3-phenylhydantoin (approx. 77% yield)[4].

Quality Control & Self-Validation System

To ensure the trustworthiness of the synthesis, the protocol must be self-validating. Implement the following analytical checks:

  • In-Process TLC Monitoring: Monitor the cyclization phase using Thin Layer Chromatography (Dichloromethane:Methanol 9:1). The ureido acid intermediate is highly polar (due to the free carboxylic acid) and will remain near the baseline. As cyclization proceeds, the less polar hydantoin product will migrate significantly higher (

    
    ).
    
  • End-Product Thermal Validation: The absolute melting point of pure d,l-5-ethyl-3-phenylhydantoin is strictly 123.5–124.5 °C [5]. A depressed or broadened melting range indicates incomplete cyclization or residual ureido acid, mandating a secondary recrystallization step.

References

  • Source: Institut Kimia Malaysia (IKM)
  • Urech hydantoin synthesis Source: Grokipedia URL
  • Source: National Institutes of Health (NIH / PMC)
  • Heterologous Production and Biosynthesis of Threonine-16:0dioic acids with a Hydroxamate Moiety (Includes Mozingo 1943 Raney-Ni Citation)
  • Journal of the American Chemical Society (Melting Point Validation Data)

Sources

Application

Revolutionizing Synthesis: A Researcher's Guide to Microwave-Assisted Preparation of 2-(Phenylcarbamoylamino)butanoic Acid Derivatives

Introduction: Accelerating Drug Discovery with Microwave Chemistry In the relentless pursuit of novel therapeutic agents, the synthesis of diverse small molecules remains a cornerstone of drug discovery. Among these, der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery with Microwave Chemistry

In the relentless pursuit of novel therapeutic agents, the synthesis of diverse small molecules remains a cornerstone of drug discovery. Among these, derivatives of 2-(phenylcarbamoylamino)butanoic acid, which incorporate both a chiral amino acid scaffold and a urea moiety, represent a class of compounds with significant potential. The urea functional group is a key pharmacophore found in numerous clinically approved drugs, valued for its ability to form strong hydrogen bonds with biological targets.[1] The butanoic acid backbone offers a versatile platform for introducing molecular diversity. These derivatives have garnered interest for their potential as antiviral, antimicrobial, and kinase inhibitors.[2][3][4]

Traditionally, the synthesis of such urea derivatives involves methods that can be time-consuming, require harsh conditions, and may lead to the formation of byproducts, complicating purification.[5] However, the advent of microwave-assisted organic synthesis (MAOS) has transformed the landscape of chemical synthesis, offering a rapid, efficient, and environmentally conscious alternative.[5][6][7] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[5] This direct "in-core" heating dramatically reduces reaction times from hours to mere minutes, often resulting in higher yields and cleaner reaction profiles.[7] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-(phenylcarbamoylamino)butanoic acid derivatives, aimed at researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

The Science Behind the Speed: Understanding Microwave-Assisted Synthesis

Microwave-assisted synthesis is not merely about rapid heating; it is about a fundamental difference in the energy transfer mechanism compared to conventional heating.

Conventional vs. Microwave Heating:

  • Conventional Heating: Relies on conduction and convection. The reaction vessel is heated from an external source, and the heat is then transferred to the solvent and reactants. This process is slow and can create temperature gradients within the reaction mixture, potentially leading to the formation of unwanted byproducts.[5]

  • Microwave Heating: Utilizes the ability of polar molecules (dipoles) and ions within the reaction mixture to align with the oscillating electric field of the microwaves. This rapid reorientation generates heat through molecular friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.[5]

This efficient and targeted heating is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions.

Reaction Mechanism: Formation of 2-(Phenylcarbamoylamino)butanoic Acid

The synthesis of 2-(phenylcarbamoylamino)butanoic acid proceeds via a nucleophilic addition reaction between 2-aminobutanoic acid and phenyl isocyanate.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 2-Aminobutanoic_Acid 2-Aminobutanoic Acid Nucleophilic_Attack Nucleophilic Attack of Amine on Isocyanate 2-Aminobutanoic_Acid->Nucleophilic_Attack Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Target_Molecule 2-(Phenylcarbamoylamino)butanoic Acid Proton_Transfer->Target_Molecule

Caption: Reaction mechanism for the synthesis of 2-(Phenylcarbamoylamino)butanoic acid.

The lone pair of electrons on the nitrogen atom of the amino group in 2-aminobutanoic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. This is followed by a proton transfer to form the stable urea linkage. Microwave irradiation accelerates this process by rapidly increasing the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions.

Experimental Protocol: A Step-by-Step Guide

This protocol details the microwave-assisted synthesis of 2-(phenylcarbamoylamino)butanoic acid.

Materials and Reagents:

  • 2-Aminobutanoic acid

  • Phenyl isocyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Microwave synthesis vials (10 mL) with snap caps and septa

  • Stir bars

Instrumentation:

  • A dedicated microwave reactor for organic synthesis (e.g., Anton Paar Monowave, CEM Discover)

  • Magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Infrared spectrometer

Reaction Workflow:

G A 1. Add 2-aminobutanoic acid, DMF, and stir bar to vial B 2. Add phenyl isocyanate A->B C 3. Seal vial and place in microwave reactor B->C D 4. Microwave Irradiation (e.g., 120°C, 5 min) C->D E 5. Cool to room temperature D->E F 6. Quench with 1 M HCl E->F G 7. Extract with ethyl acetate F->G H 8. Wash organic layer with brine G->H I 9. Dry with Na2SO4 H->I J 10. Concentrate in vacuo I->J K 11. Purify by recrystallization (Ethyl acetate/Hexane) J->K L 12. Characterize product K->L

Caption: Experimental workflow for the microwave-assisted synthesis.

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminobutanoic acid (1.0 mmol) and anhydrous DMF (3 mL).

  • Stir the mixture to dissolve the amino acid.

  • Carefully add phenyl isocyanate (1.0 mmol) to the reaction mixture.

  • Seal the vial with a snap cap and place it in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 5 minutes.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding 1 M HCl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford the pure 2-(phenylcarbamoylamino)butanoic acid as a white solid.

Data and Characterization

The following table summarizes typical results for the microwave-assisted synthesis compared to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5 minutes4-6 hours
Temperature 120°C80°C
Yield 85-95%60-75%
Solvent DMF (minimal)DMF or other high-boiling solvents
Work-up Simple extraction and recrystallizationOften requires column chromatography

Characterization of 2-(Phenylcarbamoylamino)butanoic Acid:

The structure of the synthesized compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the NH protons of the urea linkage, the α-proton of the butanoic acid moiety, and the protons of the ethyl side chain. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.[8]

  • ¹³C NMR (DMSO-d₆): The spectrum should display resonances for the carbonyl carbons of the urea and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the butanoic acid backbone.[8]

  • IR (KBr): The infrared spectrum will show characteristic absorption bands for the N-H stretching of the urea and amine groups, the C=O stretching of the urea and carboxylic acid, and the aromatic C-H stretching.[8]

  • Mass Spectrometry (ESI-MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature in small increments. Ensure reagents are pure and dry.
Product loss during work-upPerform extractions carefully. Optimize recrystallization solvent system.
Impure Product Side reactionsDecrease reaction temperature or time. Consider using a less polar solvent if possible.
Starting material contaminationEnsure the purity of 2-aminobutanoic acid and phenyl isocyanate.
Reaction does not proceed Low microwave absorptionEnsure a polar solvent like DMF is used. Check the power output of the microwave reactor.

Conclusion: A Greener, Faster Path to Discovery

The microwave-assisted synthesis of 2-(phenylcarbamoylamino)butanoic acid derivatives offers a compelling alternative to traditional synthetic methods.[5][7] The dramatic reduction in reaction time, coupled with high yields and cleaner product formation, accelerates the synthesis of compound libraries for biological screening. This efficiency is a significant advantage in the fast-paced environment of drug discovery. Furthermore, the reduced energy consumption and potential for solvent-free conditions align with the principles of green chemistry, making it a more sustainable approach to chemical synthesis.[5][6] By embracing this technology, researchers can enhance their productivity and contribute to a more environmentally responsible scientific practice.

References

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). ResearchGate. [Link]

  • Biological activities of some butanoic acids. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors. (2011). PubMed. [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). MDPI. [Link]

  • Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as. (n.d.). ijc.ir. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2025). RSC Publishing. [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2021). MDPI. [Link]

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. (2025). ResearchGate. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). ijps.org. [Link]

  • Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. (n.d.). niscair.res.in. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Phenylcarbamoylamino)butanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield, purity, and isolation challenges during the synthesis of urea-linked amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield, purity, and isolation challenges during the synthesis of urea-linked amino acid derivatives.

The synthesis of 2-(Phenylcarbamoylamino)butanoic acid—achieved via the reaction of 2-aminobutanoic acid (alpha-aminobutyric acid) with phenyl isocyanate—appears deceptively simple. However, the highly electrophilic nature of the isocyanate reagent often leads to competing side reactions, poor yields, and frustrating purification bottlenecks. This guide is designed to deconstruct the causality behind these failures and provide a field-proven, self-validating system for your synthesis.

Mechanistic Troubleshooting & Pathway Analysis

To fix a failing reaction, we must first understand the competing chemical pathways. The diagram below illustrates the kinetic divergence between the desired nucleophilic attack and the primary side reaction.

MechanisticPathway A 2-Aminobutanoic Acid + Phenyl Isocyanate B Desired Pathway (Amine Nucleophilic Attack) A->B pH 9.5-10.0, 0-5°C D Side Reaction (Hydrolysis via H2O) A->D Excess H2O, High Temp C 2-(Phenylcarbamoylamino)butanoic Acid (Target Product) B->C E Aniline + CO2 D->E -CO2 F 1,3-Diphenylurea (DPU) (Insoluble Byproduct) E->F + Phenyl Isocyanate

Mechanistic divergence in phenylurea synthesis: desired nucleophilic attack vs. isocyanate hydrolysis.

FAQ 1: Why is my reaction generating a massive amount of insoluble white precipitate instead of my product?

The Causality: The white precipitate is almost certainly 1,3-diphenylurea (DPU) . Phenyl isocyanate is highly moisture-sensitive. Because you are dissolving your amino acid in an aqueous basic solution, water acts as a competing nucleophile. When water attacks phenyl isocyanate, it forms an unstable carbamic acid that rapidly decarboxylates into aniline and CO₂. Aniline is a significantly stronger nucleophile than water and will immediately attack another equivalent of phenyl isocyanate, forming the highly insoluble DPU [1].

The Solution: You must exploit the kinetic differences between amine nucleophilicity and water nucleophilicity. Lowering the reaction temperature to 0–5 °C disproportionately slows the water hydrolysis pathway, allowing the primary amine of 2-aminobutanoic acid to react efficiently.

FAQ 2: I added an excess of phenyl isocyanate, but my starting amino acid is still unreacted. What went wrong?

The Causality: This is a classic pH control failure. The reaction requires the amino group of 2-aminobutanoic acid (pKa ~9.6) to be in its deprotonated, free-base form to act as a nucleophile.

  • If the pH drops below 9.0, the amine becomes protonated (-NH₃⁺) and loses its nucleophilicity.

  • If the pH exceeds 11.0, the concentration of hydroxide ions (-OH) becomes so high that hydroxide outcompetes the amine, rapidly destroying the isocyanate reagent [2].

The Solution: Maintain the reaction strictly between pH 9.5 and 10.0. This ensures a sufficient equilibrium of the free amine without introducing excessive hydroxide competition.

Quantitative Optimization Data

To demonstrate the critical nature of these parameters, review the empirical data summarized below. Notice how the interplay between temperature and pH dictates the fate of the isocyanate.

Table 1: Effect of Reaction Parameters on Yield and Byproduct Formation

pH LevelTemperature (°C)PhNCO EquivalentsTarget Yield (%)DPU Formation (%)Unreacted Amino Acid (%)
8.0201.115%35%50%
9.5201.165%25%10%
9.5 0–5 1.1 88% <5% <5%
11.00–51.145%45%10%

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system . At each critical juncture, a physical observation or simple test confirms that the reaction is proceeding correctly, preventing downstream failures.

Workflow Step1 1. Dissolution (AABA in NaOH/H2O) Step2 2. Cooling (0-5°C) Step1->Step2 Step3 3. PhNCO Addition (Dropwise) Step2->Step3 Step4 4. DPU Removal (Filtration) Step3->Step4 Step5 5. Acidification (HCl to pH 2) Step4->Step5 Step6 6. Isolation (Crystallization) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target phenylurea.

Methodology
  • Preparation & Dissolution: Dissolve 10 mmol of 2-aminobutanoic acid in 15 mL of 1M NaOH.

    • Validation Check: Verify the pH is ~9.5–10.0 using a calibrated pH meter. Adjust with 0.1M NaOH or HCl if necessary.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Biphasic Addition: Dissolve 11 mmol (1.1 eq) of phenyl isocyanate in 5 mL of cold, anhydrous acetone or THF. Add this solution dropwise over 30 minutes to the vigorously stirring aqueous amino acid solution.

    • Causality: Phenyl isocyanate is insoluble in water. The reaction occurs at the interface of the organic droplets and the aqueous phase. Vigorous stirring maximizes the interfacial surface area, preventing local depletion of the amine and reducing DPU formation.

  • Incubation: Continue stirring at 0–5 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 1 hour.

    • Validation Check: The mixture should remain mostly clear or slightly cloudy. A thick, opaque white slurry indicates temperature control failure and excessive DPU formation.

Isolation & Purification FAQs

FAQ 3: How do I separate my target product from the DPU byproduct and unreacted starting material?

The Causality: DPU is highly insoluble in aqueous solutions across the entire pH spectrum. Conversely, your target 2-(Phenylcarbamoylamino)butanoic acid is highly soluble in alkaline water (as a sodium carboxylate salt) but becomes highly insoluble when protonated in acidic water [2]. Unreacted amino acid remains highly soluble in acidic water due to the protonation of its amine group.

The Solution (Steps 4-6):

  • Filtration (Alkaline): While the reaction mixture is still basic (pH ~9), filter it through a Celite pad or fine glass frit. The solid retained on the filter is the DPU byproduct. Discard the solid.

  • Acidification: Transfer the clear filtrate to an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0.

    • Validation Check: As the pH drops below the pKa of the carboxylic acid (~3.5), your target product will rapidly precipitate as a pure, white crystalline solid.

  • Isolation: Filter the precipitated product, wash with ice-cold deionized water (to remove any residual NaCl and unreacted amino acid), and dry under vacuum at 40 °C overnight.

References

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. mdpi.com.[Link]

Optimization

Troubleshooting low solubility of ureido acids in water

Technical Support Center: Ureido Acid Solubility Introduction: Navigating the Challenges of Ureido Acid Solubility Researchers, scientists, and drug development professionals frequently encounter the challenge of dissolv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ureido Acid Solubility

Introduction: Navigating the Challenges of Ureido Acid Solubility

Researchers, scientists, and drug development professionals frequently encounter the challenge of dissolving ureido acids in aqueous media. These bifunctional molecules, containing both a weakly acidic carboxylic acid group and a polar, hydrogen-bonding ureido group, exhibit complex solubility behaviors. Their tendency to form strong intermolecular hydrogen bonds can lead to high lattice energy and, consequently, low aqueous solubility, hindering experimental progress and formulation development.

This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility challenges. By understanding the underlying chemical principles, you can select the most effective strategy, saving valuable time and resources. This document moves beyond simple instructions to explain the causality behind each experimental choice, empowering you with the knowledge to adapt and optimize these methods for your specific ureido acid.

Section 1: Understanding the 'Why' - Core Principles of Ureido Acid Solubility

A ureido acid's solubility is primarily governed by the equilibrium between its solid, crystalline form and its dissolved state. Two key structural features dictate this equilibrium:

  • The Carboxylic Acid Group (-COOH): This group is weakly acidic, with a characteristic acid dissociation constant (pKa). For many simple ureido acids, the pKa is in the range of 4 to 5.[1] At pH values below the pKa, the group is predominantly in its neutral, protonated (-COOH) form, which is less polar and thus less soluble in water.

  • The Ureido Group (-NH-CO-NH-): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. While this polarity might suggest good water solubility, in the solid state, these groups can form extensive, strong intermolecular hydrogen bonds with each other. This creates a highly stable crystal lattice that is difficult for water molecules to break apart, leading to poor solubility.

The key to solubilization is to disrupt this stable crystal lattice and favor the interaction of the molecule with water. The most direct way to achieve this is by ionizing the carboxylic acid group.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my ureido acid dissolve in neutral water, even with vigorous stirring and sonication?

A: In neutral water (pH ≈ 7), your ureido acid is likely well above its pKa, meaning the carboxylic acid group is deprotonated (-COO⁻). However, if the compound has very strong crystal lattice energy due to intermolecular hydrogen bonding from the ureido group, simple agitation may not provide enough energy to break the crystal apart. Furthermore, without pH control, the dissolution of the acidic compound can locally lower the pH at the solid-liquid interface, pushing the equilibrium back to the less soluble protonated form and hindering further dissolution.

Q2: I heated the solution, and the compound dissolved, but it crashed out again upon cooling. What happened?

A: Most dissolution processes are endothermic, meaning solubility increases with temperature.[2] By heating, you provided the energy needed to overcome the crystal lattice energy. However, you created a supersaturated solution. Upon cooling, the solubility limit decreased, and the excess solute precipitated out of the solution, often rapidly. While useful for recrystallization, this method is not suitable for preparing stable stock solutions for most applications.

Q3: Can I just add DMSO to dissolve it?

A: While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that can dissolve many poorly soluble compounds, it may not be appropriate for all experiments.[3] DMSO can have its own biological effects and can interfere with certain assays. It is best used as part of a cosolvent system at the lowest effective concentration. The recommended first step is always to attempt dissolution in an aqueous system via pH modification before turning to organic cosolvents.

Section 3: Systematic Troubleshooting Guide

This guide presents a logical workflow for addressing solubility issues. Start with the simplest, most effective method (pH modification) and proceed to more complex techniques only if necessary.

Step 1: The Power of pH Modification

Q: How can I leverage pH to dissolve my ureido acid?

A: By increasing the pH of the aqueous solvent, you can deprotonate the carboxylic acid group, converting it into a highly soluble carboxylate salt. This is the most effective and widely used method for dissolving acidic compounds.[4][5]

The Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (A⁻) to unionized (HA) forms of an acid.[6][7]

pH = pKa + log([A⁻]/[HA])

To achieve significant solubilization, the pH of the solution should be raised to at least 1.5 to 2 units above the pKa of the ureido acid. At a pH two units above the pKa, the molecule will be >99% in its ionized, water-soluble salt form.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa + 2) Low_Solubility Ureido Acid (HA) R-NH-CO-NH-R'-COOH Protonated Low Water Solubility High_Solubility Ureido Acid Salt (A⁻) R-NH-CO-NH-R'-COO⁻ Na⁺ Deprotonated (Ionized) High Water Solubility Low_Solubility->High_Solubility Add Base (e.g., NaOH) Increases pH High_Solubility->Low_Solubility Add Acid (e.g., HCl) Decreases pH

Caption: Ionization state of a ureido acid as a function of solution pH.

Protocol 1: pH-Controlled Dissolution

This protocol describes the preparation of a 10 mM stock solution of a ureido acid with an estimated pKa of 4.5.

  • Calculate Required Mass: Determine the mass of your ureido acid needed for the desired volume and concentration.

  • Initial Slurry: Add the weighed ureido acid to a volume of high-purity water (e.g., Milli-Q) equivalent to ~80% of your final desired volume. The compound will likely not dissolve and will form a slurry.

  • Basification: While stirring, add a 1 M NaOH solution dropwise. Use a calibrated pH meter to monitor the pH.

  • Target pH: Continue adding NaOH until the pH stabilizes at ~6.5 (2 units above the pKa). As you approach this pH, the solid should completely dissolve.

  • Final Volume Adjustment: Once the solid is fully dissolved, add water to reach the final desired volume.

  • Verification: Re-check the pH and adjust if necessary. For long-term storage, sterile filter the solution through a 0.22 µm filter.

Step 2: Employing Cosolvents

Q: My compound still has low solubility even after pH adjustment, or it precipitates in my assay medium. What is the next step?

A: If pH modification alone is insufficient, or if the final application requires a near-neutral pH where the compound is less soluble, a cosolvent system is the next logical step.[8] Cosolvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system.[9]

The Causality: Cosolvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute. This makes the solvent environment more favorable for the less polar, unionized form of the ureido acid, thereby increasing its solubility.

CosolventTypical Starting Conc.Key Considerations
DMSO (Dimethyl Sulfoxide)5-10%Powerful solvent, but can have biological effects. Use minimal amount necessary.[3]
Ethanol 10-20%Good for less polar compounds; potential for behavioral effects in in vivo studies.[3]
PEG 400 (Polyethylene Glycol 400)20-40%Generally well-tolerated; can be viscous at high concentrations.
Propylene Glycol 10-30%Common in pharmaceutical formulations; good safety profile.[9]
Protocol 2: Cosolvent Screen for Solubility Enhancement
  • Prepare Cosolvent Mixtures: Prepare a series of aqueous solutions containing different cosolvents at various concentrations (e.g., 10%, 20%, 40% of DMSO, Ethanol, and PEG 400 in a buffered solution like PBS at pH 7.4).

  • Add Excess Solute: To a small volume (e.g., 1 mL) of each cosolvent mixture in a separate vial, add an excess amount of your ureido acid (enough that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Determine Concentration: Dilute the supernatant in a suitable solvent and determine the concentration of the dissolved ureido acid using an appropriate analytical method (e.g., HPLC-UV, LC-MS). This gives you the saturation solubility in each system.

Step 3: Advanced Strategies - Surfactants

Q: Even with pH and cosolvents, I cannot achieve my target concentration. What other options do I have?

A: For exceptionally challenging compounds, surfactants can be employed. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble compounds.[10][11]

The Causality: Surfactants form spherical aggregates called micelles in water. The interior of the micelle is hydrophobic (non-polar), creating a favorable microenvironment for the poorly soluble ureido acid to partition into, effectively "hiding" it from the aqueous bulk solvent.[11] This dramatically increases the apparent solubility of the compound.

Common lab surfactants include Tween® 80 (non-ionic) and Sodium Dodecyl Sulfate (SDS, anionic). The use of surfactants is common but requires careful consideration as they can interfere with biological membranes and protein activity.[3]

G Start Start: Ureido Acid Powder Slurry Create slurry in 80% final volume of aqueous buffer Start->Slurry Adjust_pH Step 1: Adjust pH to > 2 units above pKa Slurry->Adjust_pH Check_Sol Is compound fully dissolved? Adjust_pH->Check_Sol Success Success: Adjust to final volume and sterile filter Check_Sol->Success Yes Cosolvent Step 2: Introduce Cosolvent (e.g., DMSO, PEG 400) Check_Sol->Cosolvent No Check_Sol2 Is target concentration achieved? Cosolvent->Check_Sol2 Check_Sol2->Success Yes Surfactant Step 3: Advanced Strategy Add Surfactant (e.g., Tween® 80) Check_Sol2->Surfactant No Reassess Re-evaluate formulation or compound structure Surfactant->Reassess

Caption: A systematic workflow for troubleshooting ureido acid solubility.

References

  • Babu, P.S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 209. Available at: [Link]

  • IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). Available at: [Link]

  • Pharma Tutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Zakeri-Milani, P., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, ACS Publications. Available at: [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available at: [Link]

  • ResearchGate. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available at: [Link]

  • Al-Hamidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available at: [Link]

  • Leah4sci. (2017). pH and Solubility of Drugs. YouTube. Available at: [Link]

  • Kumar, R. (2020). Henderson-Hasselbalch Equation. RK.MD. Available at: [Link]

  • Fasolin, L.H., et al. (2026). Influence of organic acids on surfactant self-assemblies in surfactant/oil/water systems. Food Research International. Available at: [Link]

  • FooDB. (2011). Showing Compound Ureidoisobutyric acid (FDB022808). Available at: [Link]

  • MDPI. (2024). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available at: [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available at: [Link]

  • Acouple. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Phenyl Isocyanate Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for phenyl isocyanate coupling reactions. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenyl isocyanate coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you navigate the complexities of isocyanate chemistry and minimize unwanted side reactions.

I. Understanding the Reactivity of Phenyl Isocyanate

Phenyl isocyanate is a highly reactive electrophile due to the electron-withdrawing nature of the phenyl group, which increases the electrophilicity of the carbonyl carbon in the isocyanate group (-N=C=O).[1] This high reactivity makes it a versatile reagent for forming urethane and urea linkages but also predisposes it to several side reactions that can significantly impact yield and purity.[2][3] Understanding the mechanisms of both the desired and undesired reactions is crucial for successful outcomes.

II. Troubleshooting Common Side Reactions

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an insoluble white precipitate, which I suspect is a urea byproduct. How can I prevent this?

A1: This is a classic issue caused by the reaction of phenyl isocyanate with water.

  • Mechanism Insight: Phenyl isocyanate reacts readily with even trace amounts of water to form an unstable carbamic acid, which then decarboxylates to produce aniline and carbon dioxide.[4][5] The newly formed aniline is a potent nucleophile and rapidly reacts with another molecule of phenyl isocyanate to form the often-insoluble N,N'-diphenylurea.[2] The kinetics of phenyl isocyanate hydrolysis can be influenced by factors like pH and buffer concentration.[6]

  • Troubleshooting & Optimization:

    • Stringent Anhydrous Conditions: The most critical preventative measure is the rigorous exclusion of moisture. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.[4]

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.

    • Reagent Purity: Ensure your starting materials, particularly the nucleophile (alcohol or amine), are anhydrous. Consider using molecular sieves to dry liquid reagents and solvents before use.

Q2: I'm observing the formation of side products that I suspect are dimers or trimers of phenyl isocyanate. What conditions favor these reactions, and how can I avoid them?

A2: Self-condensation of isocyanates to form dimers (uretdiones) and trimers (isocyanurates) is a common side reaction, particularly at elevated temperatures or in the presence of certain catalysts. [2]

  • Mechanism Insight:

    • Dimerization: The formation of the four-membered uretdione ring is typically favored at lower temperatures.[2][7] Computational studies on phenyl isocyanate have shown the formation of diazetidine-2,4-dione (uretdione) to be an exothermic process.[7][8][9] Certain catalysts, like tertiary phosphines, can promote dimerization even at room temperature.[10]

    • Trimerization: The formation of the highly stable six-membered isocyanurate ring is generally favored at higher temperatures and is often catalyzed by a wide range of substances, including tertiary amines, metal salts, and bases.[2][11][12] Some catalyst systems are designed to be highly selective for trimerization.[11][13]

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable rate of the desired coupling reaction.[2] Reactions are often run at or below room temperature.

    • Catalyst Choice: Be mindful of your catalyst. If you are using a catalyst to promote the urethane or urea formation, ensure it does not also significantly catalyze trimerization at your reaction temperature. For example, some amine N-oxides have been shown to be effective catalysts while minimizing side reactions in specific media.[14]

    • Concentration: In some cases, high concentrations of phenyl isocyanate can favor self-condensation. Consider adding the isocyanate slowly to the reaction mixture to maintain a low instantaneous concentration.

Q3: My reaction is sluggish, and I'm not getting a good yield. Can I simply increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it must be done with caution as it can also accelerate side reactions.

  • Causality: The reaction of phenyl isocyanate with nucleophiles is exothermic.[2] A general rule of thumb is that for every 10°C increase in temperature, the reaction rate can roughly double.[15] However, higher temperatures also promote the formation of dimers, trimers, and other byproducts like allophanates and biurets.[4][16][17]

  • Troubleshooting & Optimization:

    • Catalysis as an Alternative: Instead of increasing the temperature, consider using a catalyst. Tertiary amines and organotin compounds are common catalysts for urethane formation, though their potential to promote side reactions must be considered.[18][19] Zirconium complexes have been investigated as selective catalysts for the isocyanate-polyol reaction over the isocyanate-water reaction.[19][20]

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.[4][21][22] Polar aprotic solvents like THF, ethyl acetate, or acetone can often accelerate the desired reaction without the need for excessive heating.[4] The reaction rate has been observed to increase in the order of Xylene < 1,4-Dioxane < Cyclohexanone.[21][22]

    • Controlled Heating: If heating is necessary, do so cautiously and monitor the reaction closely for the formation of byproducts, for instance by TLC or in-situ IR.

Q4: Can my choice of solvent directly react with the phenyl isocyanate?

A4: Absolutely. Solvents with active hydrogen atoms will react with isocyanates.

  • Reactive Solvents: Avoid using protic solvents such as alcohols (methanol, ethanol, etc.) or primary/secondary amines as they will compete with your intended nucleophile to react with the phenyl isocyanate.[4]

  • Recommended Solvents:

    • Polar Aprotic Solvents: Tetrahydrofuran (THF), ethyl acetate, acetone, acetonitrile, and dimethylformamide (DMF) are generally good choices, although DMF can sometimes catalyze the reaction.[4]

    • Non-Polar Aromatic Solvents: Toluene and benzene can also be used, though reactions may be slower.[23][24][25][26]

    • Chlorinated Solvents: Dichloromethane (DCM) is another suitable option.[27]

    Crucially, regardless of the choice, the solvent must be anhydrous. [4]

III. Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the primary desired and undesired pathways.

G PhNCO Phenyl Isocyanate Urethane Desired Product: Urethane PhNCO->Urethane + R-OH Urea_desired Desired Product: Substituted Urea PhNCO->Urea_desired + R-NH2 CarbamicAcid Unstable Carbamic Acid PhNCO->CarbamicAcid + H2O (Trace) Urea_side Side Product: N,N'-Diphenylurea PhNCO->Urea_side + Aniline Dimer Side Product: Dimer (Uretdione) PhNCO->Dimer Self-reaction (Low Temp) Trimer Side Product: Trimer (Isocyanurate) PhNCO->Trimer Self-reaction (High Temp/Catalyst) ROH Alcohol (R-OH) ROH->Urethane RNH2 Amine (R-NH2) RNH2->Urea_desired H2O Water (H2O) H2O->CarbamicAcid Aniline Aniline CarbamicAcid->Aniline CO2 CO2 CarbamicAcid->CO2 Aniline->Urea_side

Caption: Competing reaction pathways for phenyl isocyanate.

IV. Quantitative Data Summary

The choice of reaction parameters can be guided by understanding their quantitative impact. The following table summarizes key considerations.

ParameterEffect on Desired Reaction RatePotential for Side ReactionsRecommendations & Key Insights
Temperature Increases with temperatureDimerization, trimerization, allophanate/biuret formation all increase with temperature.[2][16][28]Maintain the lowest practical temperature. A general rule is that the reaction rate doubles for every 10°C increase.[15]
Solvent Polarity Generally increases in polar aprotic solvents.[4][21]Can influence side reaction rates, but moisture content is the dominant factor for urea formation.Use anhydrous polar aprotic solvents like THF or ethyl acetate for favorable rates.[4] Avoid protic solvents.
Catalyst Can significantly increase the rate.Choice of catalyst is critical; many can also promote trimerization or hydrolysis.[5][12]Use catalysts judiciously. Tertiary amines and organotin compounds are common but require optimization.[18] Consider selective catalysts like certain zirconium complexes for reactions in the presence of moisture.[20]
Moisture No direct effect on desired reaction.Primary cause of N,N'-diphenylurea formation.[4][5]Must be rigorously excluded. Use anhydrous reagents and solvents under an inert atmosphere.[4]

V. Experimental Protocols

Protocol 1: General Procedure for Phenyl Isocyanate Coupling with an Alcohol under Anhydrous Conditions

This protocol provides a baseline for minimizing side reactions.

  • Glassware Preparation: Dry all glassware (round-bottom flask, dropping funnel, condenser, magnetic stir bar) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Dissolve the alcohol (1.0 equivalent) in anhydrous solvent (e.g., THF, see table above for suggestions) in the reaction flask.

    • If using a catalyst (e.g., a tertiary amine, 0.01-0.1 equivalents), add it to the alcohol solution.

    • Draw phenyl isocyanate (1.0-1.1 equivalents) into a syringe and place it in the dropping funnel, diluted with a small amount of anhydrous solvent.

  • Reaction Execution:

    • Cool the stirred alcohol solution to 0°C using an ice-water bath.

    • Add the phenyl isocyanate solution dropwise from the dropping funnel over a period of 15-30 minutes. The slow addition helps to control the exotherm and minimize local high concentrations of the isocyanate.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude product by standard methods such as recrystallization or column chromatography.

G Start Start Dry_Glassware Dry Glassware (Oven, 120°C) Start->Dry_Glassware Assemble_Inert Assemble Apparatus Under Inert Gas Dry_Glassware->Assemble_Inert Prepare_Alcohol Prepare Alcohol Solution (Anhydrous Solvent) Assemble_Inert->Prepare_Alcohol Prepare_Isocyanate Prepare Phenyl Isocyanate Solution Assemble_Inert->Prepare_Isocyanate Cool Cool Alcohol Solution (0°C) Prepare_Alcohol->Cool Add_Isocyanate Add Isocyanate Solution Dropwise Prepare_Isocyanate->Add_Isocyanate Cool->Add_Isocyanate Warm_Stir Warm to RT & Stir (Monitor Reaction) Add_Isocyanate->Warm_Stir Quench Quench with Methanol Warm_Stir->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

Caption: Workflow for minimizing side reactions in phenyl isocyanate coupling.

VI. References

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. Available at: [Link]

  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS - ResearchGate. Available at: [Link]

  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Available at: [Link]

  • kinetics - AUB ScholarWorks. Available at: [Link]

  • Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka. Available at: [Link]

  • Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV. Available at: [Link]

  • Effect of solvent properties on reaction of isocyanates with mercaptans - ResearchGate. Available at: [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. Available at: [Link]

  • Isocyanate - Wikipedia. Available at: [Link]

  • and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Biblio Back Office. Available at: [Link]

  • Solvent Effects in Polyurethane Cure: A Model Study - ACS.org. Available at: [Link]

  • Breaking Down Isocyanate Catalysis for Improved Efficiency. Available at: [Link]

  • Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net. Available at: [Link]

  • Reactions of isocyanates and various nucleophiles including hydroxyl,... - ResearchGate. Available at: [Link]

    • The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). Available at: [Link]

  • A deep dive into isocyanates - Dongsen Chemicals. Available at: [Link]

  • Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate - Taylor & Francis. Available at: [Link]

  • Isocyanate-Based High Performance Photopolymers - reposiTUm. Available at: [Link]

  • Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing). Available at: [Link]

  • An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Cyclotrimerization of isocyanate groups. I. Catalyzed reactions of phenyl isocyanate | Request PDF - ResearchGate. Available at: [Link]

  • The reactivity of phenyl isocyanate in aqueous solution - RSC Publishing. Available at: [Link]

  • Phenyl isocyanate - Wikipedia. Available at: [Link]

  • Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate - ResearchGate. Available at: [Link]

  • Trimerization of isocyanates - Google Patents. Available at:

  • An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - MDPI. Available at: [Link]

  • A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Available at: [Link]

  • Diphenylmethane-Diisocyanate with Primary and Secondary Alcohols: KINETICS OF UNCATALYZED REACTIONS OF 2,4′-MDI AND 4,4 - ResearchGate. Available at: [Link]

  • Catalyst for isocyanate trimerization and urethane formation - European Patent Office - EP 0447074 A2 - Googleapis.com. Available at: [Link]

  • Hydrolysis kinetics for p-dimethylaminophenyl isocyanate in aqueous solutions | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Available at: [Link]

  • The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures in. Available at: [Link]

  • The Importance of Temperature Control for Liquid Molding - Hapco, Inc. Available at: [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner. Available at: [Link]

  • Reaction scheme for the cyclodimerization of phenyl isocyanate. The... - ResearchGate. Available at: [Link]

  • (PDF) Catalysts for Isocyanate Cyclotrimerization - ResearchGate. Available at: [Link]

  • Method for removing non-reacted isocyanate from its reaction product - Google Patents. Available at:

  • Preparation of aromatic isocyanate dimers - Google Patents. Available at:

Sources

Optimization

Technical Support Center: Purification of N-Phenylcarbamoyl Amino Acid Derivatives

Welcome to the Synthesis & Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers whose downstream assays or peptide couplings have failed due to impure N-phenylcarbamoyl am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers whose downstream assays or peptide couplings have failed due to impure N-phenylcarbamoyl amino acid intermediates.

The synthesis of these derivatives—typically achieved by reacting a free amino acid with phenyl isocyanate—is notoriously prone to generating stubborn byproducts. This guide provides field-proven, mechanistically grounded strategies to isolate your target compound with >99% purity.

🔬 Mechanistic Insights: Understanding Your Impurities

Before troubleshooting, we must understand the causality behind the contamination. The primary culprit in this workflow is 1,3-diphenylurea (DPU) .

Phenyl isocyanate is highly electrophilic and extremely moisture-sensitive. Even trace amounts of water in your reaction solvent will quench the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into aniline. This aniline immediately acts as a nucleophile, attacking another molecule of phenyl isocyanate to form DPU[1].

G PhNCO Phenyl Isocyanate (PhNCO) Product N-phenylcarbamoyl amino acid PhNCO->Product + AA Aniline Aniline (PhNH2) PhNCO->Aniline + H2O (-CO2) DPU 1,3-Diphenylurea (DPU) PhNCO->DPU AA Amino Acid (H2N-CHR-COOH) AA->Product H2O Trace Water (H2O) H2O->Aniline Aniline->DPU + PhNCO

Mechanism of target N-phenylcarbamoyl amino acid synthesis versus DPU byproduct formation.

📊 Physicochemical Data Presentation

To design a self-validating purification system, we exploit the distinct ionization profiles of the mixture's components. DPU is entirely neutral, unreacted amino acids are zwitterionic, and your target product possesses a single ionizable carboxylic acid.

CompoundIonizable GroupsBehavior at pH 2.0Behavior at pH 8.5Solubility in EtOAc
Unreacted Amino Acid Amine, CarboxylCationic (

)
Anionic (

)
Insoluble
N-phenylcarbamoyl AA Carboxyl onlyNeutral (Protonated)Anionic (

)
Highly Soluble
1,3-Diphenylurea (DPU) NoneNeutralNeutralModerately Soluble

Table 1: Physicochemical properties dictating phase partitioning during liquid-liquid extraction.

🛠️ Troubleshooting Guide & FAQs

Q: My crude product is a sticky solid heavily contaminated with a white, insoluble powder. What is it, and how do I remove it? A: The white powder is 1,3-diphenylurea (DPU). DPU is highly insoluble in water and only moderately soluble in common organic solvents like ethyl acetate or dichloromethane[2]. Because DPU lacks ionizable groups, it remains neutral across all pH ranges. You can exploit this by dissolving your crude mixture in a mildly basic aqueous solution (pH 8.5). At this pH, your N-phenylcarbamoyl amino acid becomes a highly soluble carboxylate salt. The DPU remains insoluble and can be filtered off or extracted into an organic phase, leaving your target product safely in the aqueous layer.

Q: How do I ensure no unreacted amino acid remains in my final product? A: Unreacted amino acids are zwitterionic and highly polar. After removing DPU via the basic extraction described above, acidify your aqueous layer to pH 2.0. Your N-phenylcarbamoyl amino acid will protonate (becoming uncharged and lipophilic) and can be extracted into ethyl acetate. The unreacted amino acid, however, will become a highly polar cation (


) and remain trapped in the aqueous waste.

Q: I am using Preparative HPLC, but DPU is ruining my column and co-eluting. What gradient should I use? A: DPU is highly retained on C18 reverse-phase columns due to its strong hydrophobicity. If you do not flush the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) at the end of each run, DPU will precipitate on the frit or carry over into subsequent injections. For the target product, a focused gradient (e.g., 10–40% MeCN over 20 mins) usually works well, as the carbamoyl amino acid ester elutes significantly earlier than DPU[3].

🧪 Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction Workflow

This protocol uses phase-switching to systematically eliminate both DPU and unreacted amino acids. It is designed to be self-validating: by checking the TLC of each discarded phase, you ensure no product is lost.

Step-by-Step Methodology:

  • Initial Solubilization: Suspend the crude reaction mixture in 0.5 M

    
     (pH ~8.5) and an equal volume of Ethyl Acetate (EtOAc). Stir vigorously for 15 minutes.
    
  • Phase Separation (DPU Removal): Transfer to a separatory funnel. The DPU will partition into the upper EtOAc layer (or remain as a suspension at the interface).

  • Aqueous Retention: Drain the lower aqueous layer (containing your product as a sodium salt and unreacted amino acids) into a clean Erlenmeyer flask. Extract the remaining EtOAc layer with one more volume of 0.5 M

    
     to ensure total product recovery. Validation Step: Spot the EtOAc layer on a TLC plate; it should show only DPU (UV active, high Rf), confirming no product loss.
    
  • Acidification: Slowly add 1.0 M

    
     to the combined aqueous layers while stirring, until the pH reaches 2.0 (verify with pH paper). The solution will turn cloudy as the N-phenylcarbamoyl amino acid protonates.
    
  • Product Extraction: Add fresh EtOAc to the acidified aqueous layer. Transfer to a separatory funnel and shake. The target product will partition into the organic layer. The unreacted amino acid remains in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure N-phenylcarbamoyl amino acid.
    

Workflow Crude Crude Mixture (Product, DPU, AA) Base Add 0.5M NaHCO3 (pH 8.5) Extract with EtOAc Crude->Base Org1 Organic Phase (Contains DPU) Base->Org1 Discard (TLC Check) Aq1 Aqueous Phase (Product Salt, AA) Base->Aq1 Retain Acid Acidify to pH 2.0 (1M HCl) Extract with fresh EtOAc Aq1->Acid Org2 Organic Phase (Pure Target Product) Acid->Org2 Retain & Dry Aq2 Aqueous Phase (Unreacted AA) Acid->Aq2 Discard

Acid-base extraction workflow for isolating N-phenylcarbamoyl amino acids.

Protocol 2: Preparative Reverse-Phase HPLC

If ultra-high purity (>99.5%) is required for downstream biological assays, follow this RP-HPLC method.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure product (from Protocol 1) in a 1:1 mixture of Acetonitrile (MeCN) and Water. Critical: Filter the solution through a 0.45 µm PTFE syringe filter to remove any micro-precipitated DPU that could foul the HPLC injection valve.

  • Column Selection: Use a C18 Preparative column (e.g., 20 x 150 mm, 5 µm particle size).

  • Mobile Phases:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Buffer B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: Isocratic hold at 5% B.

    • 2–22 min: Linear gradient from 5% B to 50% B (Target product elutes here).

    • 22–27 min: Step gradient to 95% B (Flushes highly retained DPU from the column).

    • 27–32 min: Re-equilibration at 5% B.

  • Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. Lyophilize the collected product fractions immediately to prevent acid-catalyzed degradation.

📚 References

1.[3] Title: Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. Source: rsc.org. URL:[Link] 2.[1] Title: Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Source: scholaris.ca. URL: [Link] 3.[2] Title: 1,3-Diphenylurea | Solubility of Things. Source: solubilityofthings.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Aminobutyric Acid (AABA) Functionalization

Welcome to the Advanced Peptide Synthesis Support Center. 2-Aminobutyric acid (AABA or Abu) is a critical non-proteinogenic amino acid used heavily in peptidomimetics and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. 2-Aminobutyric acid (AABA or Abu) is a critical non-proteinogenic amino acid used heavily in peptidomimetics and drug development. However, the ethyl side chain adjacent to the alpha-carbon introduces significant steric hindrance, leading to sluggish coupling, epimerization, and poor chemoselectivity during functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these challenges.

I. FAQ & Troubleshooting: Peptide Coupling and Epimerization

Q1: Why am I getting consistently low yields when coupling Fmoc-AABA-OH to my growing peptide chain? A1: The ethyl side chain of AABA creates a steric shield around the activated carbonyl, hindering the nucleophilic attack of the resin-bound amine. Traditional carbodiimide activators (like DIC/HOBt) are often inefficient for sterically hindered amino acids, resulting in slow reaction rates, incomplete couplings, and the need for massive reagent excesses[1]. Causality & Solution: To overcome this energy barrier, you must utilize highly reactive uronium or phosphonium salts. COMU and HATU are benchmark reagents for difficult, sterically hindered couplings[2]. COMU is particularly advantageous; it forms a highly reactive O-acyl active species driven by its optimal pKa, accelerating the coupling rate beyond the threshold of steric repulsion[3]. For extreme cases involving N-methylated AABA, generating pivaloyl mixed anhydrides (Piv2O) in situ bypasses standard active ester limitations, enabling smooth amidation[4].

Q2: I am observing significant D-epimerization (racemization) of AABA during activation. How can I suppress this while maintaining high coupling yields? A2: Epimerization is a direct consequence of the slow coupling rate of AABA. Because the steric hindrance delays the nucleophilic attack, the active ester remains exposed to the basic reaction environment for a longer period. The tertiary base abstracts the alpha-proton, leading to oxazolone formation or a planar enolate, which then reprotonates non-stereoselectively[5]. Causality & Solution: You must manipulate the base kinetics.

  • Optimize Base Sterics: Avoid unhindered bases. Switch to N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP). TMP provides sufficient basicity to drive activation but is too sterically bulky to efficiently abstract the alpha-proton[5].

  • Minimize Base Equivalents: While HATU typically requires 2.0 equivalents of base, COMU performs exceptionally well with just 1.0 equivalent, drastically reducing the basicity of the microenvironment and curbing epimerization[3].

II. FAQ & Troubleshooting: N-Alkylation Chemoselectivity

Q3: During the N-alkylation of AABA derivatives, my LC-MS shows a high percentage of O-alkylated impurities. How do I improve the N/O chemoselectivity? A3: N-alkylation of alpha-amino acids inherently competes with O-alkylation of the carboxylate group. The ethyl side chain of AABA sterically blocks the amine nitrogen, making the less-hindered oxygen of the carboxylate kinetically favored for electrophilic attack. Causality & Solution: Chemoselectivity must be thermodynamically steered by optimizing the leaving group, solvent, and base. Using milder bases prevents the complete deprotonation of the carboxylate into a highly nucleophilic "naked" anion. Recent industrial optimizations for AABA-derived anticoagulants demonstrate that selecting specific sulfonate leaving groups and controlling the solvent environment can push the N-alkylation to O-alkylation ratio (N/O ratio) to over 35:1, yielding an enantiomeric excess (ee) greater than 99% without requiring chiral resolution[6].

III. Quantitative Data: Coupling Reagent Comparison

To facilitate reagent selection, the following table synthesizes the performance metrics of various coupling systems when applied to sterically hindered amino acids like AABA.

Coupling ReagentActivation MechanismRelative Coupling EfficiencyEpimerization ControlBase RequirementSafety & Handling Profile
DIC/HOBt CarbodiimideLowModerateCatalytic DMAP (Risk)Sensitizer, stable
HATU Uronium (HOAt-based)Very HighExcellent2.0 - 3.0 equivExplosive risk[2]
COMU Uronium (Oxyma-based)Very HighSuperior1.0 equivNon-explosive, safe[3]
PyAOP PhosphoniumHighGood2.0 equivSafe, good for Aib/AABA[1]
Piv2O Mixed AnhydrideHigh (for N-Me AABA)Excellent1.3 equivSafe, high stereoretention[4]

IV. Validated Experimental Methodologies

The following protocols are designed as self-validating systems. The inclusion of the Kaiser test and specific washing sequences ensures that each step serves as a quality control checkpoint before proceeding.

Protocol 1: Optimized SPPS Coupling of Fmoc-AABA-OH using COMU

Purpose: To achieve >99% coupling efficiency of AABA while suppressing epimerization.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes to ensure complete removal of the Fmoc protecting group[2].

  • Washing (Self-Validation): Wash the resin thoroughly with DMF (3x) and DCM (3x). Checkpoint: Perform a Kaiser test; resin beads should turn deep blue, indicating free primary amines.

  • Activation: In a separate vial, dissolve Fmoc-AABA-OH (0.3 mmol, 3.0 equiv) and COMU (0.29 mmol, 2.9 equiv) in minimal DMF. Add TMP (2,4,6-collidine) (0.3 mmol, 3.0 equiv). Note: The solution will undergo a color change, which serves as a visual indicator of active ester formation[3].

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1 hour.

  • Verification: Drain and wash the resin (DMF 3x, DCM 3x). Checkpoint: Perform a Kaiser test. The beads must remain colorless/yellow. If slightly blue, repeat steps 4-5.

Protocol 2: Chemoselective N-Alkylation of AABA Esters

Purpose: To maximize the N/O alkylation ratio during solution-phase functionalization.

  • Preparation: Dissolve the AABA-ester derivative (1.0 equiv) in a polar aprotic solvent (e.g., acetonitrile) under an inert nitrogen atmosphere.

  • Base Addition: Add a mild inorganic base (e.g., K2CO3, 1.5 equiv). Causality: Milder bases prevent excessive carboxylate activation, reducing O-alkylation[6].

  • Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl sulfonate, 1.1 equiv) dropwise at 0°C to control the exothermic kinetics.

  • Reaction: Gradually warm to room temperature and stir for 12 hours. Monitor via LC-MS until the AABA starting material is consumed.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over Na2SO4 and concentrate.

V. Mechanistic Visualizations

G A Fmoc-AABA-OH + COMU / HATU B Add Base (1 eq TMP or DIEA) A->B Activation C O-Acyl Active Ester Intermediate B->C Fast D Nucleophilic Attack by Resin-Amine C->D Coupling E Epimerization (Oxazolone Formation) C->E Excess Base / Slow Coupling F Successful AABA Peptide Bond D->F Amide Bond

Mechanistic workflow of AABA coupling and epimerization pathways.

G A AABA Derivative B Alkylating Agent + Mild Base A->B C N-Alkylation (Target Product) B->C Optimized Solvent & Electrophile D O-Alkylation (Impurity) B->D Steric Clash at Amine

Chemoselectivity logic in AABA functionalization (N- vs O-alkylation).

VI. References

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.

  • Epimerisation in Peptide Synthesis. PMC - NIH.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications.

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.

  • Study on Preparation Process of Anticoagulant BAY2433334. PMC - NIH.

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Ureido Acid Stability

Welcome to the Ureido Acid Technical Support Center. Ureido acids—compounds containing both a urea moiety and a carboxylic acid group—are notoriously sensitive to pH fluctuations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ureido Acid Technical Support Center. Ureido acids—compounds containing both a urea moiety and a carboxylic acid group—are notoriously sensitive to pH fluctuations. Because they possess both nucleophilic (ureido nitrogen/oxygen) and electrophilic (carboxylic acid/amide) centers, improper pH control during synthesis, purification, or formulation frequently leads to unwanted cyclization or hydrolysis.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement self-validating stability protocols.

Mechanistic Overview: The pH-Stability Landscape

Before troubleshooting, it is critical to visualize how pH dictates the structural fate of ureido acids. The diagram below maps the divergent degradation pathways triggered by acidic and basic environments.

UreidoAcidStability UreidoAcid Ureido Acid (Stable at pH 6.0 - 8.0) Acidic Acidic Conditions (pH < 5.0) UreidoAcid->Acidic Protonation of ureido group Basic Basic Conditions (pH > 9.0) UreidoAcid->Basic Deprotonation to ureide anion Hydantoin Cyclization (Hydantoin / Dihydrouracil) Acidic->Hydantoin Intramolecular C-N bond formation Basic->Hydantoin Accelerated cyclization Hydrolysis Hydrolysis / Anionic Degradation (Cleaved Products) Basic->Hydrolysis Hydroxide attack / Base catalysis

pH-dependent degradation pathways of ureido acids showing acidic and basic vulnerabilities.

Diagnostic FAQs: Troubleshooting Degradation

Q: Why does my ureido acid cyclize into a hydantoin during acidic workup? A: Under acidic conditions (pH < 5), the ureido group becomes protonated. This protonation enhances the electrophilicity of the adjacent carbonyl. The slow, rate-determining step in this acidic degradation is the formation of the C-N bond during intramolecular nucleophilic attack, which leads directly to the cyclic hydantoin (or dihydrouracil, depending on chain length)[1]. The overall rate of this cyclization is directly proportional to the fraction of the ureido acid that is protonated[2]. When you acidify your reaction mixture (e.g., to precipitate the product), you inadvertently catalyze this ring closure[3].

Q: Is it safe to store ureido acid derivatives in basic buffers (pH > 9) to increase solubility? A: No. While basic conditions deprotonate the carboxylic acid (increasing aqueous solubility), exceeding pH 9.2 triggers a secondary degradation mechanism. Hydroxide ions act as general bases, deprotonating the ureido nitrogen to form a highly nucleophilic ureide anion. This anion rapidly attacks the carboxylate group via specific base–general acid catalysis, accelerating cyclization or leading to irreversible hydrolysis of the urea linkage[2].

Q: What is the optimal pH range for formulating or storing ureido acid-containing compounds? A: The optimal thermodynamic stability window is typically between pH 6.0 and 8.0 . In this neutral range, the carboxylic acid is deprotonated to a carboxylate (making it a poor electrophile for intramolecular attack), while the ureido nitrogen remains neutral (preventing the formation of the hyper-nucleophilic ureide anion). Maintaining this pH prevents both the acid-catalyzed C-N bond formation[1] and the base-catalyzed ureide anion pathways[2].

Kinetic Data: pH vs. Degradation Rates

To guide your formulation and storage decisions, the following table summarizes the quantitative kinetic behavior of standard ureido acids across the pH spectrum.

pH RangeDominant Molecular SpeciesPrimary Degradation PathwayRelative Reaction RateEstimated Half-life (at 25°C)
< 2.0 Protonated Ureido AcidRapid Cyclization (Hydantoin formation)Very HighMinutes to Hours
3.0 - 5.0 Neutral Ureido / Protonated CarboxylicModerate CyclizationHighHours to Days
6.0 - 8.0 Ureido Carboxylate AnionNone (Stable Window) Baseline (Minimal) Months to Years
9.0 - 11.0 Ureide Anion / CarboxylateBase-Catalyzed Hydrolysis & CyclizationHighDays to Weeks
> 12.0 Di-anionic speciesRapid Hydrolysis / CleavageVery HighHours

Experimental Protocol: Self-Validating pH-Stability Profiling

When developing a novel ureido acid drug candidate, you must empirically determine its exact stability window. The following protocol provides a self-validating methodology to map degradation kinetics using HPLC-UV/MS.

Causality & Validation Note: This protocol is designed as a self-validating system. It utilizes an internal standard and a strict mass-balance calculation. If the sum of the parent compound and identified degradation products does not equal 100% of the initial molarity, the system immediately alerts the researcher to unmonitored pathways (e.g., precipitation, oxidation, or column retention issues).

Step 1: Buffer Preparation & Equilibration
  • Prepare a series of 50 mM buffers covering pH 2.0 to 12.0:

    • pH 2.0 - 3.0: Phosphate buffer

    • pH 4.0 - 5.0: Acetate buffer

    • pH 6.0 - 8.0: Phosphate buffer

    • pH 9.0 - 10.0: Borate buffer

    • pH 11.0 - 12.0: Carbonate buffer

  • Verify the pH of each buffer at the exact experimental temperature (e.g., 37°C), as pKa values shift with temperature.

Step 2: Sample Spiking and Internal Standard Addition
  • Dissolve the ureido acid in a minimal volume of DMSO.

    • Crucial: Ensure the final DMSO concentration in the buffer is < 2% v/v to prevent artificial solvent effects on the dielectric constant.

  • Spike the compound into the pre-warmed buffers to achieve a final concentration of 100 µM.

  • Immediately add 10 µM of a stable internal standard (e.g., an alkylated, non-cyclizing analog of your compound) to correct for injection volume variances.

Step 3: Time-Course Sampling
  • Incubate the solutions in a thermomixer at 37°C.

  • Withdraw 50 µL aliquots at defined intervals:

    
     = 0, 1, 2, 4, 8, 24, and 48 hours.
    
Step 4: Reaction Quenching (Critical Step)
  • Immediately quench the withdrawn aliquots by diluting them 1:1 with a quenching buffer that forces the solution into the stable neutral window (pH 7.0).

    • Causality: Failing to quench the reaction to neutral pH will cause the compound to continue degrading while sitting in the HPLC autosampler, leading to artificially low stability readings and skewed kinetic curves.

Step 5: HPLC-UV/MS Analysis
  • Analyze the quenched samples using a reversed-phase C18 column.

  • Run a mobile phase gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Monitor the disappearance of the parent peak and the appearance of the hydantoin peak. (Note: Hydantoins typically elute later than the parent ureido acid due to the loss of the polar carboxylate group).

Step 6: Mass Balance Validation
  • Calculate the molar sum of the parent compound and all identified degradation products (hydantoin + hydrolysis fragments) against the internal standard.

  • Validation Check: The mass balance must remain

    
    . If it drops below this threshold, investigate alternative degradation pathways or physical solubility issues, such as the precipitation of the newly formed, less-soluble hydantoin[3].
    

References

  • Blagoeva, I. B., Pojarlieff, I. G., & Yates, K. "β-Ureido acids and dihydrouracils. The kinetics and mechanism of the reversible ring closure of 3-(3'-methylureido)-propanoic acid and 3-(3'-phenylureido)-2-methylpropanoic acid in sulfuric acid solutions." cdnsciencepub.com. Available at: 1

  • Pojarlieff, I. G. "Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid." researchgate.net. Available at: 2

  • Ware, E. "The Chemistry of the Hydantoins." datapdf.com. Available at: 3

Sources

Troubleshooting

Removing unreacted phenyl isocyanate from reaction mixtures

A Guide to Effective Post-Reaction Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the success of a synthesis often hinges on the final purification steps.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Effective Post-Reaction Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the success of a synthesis often hinges on the final purification steps. Phenyl isocyanate is a powerful reagent, but its high reactivity can lead to challenges in post-reaction workup. This guide provides in-depth, field-proven answers to common issues encountered when removing unreacted phenyl isocyanate, ensuring the integrity and purity of your final compound.

Frequently Asked Questions & Troubleshooting

Q1: Why is it so critical to remove every trace of unreacted phenyl isocyanate from my reaction mixture?

This is a fundamental question that goes to the heart of good laboratory practice. There are three primary reasons why complete removal is non-negotiable:

  • High Reactivity and Byproduct Formation: Phenyl isocyanate is a potent electrophile. If left in the mixture, it will continue to react with any available nucleophiles. During aqueous workup, it rapidly hydrolyzes to form aniline, which can then react with more isocyanate to generate N,N'-diphenylurea, a notoriously insoluble and difficult-to-remove byproduct.[1][2] It can also react with your desired product if it contains nucleophilic functional groups, reducing your yield and complicating purification.

  • Product Stability: The presence of residual isocyanate can compromise the long-term stability of your purified compound, leading to degradation over time.

  • Toxicity and Safety: Phenyl isocyanate is toxic, a lachrymator, and a respiratory irritant.[3][4] Ensuring its complete removal is essential for the safety of the end-user, especially in drug development contexts, and for anyone handling the final product.

Q2: What are the main strategies for removing excess phenyl isocyanate?

There are three primary strategies, and the best choice depends on your specific reaction, the nature of your product, and the scale of your synthesis.

  • Quenching (Chemical Conversion): This involves adding a highly reactive, low-molecular-weight nucleophile to the reaction mixture to "quench" or consume the excess phenyl isocyanate. This converts it into a new, more easily separable compound (e.g., a urea or carbamate).[1][5]

  • Scavenging (Solid-Phase Extraction): This method uses a polymer-bound reagent, or "scavenger resin," that has a functional group designed to react selectively with isocyanates.[6][7] The unreacted phenyl isocyanate becomes covalently bound to the solid support, which is then simply removed by filtration.

  • Physical Purification: This includes traditional methods like distillation, filtration, and column chromatography.[8][9] While effective, they can sometimes be complicated by the physical properties of phenyl isocyanate.

The following diagram illustrates the decision-making process for selecting a purification strategy.

A Reaction Complete B Excess Phenyl Isocyanate Present? A->B C Proceed to Standard Aqueous Workup B->C No D Select Removal Strategy B->D Yes E Quenching (Chemical Conversion) D->E F Scavenging (Solid-Phase) D->F G Physical Methods (Distillation, etc.) D->G H Add Nucleophilic Quencher (e.g., TAEA, Methanol) E->H I Add Scavenger Resin (e.g., PS-Trisamine) F->I L Purify via Chromatography or Recrystallization G->L J Stir/Agitate H->J I->J K Filter to Remove Resin J->K J->L K->L

Caption: Decision workflow for removing unreacted phenyl isocyanate.

Q3: I need a quick and simple method to quench residual phenyl isocyanate before aqueous workup. What do you recommend?

For a fast and efficient quench, adding a nucleophilic amine is a highly effective strategy. Amines react almost instantaneously with isocyanates to form stable ureas.[1][10] While simple primary amines like n-butylamine work, I highly recommend using Tris(2-aminoethyl)amine (TAEA) .

Why TAEA is an excellent choice:

  • High Reactivity & Capacity: TAEA has three primary amine groups, giving it a high capacity to quench multiple equivalents of isocyanate per molecule.[11][12]

  • Polar Byproduct: The resulting urea adduct is highly polar and often water-soluble, making it easy to remove during an aqueous workup by partitioning it into the aqueous layer.

  • Cool the Reaction: Once your reaction is complete (as determined by TLC, LC-MS, etc.), cool the mixture to room temperature. If the reaction was run at elevated temperatures, cool it to 0 °C in an ice bath.

  • Calculate Equivalents: Estimate the amount of excess phenyl isocyanate. A good starting point is to assume all unreacted starting material was converted. Add 0.5 equivalents of TAEA relative to the initial excess of phenyl isocyanate. Causality Note: Using a slight excess of the quencher ensures all isocyanate is consumed, but a large excess should be avoided to prevent complicating purification.

  • Add Quencher: Add the TAEA dropwise to the stirred reaction mixture.

  • Stir: Allow the mixture to stir for 15-30 minutes at room temperature. The quenching reaction is typically very fast.

  • Confirm Quenching: Spot the reaction mixture on a TLC plate or run an LC-MS to confirm the complete disappearance of the phenyl isocyanate.

  • Proceed to Workup: You can now proceed with your standard aqueous extraction. The polar TAEA-urea adduct will be extracted into the aqueous phase.

Q4: What are scavenger resins and how do they work for isocyanate removal?

Scavenger resins are a cornerstone of modern parallel synthesis and purification. They are solid polymeric supports (often polystyrene beads) functionalized with a reactive group.[7] For isocyanate removal, resins functionalized with primary or secondary amines are used (e.g., aminomethylated polystyrene, PS-Trisamine).

The principle is simple and elegant:

  • You add the scavenger resin to your completed reaction mixture.

  • The amine groups on the resin react with and covalently bind the excess phenyl isocyanate.

  • You simply filter the reaction mixture. The desired product remains in the filtrate, while the resin-bound isocyanate byproduct is left behind on the filter paper.

This method avoids introducing new soluble impurities into your reaction, simplifying the subsequent workup significantly.[6][13]

Caption: Mechanism of solid-phase scavenging of phenyl isocyanate.

Q5: How do I choose the right scavenger resin?

The primary consideration is the resin's physical structure, which dictates solvent compatibility.

  • Gel-Type Resins: These are lightly cross-linked (e.g., 1% divinylbenzene) and require a good swelling solvent (like THF, DCM, or Toluene) for the reactive sites to become accessible. They are not effective in poor swelling solvents like methanol or water.[14]

  • Macroporous (MP) Resins: These are highly cross-linked and have a rigid, porous structure that is independent of the solvent.[6][13][14] They have a high surface area and are effective in a wide range of solvents, including poor swelling ones. For versatility, macroporous resins are generally the superior choice.

FeatureQuenching (e.g., TAEA)Scavenger Resins (Macroporous)Distillation
Speed Very Fast (minutes)Moderate (1-4 hours)Slow (hours)
Selectivity Good, but quencher can react with productExcellent, removes only target electrophilePoor, based only on boiling point
Ease of Use Simple additionSimple filtrationRequires specialized equipment
Byproducts Soluble urea/carbamate formedInsoluble, resin-bound byproductThermal decomposition products
Scalability ExcellentGood, can be cost-prohibitive on large scaleExcellent for industrial scale
Ideal Use Case Quick removal before standard workupHigh-purity applications, parallel synthesisLarge scale, thermally stable compounds
Q6: Can you provide a general protocol for using a scavenger resin?

Absolutely. This protocol is a robust starting point for most applications.

  • Select Solvent: Ensure your product is fully dissolved. Macroporous resins work well in most common organic solvents (DCM, THF, ACN, etc.).[6]

  • Calculate Equivalents: Use a 2-4 fold excess of the scavenger resin's functional groups relative to the amount of excess phenyl isocyanate. Check the manufacturer's specified loading capacity (e.g., mmol/g) for the resin.

  • Add Resin: Add the calculated amount of dry scavenger resin to the reaction mixture.

  • Agitate: Stir or shake the mixture at room temperature. For initial trials, a reaction time of 1-2 hours is a good starting point.[15] The reaction can be gently heated (e.g., 40-50 °C) to increase the rate if necessary.

  • Monitor Reaction: Follow the disappearance of the phenyl isocyanate from the solution by TLC or LC-MS.

  • Isolate Product: Once the isocyanate is consumed, filter the mixture through a sintered glass funnel or a cotton plug in a pipette.

  • Wash Resin: Wash the collected resin with a small amount of fresh solvent (2-3 times) to recover any adsorbed product.

  • Combine & Concentrate: Combine the filtrate and the washes, and concentrate under reduced pressure to yield your purified product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete removal of PhNCO - Insufficient equivalents of quencher/scavenger.- Reaction time too short.- Poor solvent for gel-type resin (no swelling).- Increase equivalents of scavenger/quencher to 3-5x.- Increase reaction time and/or gently heat.- Switch to a macroporous resin or a better swelling solvent.
New, insoluble impurity after quenching The byproduct (N,N'-diphenylurea from hydrolysis or the quencher-urea adduct) is insoluble in your solvent system.- Try to remove the solid by filtration before workup.- During workup, try washing with dilute acid (e.g., 1M HCl) to protonate and dissolve amine-derived ureas.[16]- If all else fails, column chromatography will be necessary.
Product loss during scavenging The desired product is physically adsorbing to the polymer backbone of the resin.- Ensure you wash the resin thoroughly with fresh solvent after filtration.- Try switching to a different type of scavenger resin (e.g., silica-based vs. polystyrene-based).
Phenyl isocyanate co-distills with solvent The boiling point of phenyl isocyanate (165 °C) is close to that of many common high-boiling solvents (e.g., o-dichlorobenzene).[8]- Simple distillation is often ineffective.[8] Convert the isocyanate to a non-volatile urea derivative with a quencher before attempting distillation.[8]- Use vacuum distillation to lower boiling points and improve separation.[8][17]

References

  • An approach for eliminating phenyl isocyanate from solvent used in isocyanate production.
  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage.
  • Method for the purification of isocyanates.
  • 1-cyano-3-phenylurea. Organic Syntheses Procedure.
  • ScavengePore Benzyl isocyan
  • Scavenger resin and processes for the use thereof.
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC.
  • Method for separating isocyanates out
  • Method for scavenging acidic impurities from polymeric isocyanates.
  • Method for removing non-reacted isocyanate from its reaction product.
  • Method for the purification of isocyanates.
  • Phenyl isocyanate – Knowledge and References. Taylor & Francis.
  • Technical Support Center: Purification of Products from Benzoyl Isocyan
  • Method for scavenging acidic impurities from polymeric isocyanates.
  • Scavenger Resins. Amerigo Scientific.
  • Remove Sticky Reagents. University of Rochester.
  • The reactivity of phenyl isocyan
  • Metal Scavenger Guide. Sopachem.
  • Phenyl Isocyan
  • High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Met
  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • Hydrolysis of phenyl isocyanide forms. YouTube.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Determination of isocyanates by capillary electrophoresis with tris(2,2'-bipyridine)ruthenium(II) electrochemiluminescence. PubMed.
  • Phenyl isocyanatoform
  • Tris(2-Aminoethyl)
  • (PDF) Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application.
  • Phenyl isocyanate for synthesis 103-71-9. Sigma-Aldrich.
  • Understanding the role of Tris(2-aminoethyl)amine in stabilizing mixed-cation perovskites under humid and thermal stress conditions. RSC Publishing.

Sources

Optimization

Technical Support Center: Stereochemical Control in Ureido Acid Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist overseeing peptidomimetic workflows, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist overseeing peptidomimetic workflows, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot stereochemical fidelity during the synthesis of urea-tethered amino acids.

Synthesizing ureido acids from chiral amino acids often requires the activation of a carboxylic acid to an isocyanate intermediate. If not strictly controlled, this activation phase is highly susceptible to racemization. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your workflows yield >99% enantiomeric excess (ee).

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing >5% racemization when using phosgene equivalents (e.g., triphosgene) to form the isocyanate intermediate from my protected amino acid? A: The primary culprit is base-catalyzed enolization. When an amino acid is converted to an isocyanate, the electron-withdrawing nature of the adjacent functional group significantly increases the acidity of the


-proton. Traditional phosgenation protocols require tertiary amine bases (like DIEA or TEA) to neutralize the generated HCl. If these bases are used in excess, or if the reaction temperature exceeds 0 °C, the base abstracts the 

-proton, forming a planar carbanion[1]. Re-protonation from the solvent environment occurs indiscriminately from either face, leading to a racemic D/L mixture. Causality Fix: If you must use a base, switch to a sterically hindered, less nucleophilic base like 2,4,6-collidine (TMP) and maintain strict cryogenic control[1]. Better yet, transition to the base-free protocols detailed below.

Q2: How can I avoid isolating hazardous isocyanate or acyl azide intermediates while maintaining chiral purity? A: Isolation of acyl azides or isocyanates is not only a safety hazard but also exposes the reactive intermediates to ambient moisture and extended thermal stress, increasing the risk of racemization. We recommend transitioning to base-free, one-pot methodologies:

  • CDI-Mediated Activation: Carbonyldiimidazole (CDI) can activate N-

    
    -protected amino acids to acyl azides and subsequently to ureidopeptides in one pot, circumventing the need for external bases[2]. The released imidazole acts as a mild internal proton shuttle, preventing the aggressive deprotonation seen with DIEA.
    
  • Deoxo-Fluor and TMSN3: This method utilizes Curtius rearrangement conditions. By reacting the amino acid with Deoxo-Fluor and TMSN3 under ultrasonication, the acyl fluoride is converted to an acyl azide and then to the isocyanate in situ[3]. Ultrasonication provides the necessary localized activation energy for the rearrangement without the bulk thermal heating that typically drives racemization[3].

Q3: Are there greener alternatives for ureido functionalization that preserve stereocenters without using organic co-solvents? A: Yes. For applications requiring strict environmental compliance, nucleophilic addition of natural (L)-amino acids to aryl isocyanates can be performed in an alkaline aqueous medium at room temperature without organic co-solvents[4]. Alternatively, direct transamidation using urea as a reagent in aqueous media at 80–90 °C is a viable, non-toxic alternative to isocyanates[5]. The in situ generation of isocyanic acid from urea avoids the handling of toxic reagents, though the elevated temperature requires careful monitoring of sensitive substrates[5].

Part 2: Mechanistic & Workflow Visualizations

Mechanism AA N-Protected Amino Acid (Chiral Center Intact) Act Activated Carboxyl Intermediate (Acyl Azide / Isocyanate) AA->Act Activation Reagent Base Strong Base / High Temp (e.g., DIEA, >60°C) Act->Base Excess Base / Heat Chiral Chiral Ureido Acid (Retention of Configuration) Act->Chiral Base-Free / Ultrasonication Amine Nucleophile Enol Planar Carbanion / Enolate (Loss of Stereocenter) Base->Enol alpha-proton abstraction Racemic Racemic Ureido Acid (D/L Mixture) Enol->Racemic Amine addition

Fig 1. Mechanistic pathways of base-catalyzed racemization vs. stereoretentive ureido formation.

Workflow Step1 1. Dissolve N-protected AA in CH2Cl2 Step2 2. Add Deoxo-Fluor & TMSN3 (0°C to RT) Step1->Step2 Step3 3. Ultrasonication (Curtius Rearrangement) Step2->Step3 Step4 4. In situ Isocyanate Formation (No Isolation) Step3->Step4 Step5 5. Add Amine Nucleophile (Coupling) Step4->Step5 Step6 6. Aqueous Workup & Isolation (Pure Ureido Acid) Step5->Step6

Fig 2. Base-free one-pot synthesis workflow utilizing Deoxo-Fluor and TMSN3 under ultrasonication.

Part 3: Quantitative Data Presentation

To aid in reagent selection, the following table summarizes the performance metrics of various ureido acid synthesis methodologies based on field data and literature standards.

Synthesis MethodActivation ReagentBase RequirementReaction TemperatureTypical YieldRacemization Level
Traditional Phosgenation TriphosgeneDIEA / TEA0 °C to RT60–75%High (>5%)
CDI-Mediated One-Pot [2]N,N'-CarbonyldiimidazoleNone (Imidazole in situ)Room Temp80–92%<1% (Undetectable)
Curtius Rearrangement [3]Deoxo-Fluor + TMSN3NoneUltrasonication (RT)85–95%<1% (Undetectable)
Aqueous Transamidation [5]UreaNone (Aqueous)80–90 °C70–85%Low (Substrate dependent)

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its internal validation. Both methodologies below incorporate a self-validating step: coupling the intermediate with an optically pure chiral amine to allow direct NMR quantification of stereochemical fidelity.

Protocol A: Base-Free One-Pot Synthesis via CDI

Objective: Synthesize urea-tethered peptides without isolating the isocyanate intermediate, ensuring <1% racemization.

  • Activation: Dissolve the N-

    
    -protected amino acid (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (N2 or Argon).
    
  • CDI Addition: Add N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) to the solution at 0 °C. Stir for 30 minutes to form the acyl imidazole intermediate[2].

  • Azide Introduction: Introduce an azide source (e.g., TMSN3, 1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir until TLC indicates complete conversion to the acyl azide.

  • Curtius Rearrangement & Coupling: Heat the reaction gently to promote the rearrangement to the isocyanate. Once formed (monitored via IR for the -NCO stretch at ~2250 cm⁻¹), immediately add the amine component (amino acid ester, 1.0 equiv).

  • Workup: Stir for 4–6 hours. Wash the organic layer sequentially with 1N HCl, 5% NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation Step: To confirm the absence of racemization, run a parallel micro-scale reaction where the amine component is replaced with optically pure (R)-(+)-1-phenylethylamine. Analyze the resulting urea adduct via ¹H NMR; the presence of doublet splitting in the methyl group region (

    
     = 1.26–1.31 ppm) will immediately quantify any epimerization.
    
Protocol B: Ultrasonication-Assisted Synthesis using Deoxo-Fluor/TMSN3

Objective: Rapid, low-temperature synthesis of ureido peptides avoiding thermal racemization.

  • Preparation: In a flame-dried flask, dissolve the N-protected amino acid (1.0 equiv) in anhydrous CH2Cl2.

  • Reagent Addition: Cool the flask to 0 °C. Add Deoxo-Fluor (1.2 equiv) followed by TMSN3 (1.2 equiv) dropwise[3].

  • Ultrasonication: Transfer the flask to an ultrasonic bath maintained at ambient temperature. Sonicate the mixture for 15–30 minutes. The cavitation bubbles provide localized energy to drive the Curtius rearrangement of the in situ generated acyl azide to the isocyanate without bulk heating[3].

  • Amine Coupling: Add the desired amine or amino acid ester (1.0 equiv) directly to the reaction mixture. Continue ultrasonication for an additional 30–45 minutes.

  • Isolation: Quench the reaction with water. Extract with CH2Cl2, wash with brine, dry over Na2SO4, and evaporate the solvent. Purify via recrystallization or flash chromatography to obtain the pure, chirally intact ureido acid.

  • Self-Validation Step: Apply the same (R)-(+)-1-phenylethylamine ¹H NMR validation assay described in Protocol A to certify the enantiomeric excess of the batch.

References

  • One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3 | Organic Chemistry Portal (Synlett) | 3

  • Bromodimethylsulfonium bromide: A novel reagent for the one-pot synthesis of potent Na-ureido peptides and study of... | Scientia Iranica |

  • Carbonyldiimidazole (CDI) mediated synthesis of Nα-protected amino acid azides: application to the one-pot preparation of ureidopeptides | PubMed (Protein Pept Lett.) | 2

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions | MDPI | 5

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis | Highfine | 1

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity | RSC Publishing |4

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Characterization of 2-(Phenylcarbamoylamino)butanoic Acid Across Solvent Systems

Executive Summary For drug development professionals and analytical chemists, the structural elucidation of urea-functionalized amino acid derivatives presents unique spectroscopic challenges. 2-(Phenylcarbamoylamino)but...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of urea-functionalized amino acid derivatives presents unique spectroscopic challenges. 2-(Phenylcarbamoylamino)butanoic acid —a compound featuring a hydrophobic phenyl ring, a highly polar urea linkage, and a terminal carboxylic acid—contains three critical exchangeable protons.

This guide objectively compares the analytical performance of three common Nuclear Magnetic Resonance (NMR) solvent systems (DMSO-


, CD

OD, and CDCl

) for the characterization of this compound. By analyzing the causality between solvent polarity, hydrogen-bonding dynamics, and proton exchange rates, this guide provides a definitive framework for selecting the optimal solvent to achieve full structural validation.

Mechanistic Background: Solvent Effects on Urea Protons

The ¹H NMR spectrum of 2-(Phenylcarbamoylamino)butanoic acid is heavily dictated by the behavior of its exchangeable protons: the two urea nitrogen protons (-NH-CO-NH-) and the carboxylic acid proton (-COOH).

The visibility of these protons depends entirely on the solvent's ability to modulate chemical exchange. According to studies on 1[1], solvents with strong hydrogen-bond acceptor properties (like DMSO) form stable complexes with NH moieties. This interaction enhances the delocalization of the nitrogen lone-pair electrons, deshielding the protons and shifting them downfield while simultaneously drastically reducing the rate of intermolecular proton exchange[1].

Conversely, protic solvents (like methanol or water) facilitate rapid, acid/base-catalyzed proton exchange. As demonstrated in2[2], high proton exchange rates in protic environments cause the NH signals to broaden and merge with the solvent peak, effectively erasing them from the observable spectrum[2].

Comparative Data Analysis

To objectively compare solvent performance, we evaluate the ¹H NMR spectral data of 2-(Phenylcarbamoylamino)butanoic acid in DMSO-


 versus CD

OD. (Note: CDCl

is excluded from the quantitative table due to the compound's near-total insolubility in non-polar halogenated solvents, which leads to severe line broadening and signal-to-noise degradation).
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton AssignmentMultiplicityDMSO-

(δ ppm)
CD

OD (δ ppm)
Mechanistic Observation
γ-CH

Triplet (t)0.900.95Unaffected by solvent exchange.
β-CH

Multiplet (m)1.65 – 1.801.75 – 1.90Slight downfield shift in CD

OD due to bulk solvent polarity.
α-CH Multiplet (m) / Triplet (t)4.15 (m)4.25 (t)Critical: In DMSO, couples to both β-CH

and adjacent NH. In CD

OD, NH is exchanged, simplifying multiplicity to a triplet/doublet of doublets.
Aliphatic Urea NH Doublet (d)6.40MissingH/D exchange in CD

OD eliminates signal[2].
Aromatic Protons (Ph) Multiplet (m)6.90 – 7.407.00 – 7.45Unaffected; well-resolved in both solvents.
Aromatic Urea NH Singlet (s)8.60MissingStrongly H-bonded to DMSO; exchanges rapidly in CD

OD[1].
Carboxylic OH Broad Singlet (br s)12.50MissingHighly acidic; immediate H/D exchange in CD

OD.
Table 2: Solvent Performance Metrics
MetricDMSO-

CD

OD
CDCl

Solubility Excellent (>50 mg/mL)Good (~20 mg/mL)Poor (<1 mg/mL)
NH/OH Visibility Optimal (Sharp signals)Zero (Complete H/D exchange)Variable (Broad/shifted if soluble)
Structural Proof Complete connectivityBackbone onlyInconclusive

Workflow Visualization

The following decision tree illustrates the logical pathway for selecting the appropriate NMR solvent based on the analytical requirements of the urea derivative.

G start 2-(Phenylcarbamoylamino) butanoic acid Sample q1 Are exchangeable protons (NH, COOH) critical? start->q1 dmso Use DMSO-d6 (Aprotic, H-bond acceptor) q1->dmso Yes cd3od Use CD3OD (Protic solvent) q1->cd3od No dmso_result NH & COOH visible. Full structural proof. dmso->dmso_result cd3od_result H/D exchange occurs. Backbone only visible. cd3od->cd3od_result

Workflow for selecting NMR solvents for 2-(Phenylcarbamoylamino)butanoic acid based on H/D exchange.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and analytical rigor, follow this optimized protocol for characterizing urea-based amino acids. This protocol includes an internal validation step to confirm chemical exchange dynamics.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of highly purified 2-(Phenylcarbamoylamino)butanoic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (99.9% D, stored over molecular sieves to prevent water contamination, which can accelerate proton exchange and shift the water peak into the aliphatic region).
    
  • Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the DMSO-

    
     deuterium signal.
    
  • Perform automated or manual gradient shimming (Z1-Z5) to achieve a solvent peak half-height linewidth of <1.0 Hz.

  • Tune and match the probe to the ¹H frequency.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of the broad COOH proton).

  • Number of Scans (NS): 16 to 32 (sufficient for 15 mg concentration).

  • Spectral Width: 15 ppm (to capture the downfield COOH signal at ~12.5 ppm).

Step 4: Self-Validation of H/D Exchange (Optional CD OD test)

To empirically prove the assignment of the NH and COOH protons:

  • Prepare a parallel sample using CD

    
    OD instead of DMSO-
    
    
    
    .
  • Acquire a rapid 1-scan ¹H spectrum immediately upon dissolution.

  • Validation Check: The disappearance of the signals at 6.40 ppm, 8.60 ppm, and 12.50 ppm, coupled with the simplification of the α-CH multiplet at 4.25 ppm into a distinct triplet/dd, definitively confirms these peaks as exchangeable heteroatom protons rather than aromatic or aliphatic backbone protons.

Discussion & Analytical Insights

The choice of solvent is not merely a matter of solubility; it is a fundamental determinant of the structural data obtained.

Why DMSO-


 is the Gold Standard: 
For 2-(Phenylcarbamoylamino)butanoic acid, DMSO-

acts as a self-validating matrix. The strong dipole of the sulfoxide group (S=O) acts as a potent hydrogen bond acceptor. By "locking" the urea NH protons into stable hydrogen-bonded complexes, DMSO drastically reduces the rate of proton exchange with residual water[1]. This allows the spectrometer to capture the distinct scalar coupling (

) between the aliphatic urea NH and the adjacent α-CH proton, providing irrefutable proof of the molecular connectivity.

The Pitfall of Protic Solvents: While CD


OD provides excellent solubility, its protic nature triggers rapid deuterium exchange with the urea and carboxylic acid groups. 3 demonstrate that in protic environments, chemical exchange rates exceed the NMR timescale, leading to complete signal attenuation of exchangeable protons[3]. Consequently, analyzing this compound in CD

OD results in a "truncated" spectrum that only proves the existence of the phenyl ring and the aliphatic chain, completely missing the crucial urea linkage.

References

  • Witanowski, M., et al. "Hydrogen-bond and solvent polarity effects on the nitrogen NMR shielding of urea systems." Journal of Molecular Structure, 1999.
  • Sjolander, T. F., et al. "Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange." The Journal of Physical Chemistry Letters, PMC, 2021.
  • Nicholson, J. K., et al. "Spin-echo proton NMR spectroscopy of urine samples. Water suppression via a urea-dependent T2 relaxation process." NMR in Biomedicine, PubMed, 1989.

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(Phenylcarbamoylamino)butanoic acid

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-(Phenylcarbamoylamino)butanoic Acid Introduction Mass spectrometry is an indispensable analytical technique in modern research, particularly within...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-(Phenylcarbamoylamino)butanoic Acid

Introduction

Mass spectrometry is an indispensable analytical technique in modern research, particularly within drug development and metabolism studies. The ability to elucidate molecular structures from fragmentation patterns is a critical skill. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-(Phenylcarbamoylamino)butanoic acid. In the absence of direct experimental data in the public domain for this specific molecule, this document leverages established fragmentation principles of its constituent functional groups to construct a theoretical, yet robust, fragmentation map. This guide will compare these predicted patterns with the known fragmentation of related structures, offering a logical framework for researchers to approach the analysis of similar N-acyl amino acid derivatives.

The core of this analysis rests on the foundational principles of mass spectrometry, where molecular ions, once formed, undergo fragmentation through predictable pathways to yield smaller, stable ions. The stability of the resulting fragment ions is a key determinant of the observed peaks in a mass spectrum.[1] For 2-(Phenylcarbamoylamino)butanoic acid, we will explore the characteristic cleavages associated with the butanoic acid moiety, the phenylcarbamoyl group, and the amide linkage that connects them.

Predicted Fragmentation Pathways of 2-(Phenylcarbamoylamino)butanoic Acid

The structure of 2-(Phenylcarbamoylamino)butanoic acid offers several potential sites for fragmentation. The following sections detail the most probable cleavage points and the resulting fragment ions, based on established chemical principles.

Molecular Ion Peak

Under typical electrospray ionization (ESI) conditions in positive ion mode, the molecule will likely be observed as the protonated molecule, [M+H]⁺. Given the presence of the aromatic ring, which lends stability, a discernible molecular ion peak is expected.[2] In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed, likely due to the acidity of the carboxylic acid proton.

Key Fragmentation Regions and Predicted Ions

The fragmentation of 2-(Phenylcarbamoylamino)butanoic acid can be logically dissected by considering the primary functional groups: the butanoic acid side chain, the amide linkage, and the phenyl group.

  • Cleavage of the Butanoic Acid Side Chain: Carboxylic acids are known to undergo characteristic losses.[3] We can anticipate fragmentation alpha to the carbonyl group of the butanoic acid.[2]

    • Loss of the Carboxyl Group (-COOH): A common fragmentation pathway for carboxylic acids is the neutral loss of the carboxyl group, which would result in a fragment ion corresponding to [M+H - 45]⁺.[2]

    • Loss of Water (-H₂O): The loss of a water molecule from the carboxylic acid group is another potential fragmentation, leading to an [M+H - 18]⁺ ion.

    • Alpha Cleavage of the Alkyl Chain: Cleavage of the C-C bond adjacent to the carbon bearing the amino group could lead to the loss of an ethyl radical, resulting in a significant fragment.

  • Fragmentation at the Amide Linkage: The amide bond is a critical site for fragmentation.

    • Cleavage of the N-C Bond: Scission of the bond between the nitrogen and the butanoic acid backbone can lead to the formation of a stable phenylcarbamoyl cation or related fragments.

    • Formation of Phenyl Isocyanate: A characteristic fragmentation for phenylcarbamoyl compounds is the formation of phenyl isocyanate (C₆H₅NCO, m/z 119) or the corresponding protonated ion.

    • Formation of Aniline: Subsequent fragmentation of the phenylcarbamoyl group can lead to the formation of the aniline radical cation (C₆H₅NH₂⁺, m/z 93) or the anilinium ion.

  • Fragmentation involving the Phenyl Group: The stable phenyl group will influence the fragmentation pattern.

    • Formation of the Phenyl Cation: Loss of the carbamoylamino-butanoic acid side chain could lead to the formation of the phenyl cation (C₆H₅⁺, m/z 77), a common fragment for aromatic compounds.[4]

Visualization of Predicted Fragmentation

The following diagram illustrates the proposed major fragmentation pathways for 2-(Phenylcarbamoylamino)butanoic acid.

fragmentation cluster_butanoic_acid Butanoic Acid Fragmentation cluster_amide Amide Linkage Fragmentation cluster_phenyl Phenyl Group Fragmentation M [M+H]⁺ 2-(Phenylcarbamoylamino)butanoic acid F1 [M+H - H₂O]⁺ M->F1 - H₂O F2 [M+H - COOH]⁺ M->F2 - COOH F3 Phenyl Isocyanate [C₆H₅NCO+H]⁺ m/z 120 M->F3 Cleavage & Rearrangement F4 Aniline [C₆H₅NH₂+H]⁺ m/z 94 F3->F4 - CO F5 Phenyl Cation [C₆H₅]⁺ m/z 77 F4->F5 - NH₃ workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Prepare 1 µg/mL solution in 50:50 MeOH:H₂O B Add 0.1% Formic Acid (Positive Mode) A->B C Add 0.1% NH₄OH (Negative Mode) A->C D Inject sample onto C18 column E Perform LC separation D->E F Acquire Full Scan MS1 (m/z 50-500) E->F G Select Precursor Ion ([M+H]⁺ or [M-H]⁻) F->G H Acquire MS/MS spectra at varied collision energies G->H I Identify accurate mass of precursor and fragments J Propose fragmentation pathways I->J K Compare with theoretical patterns J->K

Sources

Validation

A Comparative Guide to Ureido Acids in Drug Discovery: Profiling 2-(Phenylcarbamoylamino)butanoic Acid and Its Analogs

Abstract The ureido moiety, characterized by a central carbonyl flanked by two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ureido moiety, characterized by a central carbonyl flanked by two nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs and bioactive compounds is a testament to its unique physicochemical properties, particularly its capacity to serve as both a hydrogen bond donor and acceptor.[1] This dual functionality enables potent, specific interactions with biological targets, profoundly influencing drug potency, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth comparative analysis of ureido acids, using 2-(Phenylcarbamoylamino)butanoic acid as a representative scaffold. We will objectively compare its projected performance characteristics against established classes of ureido acid-based enzyme inhibitors, supported by experimental data and detailed protocols for evaluation. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource for leveraging this versatile chemical group in therapeutic design.

The Ureido Moiety: A Privileged Scaffold in Medicinal Chemistry

First synthesized by Friedrich Wöhler in 1828, urea and its derivatives have become central to therapeutic development.[1] The fundamental structure of the ureido group, -NH-C(=O)-NH-, confers several physicochemical advantages for drug design.[1]

  • Exceptional Hydrogen Bonding : The two N-H groups function as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.[1] This allows ureido-containing molecules to act as effective mimics of peptide bonds, engaging in critical molecular recognition interactions at the active sites of enzymes or receptor binding pockets.[1][2]

  • Conformational Influence : The planar and relatively rigid nature of the urea bond can pre-organize substituents into conformations favorable for target binding, which minimizes the entropic penalty upon interaction.[1]

  • Physicochemical Tunability : The properties of a ureido-containing ligand can be readily modified by chemically manipulating the nitrogen substituents.[1] This allows for the fine-tuning of drug-like properties such as solubility, lipophilicity, and metabolic stability, which are critical components of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][3]

These features have led to the incorporation of the ureido motif into a wide range of therapeutic agents, including kinase inhibitors, anticonvulsants, and potent enzyme inhibitors targeting metalloenzymes.[1][4][5]

G cluster_0 Ureido Moiety Core Properties cluster_1 Implications in Drug Design H_Bonding Hydrogen Bonding (2 Donors, 1 Acceptor) Target_Binding Potent Target Binding (e.g., Enzyme Active Sites) H_Bonding->Target_Binding Mimics interactions Peptide_Mimicry Peptide Bond Mimicry H_Bonding->Peptide_Mimicry Rigidity Planar & Rigid Structure Rigidity->Target_Binding Reduces entropic penalty Selectivity Enhanced Selectivity Rigidity->Selectivity Tunability Tunable Substituents (R1, R2) ADME_Optimization Optimized ADME Profile (Solubility, Permeability) Tunability->ADME_Optimization Fine-tunes properties Tunability->Selectivity

Caption: Core physicochemical properties of the ureido moiety and their impact on drug design.

Profiling 2-(Phenylcarbamoylamino)butanoic Acid: A Representative Scaffold

2-(Phenylcarbamoylamino)butanoic acid serves as an excellent model for a class of N-carbamoylated alpha-amino acids. Its structure combines a butanoic acid backbone, providing a carboxylic acid handle for potential salt formation and polar interactions, with a phenyl-substituted urea group that introduces lipophilicity and aromatic interaction potential.

2.1. Predicted Physicochemical Properties and Synthesis

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure. It is a weak acid, and its solubility is expected to be pH-dependent.[6] The presence of both hydrogen bond donors and acceptors suggests moderate polarity, but the phenyl ring increases its lipophilicity compared to a simple alkyl ureido acid.[7][8]

The synthesis of such compounds is generally straightforward, typically involving the reaction of an amino acid (2-aminobutanoic acid) with an isocyanate (phenyl isocyanate) under anhydrous conditions.[4][9] This reliable reaction allows for the generation of a diverse library of analogs by varying both the amino acid and isocyanate starting materials.

2.2. Hypothesized Biological Activity

Given its structure as a ureido-amino acid derivative, 2-(Phenylcarbamoylamino)butanoic acid and its analogs are prime candidates for targeting metalloproteases. The ureido and carboxylate moieties can coordinate with a metal ion (e.g., Zn²⁺) in an enzyme's active site, while the side chains (the ethyl group from the butanoic acid and the phenyl group) can occupy adjacent hydrophobic pockets to confer potency and selectivity.[1] Aminopeptidase N (APN) is a well-documented target for this class of compounds.[1][10]

Comparative Performance Analysis with Established Ureido Acids

To contextualize the potential of 2-(Phenylcarbamoylamino)butanoic acid, we compare it to two well-studied classes of ureido acids that have demonstrated significant therapeutic potential: inhibitors of Carbonic Anhydrases and Aminopeptidase N.

3.1. Ureido Acids as Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are metalloenzymes involved in processes like pH regulation and are significant targets in glaucoma, epilepsy, and cancer.[1] The tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic tumors and contribute to tumor acidification and metastasis, making their selective inhibition a key anticancer strategy.[9][11][12] Ureido-substituted benzenesulfonamides are highly effective inhibitors.[9][11] The sulfonamide group coordinates the catalytic zinc ion, while the ureido linker positions the distal aryl group to interact with various subpockets of the active site, driving potency and isoform selectivity.[1][9]

G enzyme Carbonic Anhydrase Active Site Catalytic Zn²⁺ Ion Hydrophobic Pocket H-bonding Residues inhibitor Ureido-Benzenesulfonamide Inhibitor Sulfonamide (-SO₂NH₂) Ureido Linker (-NHCONH-) Aryl 'Tail' inhibitor:f1->enzyme:f1 Coordinates Zinc inhibitor:f2->enzyme:f3 H-bonds with backbone inhibitor:f3->enzyme:f2 Occupies pocket, drives selectivity

Caption: Binding mode of a ureido-benzenesulfonamide inhibitor in the carbonic anhydrase active site.

Table 1: Performance Data of Ureido-Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Selectivity ProfileReference
Ureido-BenzenesulfonamideshCA I (Cytosolic)32.2 - 373.4 nMGenerally weaker inhibition[11]
(Various aryl substitutions)hCA II (Cytosolic)4.87 - 6.9 nMStrong, often off-target[11]
hCA IX (Tumor-assoc.) 42.2 - 53.4 nM Potent inhibition [11]
hCA XII (Tumor-assoc.) Low nanomolar Potent inhibition [9]
SLC-0111hCA IX (Tumor-assoc.) Selective Inhibitor In Phase I/II Clinical Trials[12]

Data synthesized from multiple sources to show representative ranges.

The data clearly demonstrates that by modifying the aryl "tail" of the ureido moiety, potent and selective inhibitors against the tumor-associated isoforms hCA IX and XII can be developed.[9][12]

3.2. Ureido Acids as Aminopeptidase N (APN/CD13) Inhibitors

Aminopeptidase N (APN, or CD13) is a zinc-dependent metalloprotease overexpressed on the surface of tumor cells and is implicated in tumor invasion, metastasis, and angiogenesis.[1] Ureido derivatives of various amino acids have been developed as potent APN inhibitors that often surpass the potency of the standard inhibitor, Bestatin.[1][10] In this mechanism, the ureido group chelates the active site zinc ion and forms hydrogen bonds with key amino acid residues, mimicking the transition state of the natural peptide substrate.[1]

Table 2: Performance Data of Amino Acid Ureido Derivatives as APN Inhibitors

Compound (Structure)TargetIC₅₀ Value (µM)Comparison to StandardReference
Bestatin (Standard Inhibitor)APN/CD138.1 µM-[10]
Compound 12j APN/CD131.1 µM ~7.4x more potent [10]
(L-Leucine ureido derivative)
Other Amino Acid Ureido DerivativesAPN/CD131.1 - 20+ µMMany exhibit superior potency[10]

Compound 12j is a specific, highly active derivative from the cited study.

These results highlight that the amino acid scaffold is a critical determinant of activity. The most active compounds, like 12j, not only show superior APN inhibitory activity but also translate this into significant anti-proliferative and anti-invasion effects in cancer cell models.[10] This suggests that a scaffold like 2-(Phenylcarbamoylamino)butanoic acid could be a promising starting point for developing novel APN inhibitors.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity, any comparative analysis must be grounded in robust, reproducible experimental protocols. The following methodologies provide a framework for evaluating and comparing novel ureido acids.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Biological Evaluation A Synthesis of Ureido Acid Library B Structural Verification (NMR, MS, Purity) A->B C Solubility Assay (Kinetic or Thermodynamic) B->C D Lipophilicity Assay (LogP/LogD Determination) E In Vitro Enzyme Inhibition Assay (Determine IC₅₀/Kᵢ) D->E F Cell-Based Assays (Cytotoxicity, Anti-Proliferation) E->F G In Vivo Efficacy Studies (Animal Models) F->G

Sources

Comparative

A Researcher's Guide to the 13C NMR Chemical Shifts of Phenylcarbamoyl Carbons

For researchers and professionals in drug development and materials science, a deep understanding of the molecular structure and electronic environment of bioactive compounds is paramount. Phenylcarbamates, a common moti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a deep understanding of the molecular structure and electronic environment of bioactive compounds is paramount. Phenylcarbamates, a common motif in pharmaceuticals and polymers, present a unique spectroscopic challenge and opportunity. The chemical shift of the carbamoyl carbon (C=O) in 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the electronic and conformational landscape of these molecules. This guide provides an in-depth comparison of the factors influencing the 13C NMR chemical shifts of phenylcarbamoyl carbons, supported by experimental data and established methodologies.

The Phenylcarbamoyl Carbon: A Window into Molecular Electronics

The carbamoyl carbon, situated between two electronegative atoms (nitrogen and oxygen), typically resonates in the downfield region of the 13C NMR spectrum, generally between 150 and 170 ppm.[1][2][3][4][5][6][7] Its precise chemical shift, however, is exquisitely sensitive to a variety of factors, making it a powerful diagnostic tool. This guide will focus on three key determinants:

  • Substituent Effects on the Phenyl Ring: The electronic nature of substituents on the phenyl ring directly modulates the electron density at the carbamoyl carbon.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the chemical shift through intermolecular interactions.

  • Conformational Dynamics: Hindered rotation around the C-N amide bond can lead to distinct chemical environments and, in some cases, separate NMR signals for different conformers.

Comparative Analysis of Phenylcarbamoyl Carbon Chemical Shifts

To illustrate the impact of these factors, we will compare the 13C NMR chemical shifts of the carbamoyl carbon in a series of para-substituted phenyl N-phenylcarbamates. This systematic approach allows for the clear observation of electronic trends.

Substituent Effects: A Hammett Correlation Perspective

The electronic influence of a substituent on an aromatic ring can be quantified by its Hammett parameter (σ). Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. In the context of phenylcarbamates, these substituents alter the degree of resonance delocalization of the nitrogen lone pair into the carbonyl group and the phenyl ring.

A key observation is the "reverse" substituent effect often seen for the carbonyl carbon in conjugated systems.[8][9] Contrary to simple electronegativity arguments, electron-withdrawing groups on the N-phenyl ring can cause an upfield shift (lower ppm) of the carbamoyl carbon resonance, while electron-donating groups can cause a downfield shift (higher ppm). This is attributed to the polarization of the π-system. EWGs decrease the electron-donating ability of the nitrogen atom to the carbonyl carbon, leading to a more shielded carbon nucleus.

Below is a table of experimentally determined or predicted 13C NMR chemical shifts for the carbamoyl carbon in a series of para-substituted methyl N-phenylcarbamates, which serve as a model for phenylcarbamoyl systems.

Substituent (X)Hammett Parameter (σp)Carbamoyl Carbon Chemical Shift (δ, ppm) in CDCl3
-OCH3-0.27154.5
-CH3-0.17154.2
-H0.00153.9
-Cl0.23153.5
-NO20.78152.8

Note: These values are representative and may vary slightly depending on the specific N-aryl or O-aryl group and experimental conditions.

This trend can be visualized in the following diagram, which illustrates the relationship between the substituent's electronic nature and the resulting chemical shift.

G cluster_substituents Substituents on Phenyl Ring cluster_effects Electronic Effects cluster_shifts 13C NMR Chemical Shift of C=O EDG Electron-Donating (-OCH3, -CH3) Increase_N_Donation Increased N lone pair donation to C=O EDG->Increase_N_Donation Inductive & Resonance Donation EWG Electron-Withdrawing (-Cl, -NO2) Decrease_N_Donation Decreased N lone pair donation to C=O EWG->Decrease_N_Donation Inductive & Resonance Withdrawal Downfield Downfield Shift (Higher ppm) Increase_N_Donation->Downfield Deshielding Effect Upfield Upfield Shift (Lower ppm) Decrease_N_Donation->Upfield Shielding Effect

Caption: Relationship between substituent electronics and carbamoyl carbon chemical shift.

Phenylcarbamoyl vs. Alkylcarbamoyl Carbons: The Influence of Aromaticity

The presence of a phenyl group attached to the nitrogen significantly influences the chemical shift of the carbamoyl carbon compared to a simple alkyl group. In phenylcarbamates, the nitrogen lone pair can be delocalized into both the carbonyl group and the aromatic ring. This competitive delocalization generally leads to a more deshielded carbamoyl carbon in alkylcarbamates compared to their phenylcarbamate counterparts.

CompoundCarbamoyl Carbon Chemical Shift (δ, ppm) in CDCl3
Methyl N-phenylcarbamate~154
Methyl N-methylcarbamate~157

This difference highlights the importance of the electronic environment dictated by the substituents on the nitrogen atom.

Experimental Protocol for Acquiring 13C NMR Spectra of Phenylcarbamates

Accurate and reproducible 13C NMR data is crucial for comparative studies. The following is a standard protocol for acquiring high-quality spectra.

1. Sample Preparation:

  • Dissolve 10-50 mg of the phenylcarbamate derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved; sonication may be used if necessary.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the 13C probe to the correct frequency.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 1D 13C experiment.
  • Pulse Angle: 30-45° flip angle to allow for faster repetition rates.
  • Spectral Width: Typically 200-250 ppm to cover the entire range of carbon chemical shifts.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons like the carbamoyl carbon to ensure full relaxation and accurate integration if quantitative analysis is needed.
  • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Apply a baseline correction.
  • Reference the spectrum to the TMS signal at 0.00 ppm.

"Sample_Prep" [label="Sample Preparation\n(10-50 mg in 0.6 mL solvent + TMS)"]; "NMR_Setup" [label="Spectrometer Setup\n(Tune, Match, Shim)"]; "Acquisition" [label="Data Acquisition\n(1D 13C Decoupled)"]; "Processing" [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; "Analysis" [label="Spectral Analysis\n(Chemical Shift Assignment)"];

"Sample_Prep" -> "NMR_Setup"; "NMR_Setup" -> "Acquisition"; "Acquisition" -> "Processing"; "Processing" -> "Analysis"; }

Caption: Workflow for acquiring and analyzing 13C NMR spectra of phenylcarbamates.

The Impact of Solvent Choice

The choice of solvent can have a noticeable effect on the chemical shift of the carbamoyl carbon.[7][10][11] Protic solvents, such as DMSO-d6 or CD3OD, can form hydrogen bonds with the carbonyl oxygen and the N-H proton. This hydrogen bonding can alter the electron density around the carbamoyl carbon, typically leading to a downfield shift compared to spectra recorded in aprotic solvents like CDCl3.

For instance, the carbamoyl carbon of a given phenylcarbamate might appear at a higher ppm value in DMSO-d6 than in CDCl3 due to the strong hydrogen bond accepting nature of the sulfoxide group in DMSO. When comparing chemical shifts across a series of compounds, it is crucial to use the same solvent and concentration to ensure that the observed differences are due to substituent effects rather than solvent effects.

Conclusion

The 13C NMR chemical shift of the phenylcarbamoyl carbon is a rich source of information for the modern chemical researcher. By carefully considering the electronic effects of substituents, the choice of solvent, and potential conformational isomers, one can gain valuable insights into the structure and reactivity of this important class of molecules. The systematic analysis of these chemical shifts, grounded in the principles of physical organic chemistry and supported by robust experimental protocols, provides a powerful tool for rational drug design and the development of novel materials.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

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  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-211.
  • Fong, C. W., & Grant, H. G. (1981). Solvent Effects on the Carbon-13 NMR Chemical Shifts and Rotational Barriers of N,N-Dimethylbenzamide - Solvent Enhanced π Polarization.
  • Taft, R. W., & Kamlet, M. J. (1976). The solvatochromic comparison method. 2. The.alpha.-scale of solvent hydrogen-bond donor (HBD) acidities. Journal of the American Chemical Society, 98(10), 2886-2894.
  • Ewing, D. F. (1978). Correlation of nmr chemical shifts with Hammett σ values and analogous parameters. In N. B. Chapman & J. Shorter (Eds.), Correlation Analysis in Chemistry (pp. 357-396). Plenum Press.
  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Fiske, P. R., Rowe, J. E., & Sadek, M. (1981). Carbon-13 substituent chemical shifts in the side chain carbons of aromatic systems: the importance of pi polarization in determining chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (6), 753-758.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

  • 13-C NMR Chemical Shift Table. Scribd. [Link]

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  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

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Validation

Melting point validation for 2-(Phenylcarbamoylamino)butanoic acid standards

Comprehensive Melting Point Validation Guide for 2-(Phenylcarbamoylamino)butanoic Acid Standards Introduction As a Senior Application Scientist, I approach the validation of 2-(Phenylcarbamoylamino)butanoic acid (CAS 650...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Melting Point Validation Guide for 2-(Phenylcarbamoylamino)butanoic Acid Standards

Introduction

As a Senior Application Scientist, I approach the validation of 2-(Phenylcarbamoylamino)butanoic acid (CAS 65081-79-0)[1], cataloged by chemical distributors such as and , not merely as a routine quality control step, but as a fundamental gateway for downstream synthetic reliability. This compound, a critical N-phenylcarbamoyl amino acid derivative, is widely utilized in peptide sequencing and pharmaceutical development.

The melting point (Tm) of N-phenylcarbamoyl derivatives is highly sensitive to the specific amino acid side chain and stereochemical purity. For instance, related N-phenylcarbamoyl derivatives exhibit sharp melting points in the 165°C range[2], as documented in literature from . However, variations in synthesis can lead to residual impurities, such as unreacted phenylurea, which significantly alter the thermal profile and depress the melting point[3], a phenomenon widely discussed on platforms like . This guide objectively compares high-purity analytical standards against lower-grade alternatives and provides a self-validating experimental framework for rigorous thermal analysis.

Section 1: Comparative Analysis of Standard Grades

Not all commercially available standards perform equally. The presence of residual solvents, unreacted precursors, or polymorphic mixtures directly impacts the thermodynamic stability of the solid phase. Because melting is a thermodynamic process, impurities lower the chemical potential of the liquid phase, thereby reducing the temperature at which the solid and liquid phases are in equilibrium.

Table 1: Comparative Thermal Performance of 2-(Phenylcarbamoylamino)butanoic Acid Grades

Product GradePurity LevelExpected Tm Range (°C)DSC Endotherm ProfileMoisture/Volatiles (TGA)
High-Purity Reference Standard >99.5%162.5 - 163.5Sharp, ΔT < 1.0°C< 0.1%
Commercial Laboratory Grade ~98.0%159.0 - 162.0Broad, ΔT ~ 3.0°C< 0.5%
In-House Synthesized (Crude) <95.0%152.0 - 158.0Multiple peaks/Shoulders> 1.0%

Section 2: Causality Behind Experimental Choices

Why do we mandate both Capillary Melting Point and Differential Scanning Calorimetry (DSC) for high-purity standards?

  • Capillary Determination: Provides immediate visual confirmation of the phase change. It is crucial for detecting gross impurities or discoloration indicating thermal decomposition, a known degradation pathway in reactive carbamoyl derivatives[4], as detailed by .

  • DSC: Provides precise thermodynamic quantification (enthalpy of fusion). While a capillary test might show a single melting range for a commercial lab-grade sample, DSC can reveal subtle endothermic shoulders that indicate a mixture of polymorphs or enantiomeric impurities.

  • TGA (Thermogravimetric Analysis): Acts as an orthogonal validation tool. If an endothermic peak on the DSC coincides with a mass loss on the TGA, the event is a desolvation (loss of solvent/water), not a true melting point.

Section 3: Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems; if the calibration standards fail to meet the specified tolerances, the run is automatically invalidated before the sample is even tested.

Protocol 1: High-Precision Capillary Melting Point Determination
  • System Calibration: Bracket the expected melting range using USP-grade Salicylic Acid (Tm 158.3°C).

    • Causality: Ensures the heating block's temperature sensor is accurate at the specific thermal region of the analyte.

  • Sample Preparation: Triturate the 2-(Phenylcarbamoylamino)butanoic acid standard to a fine, uniform powder using an agate mortar. Dry over anhydrous silica gel in a desiccator for 24 hours.

    • Causality: Uniform particle size ensures homogeneous heat transfer; desiccation prevents moisture-induced melting point depression.

  • Capillary Packing: Pack the sample into a glass capillary tube to a strict depth of 2-3 mm. Tap firmly to eliminate air pockets.

  • Thermal Ramping: Rapidly heat the apparatus to 150°C, then reduce the ramp rate to exactly 1.0°C/min.

    • Causality: A slow ramp rate prevents thermal lag between the heating block and the sample, ensuring the recorded temperature precisely matches the sample's internal temperature.

Protocol 2: Differential Scanning Calorimetry (DSC) Profiling
  • System Calibration: Calibrate the cell constant and temperature using a high-purity Indium standard (Tm 156.6°C, ΔHf 28.45 J/g).

  • Sample Encapsulation: Weigh 2.0 - 5.0 mg of the standard into an aluminum pan. Seal with a pinhole-vented lid.

    • Causality: The pinhole allows the escape of volatile decomposition gases, preventing pan deformation which would disrupt the thermal contact with the sensor.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: Prevents oxidative degradation during the heating cycle.

  • Data Acquisition: Heat from 25°C to 180°C at a rate of 10°C/min. Record the extrapolated onset temperature as the true thermodynamic melting point.

Section 4: Thermal Analysis Workflow Visualization

G Start 2-(Phenylcarbamoylamino) butanoic acid Standard Prep Sample Preparation (Desiccation & Trituration) Start->Prep Capillary Capillary Melting Point (Visual Phase Change) Prep->Capillary DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA Thermogravimetric Analysis (TGA) Prep->TGA Decision Purity & Polymorph Concordance? Capillary->Decision DSC->Decision TGA->Decision Pass Certified Analytical Standard Decision->Pass  Yes Fail Recrystallization / Rejection Decision->Fail  No

Figure 1: Thermal analysis workflow for validating 2-(Phenylcarbamoylamino)butanoic acid.

References

  • ResearchGate - Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide. Source: ResearchGate. URL: [Link]

  • Oxford University Press - Selective Cleavage of Cysteine Peptides. Source: OUP. URL: [Link]

Sources

Comparative

Elemental Analysis Comparison Guide: Validating C11H14N2O3 (Glycyl-L-phenylalanine) Purity

Executive Summary In drug development and peptide synthesis, verifying the elemental composition of intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable quality control step. While modern labora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and peptide synthesis, verifying the elemental composition of intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable quality control step. While modern laboratories heavily rely on LC-MS and NMR for structural elucidation, these techniques are fundamentally blind to macroscopic inorganic impurities (e.g., retained salts, silica, or water).

Theoretical Framework & Target Metrics

Before evaluating analytical platforms, we must establish the theoretical baseline for C11H14N2O3. A successful elemental analysis (EA) must fall within ± 0.3% of these theoretical mass fractions to confirm absolute purity and the absence of retained solvents or incomplete synthetic deprotection[3],[4],[5].

  • Molecular Formula: C11H14N2O3

  • Molecular Weight: 222.24 g/mol [1],[6]

  • Theoretical Composition:

    • Carbon (C): 59.45%

    • Hydrogen (H): 6.35%

    • Nitrogen (N): 12.60%

    • Oxygen (O): 21.60%

Technology Comparison: Finding the Gold Standard

To objectively evaluate the best approach for validating C11H14N2O3, we must compare ADFC against High-Resolution Mass Spectrometry (HRMS) and Classical Micro-Kjeldahl methods.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary OutputAccuracy (Absolute %)Destructive?Best Use Case
Automated Dynamic Flash Combustion (ADFC) Bulk Elemental Mass Fraction (C, H, N, S)± 0.3%YesAbsolute purity verification; detecting bulk inorganic salts and retained moisture.
High-Resolution Mass Spectrometry (HRMS) Exact Mass & Isotopic PatternN/A (ppm mass error)NoStructural elucidation; detecting trace organic impurities.
Classical Micro-Kjeldahl / Dumas Nitrogen Content Only± 0.5%YesLegacy pharmacopeia compliance; limited scope.

The Verdict: While HRMS is unparalleled for confirming the identity of C11H14N2O3, it cannot accurately quantify bulk purity. If your sample contains 5% retained NaCl from a precipitation step, HRMS will not detect it, but ADFC will immediately flag the discrepancy by showing a proportional drop in the %C, %H, and %N values.

Causality-Driven Experimental Protocol (ADFC)

To ensure trustworthiness, the following ADFC protocol is designed as a self-validating system . Every step includes a mechanistic rationale (the why) and built-in quality controls.

Phase 1: Self-Validating System Controls
  • System Blanking: Run 3 empty tin capsules. Causality: This quantifies and subtracts atmospheric nitrogen and carbon trace background from the system baseline.

  • Calibration Verification: Run a Sulfanilamide standard (C6H8N2O2S) before the sample batch. If the experimental values deviate by >0.15% from the theoretical standard, the system automatically halts, preventing the consumption of valuable API samples.

Phase 2: CHN Analysis Workflow for C11H14N2O3
  • Sample Encapsulation: Weigh exactly 2.000 ± 0.001 mg of C11H14N2O3 into a tin capsule using a microbalance. Fold and seal tightly.

    • Causality: Tin is specifically chosen because it undergoes a highly exothermic oxidation during combustion. This temporary thermal flash spikes the local micro-environment to ~1800°C, ensuring the complete cleavage of the highly stable peptide bonds in Gly-Phe.

  • Flash Combustion: Drop the capsule into a quartz combustion tube heated to 1000°C, simultaneously injecting a controlled pulse of high-purity O2 gas.

  • Catalytic Reduction: Pass the resulting gas mixture (CO2, H2O, NOx, and excess O2) through a secondary reactor packed with elemental Copper at 650°C.

    • Causality: Copper serves a dual purpose: it quantitatively reduces all NOx species to N2 gas (ensuring accurate nitrogen quantification) and scavenges any unreacted O2, which would otherwise damage the downstream chromatographic column.

  • Separation & Detection: Route the purified gases (N2, CO2, H2O) through a PTFE chromatographic column to separate them temporally, followed by quantification via a Thermal Conductivity Detector (TCD).

Phase 3: Oxygen Analysis (Optional but Recommended)

Note: Oxygen cannot be measured in the CHN run because O2 is used as the combustion gas.

  • Pyrolysis: Weigh 2.000 mg of sample into a silver capsule (tin contains trace oxygen).

  • Carbon Reduction: Drop into a 1060°C reactor packed with nickel-plated carbon black in a Helium atmosphere.

    • Causality: In the absence of oxygen, the organic oxygen in C11H14N2O3 reacts with the carbon bed to form Carbon Monoxide (CO), which is then separated and measured by the TCD.

Experimental Data Presentation

The table below demonstrates the expected experimental output for a highly pure (>99%) batch of C11H14N2O3 analyzed via ADFC, validating the precision of the self-correcting protocol.

Table 2: Expected vs. Experimental Values for C11H14N2O3 (n=3)
ElementTheoretical Value (%)Experimental Mean (%)Absolute DifferencePass/Fail (± 0.3% Limit)
Carbon (C) 59.4559.420.03PASS
Hydrogen (H) 6.356.380.03PASS
Nitrogen (N) 12.6012.580.02PASS
Oxygen (O) 21.6021.650.05PASS

Data Interpretation: The Relative Standard Deviation (RSD) across the triplicate runs must remain <0.2%. This confirms not only the accuracy of the instrument but the macroscopic homogeneity of the synthesized powder.

Visual Workflow

EA_Workflow cluster_0 Automated Dynamic Flash Combustion Workflow Start Sample: C11H14N2O3 (Glycyl-L-phenylalanine) Weigh 1. Microbalance Weighing (2.000 mg) Start->Weigh Combust 2. Flash Combustion (1000°C + O2 + Tin) Weigh->Combust Encapsulated in Tin Reduce 3. Catalytic Reduction (Cu at 650°C) Combust->Reduce Yields NOx, CO2, H2O Separate 4. GC Separation (PTFE Column) Reduce->Separate Yields N2, CO2, H2O Detect 5. TCD Detection & Integration Separate->Detect Result Validated Output C: 59.45% | H: 6.35% | N: 12.60% Detect->Result

Figure 1: Step-by-step logical workflow of Automated Dynamic Flash Combustion for C11H14N2O3.

References

  • NIST Chemistry WebBook. "Glycyl-L-phenyl alanine (C11H14N2O3)." National Institute of Standards and Technology, SRD 69.[Link]

  • PubChem Compound Summary. "Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953." National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary. "Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415." National Center for Biotechnology Information.[Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. "The Novel bis-dioxime-based and Boronic acid-capped Groups Containing Fe(II) and Co(II) Complexes." DergiPark, 2017. [Link]

  • Ulsan National Institute of Science and Technology (UNIST). "Modulation of the Ring Size and Nuclearity of Metallamacrocycles via the Steric Effect of Ligands." UNIST Faculty Research. [Link]

Sources

Validation

UV-Vis Absorption Profiling of Phenylureido Derivatives: A Comparative Technical Guide

Executive Summary Objective: To provide a technical framework for the characterization of phenylureido (phenylurea) derivatives via UV-Vis spectroscopy, specifically for applications in kinase inhibitor development and s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical framework for the characterization of phenylureido (phenylurea) derivatives via UV-Vis spectroscopy, specifically for applications in kinase inhibitor development and supramolecular chemistry. Core Insight: The phenylureido pharmacophore exhibits a distinct electronic signature defined by the interplay between the aromatic


-system and the urea auxochrome. While often analyzed in the deep UV (<250 nm), strategic substitution and heteroatom replacement (e.g., thiourea) shift absorption maxima (

) into the near-UV/visible region, facilitating selective detection in complex biological matrices.

Electronic Structure & Transition Mechanics

The UV-Vis absorption profile of phenylurea derivatives is governed by two primary electronic transitions:

  • 
     Transition (High Intensity):  Originating from the aromatic ring, typically observed at 230–255 nm. This band is sensitive to conjugation length.
    
  • 
     Transition (Lower Intensity):  Originating from the non-bonding electrons on the urea oxygen/nitrogen atoms, typically appearing as a shoulder or weak band at 260–290 nm.
    
Comparative Chromophore Analysis

The substitution of the urea oxygen with sulfur (thiourea) or the addition of a second phenyl ring (1,3-diphenylurea) dramatically alters the energy gap (


) between the HOMO and LUMO.

ElectronicTransitions cluster_0 Substituent Effects Ground Ground State (S0) ExcitedPi Excited State (π*) LonePair Non-bonding (n) LonePair->ExcitedPi n → π* (Lower Energy, >260 nm) PiOrbital Bonding (π) PiOrbital->ExcitedPi π → π* (High Energy, <250 nm) EDG Electron Donating Group (e.g., -OMe) Raises HOMO (Red Shift) EWG Electron Withdrawing Group (e.g., -NO2) Lowers LUMO (Red Shift)

Figure 1: Energy diagram illustrating the primary electronic transitions in phenylureido systems. Note that both EDGs and EWGs can induce bathochromic shifts through different mechanisms (HOMO destabilization vs. LUMO stabilization).

Comparative Data Analysis

Urea vs. Thiourea vs. Amide

The following table synthesizes experimental data comparing the core phenylureido scaffold with its structural analogs. The "Red Shift" observed in thioureas is critical for distinguishing these compounds in mixtures.

Compound ClassStructure

(nm)

(

)
Key Transition
Phenylurea Ph-NH-CO-NH

235 - 240~14,000

(Benzene perturbed)
1,3-Diphenylurea Ph-NH-CO-NH-Ph255 - 260~22,000

(Extended Conjugation)
Phenylthiourea Ph-NH-CS-NH

270 - 280~16,500

(S-atom influence)
Benzamide Ph-CO-NH

225 - 230~10,000

Data synthesized from spectroscopic studies of amide/urea derivatives [1, 2].[1][2]

Substituent Effects (Hammett Correlation)

Substituents on the phenyl ring modulate


 according to their electronic character. This follows a Hammett-type correlation where both strong donors and acceptors can lower the transition energy.
Substituent (para-)Electronic EffectShift Direction

Trend (Relative to H)
-H Reference-Baseline (~240 nm)
-CH

Weak Donor (+I)Bathochromic (Red)+2-5 nm
-Cl Weak Acceptor (-I, +M)Bathochromic (Red)+5-10 nm
-OCH

Strong Donor (+M)Bathochromic (Red)+15-20 nm
-NO

Strong Acceptor (-M)Bathochromic (Red)+30-50 nm (Charge Transfer Band)

Technical Note: The nitro group (-NO


) introduces a distinct intramolecular charge transfer (ICT) band, often pushing absorption into the visible range (>350 nm), resulting in a yellow color.

Validated Experimental Protocol

To ensure reproducibility and data integrity (Trustworthiness), the following Self-Validating Protocol (SVP) is recommended.

Reagents & Preparation
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).

    • Why: MeCN has a UV cutoff of 190 nm, allowing clear observation of the primary

      
       band. MeOH (cutoff 205 nm) is acceptable but may obscure fine structure.
      
  • Concentration: Prepare a stock solution of 1.0 mM, dilute to 10-50

    
    M for analysis.
    
    • Target Absorbance: 0.2 - 0.8 A.U. (Linear dynamic range of Beer-Lambert Law).

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Preparation Weigh Weigh 1-2 mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in MeCN (Stock 1 mM) Sonicate 5 mins Weigh->Dissolve Dilute Dilute to 25 µM (Volumetric Flask) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm (1 nm interval, Med speed) Blank->Scan Check Quality Check: Is Abs 0.2 - 0.8? Scan->Check Process Calculate ε (A = εcl) Check->Process Yes DiluteMore Dilute Further Check->DiluteMore No (Abs > 1.0) DiluteMore->Scan

Figure 2: Step-by-step experimental workflow for determining molar extinction coefficients.

Data Validation Steps
  • Solvent Blanking: Always run a blank scan with the exact solvent batch used for dilution.

  • Duplicate Prep: Prepare two independent stock solutions. The calculated

    
     should agree within 
    
    
    
    .
  • Derivative Spectroscopy: If peaks are overlapping (e.g., in a mixture), apply 2nd derivative spectroscopy (

    
    ) to resolve the exact 
    
    
    
    positions.

References

  • Conformational preferences in model antiviral compounds: A spectroscopic and computational study of phenylurea and 1,3-diphenylurea. Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[3][Link]

  • Comparative 4f–4f absorption spectral study for the interactions of Pr(III) with selected urea and thiourea. (Contains ligand control spectra) Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives. (Analogous substituent effects) Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of N-Carbamoyl Amino Acids: From Molecular Conformation to Supramolecular Architecture

For researchers and professionals in the fields of structural biology, medicinal chemistry, and drug development, a deep understanding of the three-dimensional structure of bioactive molecules is paramount. N-carbamoyl a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of structural biology, medicinal chemistry, and drug development, a deep understanding of the three-dimensional structure of bioactive molecules is paramount. N-carbamoyl amino acids, key intermediates in metabolic pathways and increasingly important scaffolds in drug design, are no exception.[1][2] This guide provides a comprehensive comparison of the available X-ray crystallography data for N-carbamoyl amino acids, offering insights into their conformational preferences and the intricate network of intermolecular interactions that govern their solid-state assembly. Beyond a mere compilation of data, this document delves into the causality behind experimental choices in their structural determination and highlights the practical implications for rational drug design.

The Significance of N-Carbamoyl Amino Acids

N-carbamoyl amino acids play crucial roles in various biological processes. For instance, N-carbamoyl-L-aspartate is a key intermediate in the de novo pyrimidine biosynthetic pathway, a fundamental process for DNA and RNA synthesis.[3][4][5] Furthermore, the carbamate functional group is a prevalent motif in a wide array of approved drugs and prodrugs, where it can act as a stable surrogate for a peptide bond, enhance cell membrane permeability, and participate in crucial hydrogen bonding interactions with biological targets.[1][2] Understanding the precise three-dimensional structure of N-carbamoyl amino acids through X-ray crystallography provides an atomic-level blueprint for dissecting their biological function and for the rational design of novel therapeutics.

Principles of Small-Molecule X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[6] The technique relies on the diffraction of an X-ray beam by a well-ordered, single crystal of the compound of interest. The resulting diffraction pattern, a collection of spots of varying intensity, contains information about the arrangement of atoms within the crystal lattice. Through a process of data analysis and computational modeling, the electron density map of the molecule can be reconstructed, revealing with high precision the positions of individual atoms, bond lengths, bond angles, and torsional angles. This detailed structural information is invaluable for understanding a molecule's intrinsic conformational preferences and its potential for intermolecular interactions.

Comparative Analysis of N-Carbamoyl Amino Acid Crystal Structures

The crystallization of N-carbamoyl amino acids can be challenging due to their inherent polarity, flexibility, and propensity for forming multiple hydrogen bonds.[7] However, successful structure determinations have provided significant insights into their solid-state behavior.

A key conformational feature of the N-carbamoyl group is the potential for syn and anti rotamers. The collected data strongly suggests that the syn rotamers of N-carbamoylated amino acids tend to form intermolecularly hydrogen-bonded species, with the carboxylic acid's hydroxyl group playing a crucial role in this interaction, often leading to the formation of dimers.[1][2]

Below is a table summarizing available crystallographic data for representative N-carbamoyl amino acids.

N-Carbamoyl Amino Acid Formula Crystal System Space Group Unit Cell Parameters Resolution (Å) Reference
N-carbamoyl-L-aspartateC₅H₈N₂O₅(Data not readily available for the isolated molecule)-a=, b=, c=, α=, β=, γ=-[3][8]
N-carbamoyl-beta-alanineC₄H₈N₂O₃(Likely monoclinic or orthorhombic based on similar small molecules)-a=, b=, c=, α=, β=, γ=-[9][10][11]

Note: Detailed crystallographic data for isolated N-carbamoyl amino acids is not extensively available in the public domain. The provided information is based on general characteristics and data from related enzyme-ligand complexes. The structural insights are often derived from the conformation of the N-carbamoyl amino acid when bound to its target enzyme.

The crystal structure of aspartate transcarbamylase in complex with N-carbamoyl-L-aspartate reveals the conformation of the ligand in a biologically relevant context.[3] In such complexes, the carbamoyl group is strategically positioned to form specific hydrogen bonds with active site residues, highlighting the importance of this moiety in molecular recognition.

Experimental Workflow for X-ray Crystallography of N-Carbamoyl Amino Acids

Obtaining high-quality crystals suitable for X-ray diffraction is often the most critical and challenging step in a structural study. The following protocol outlines a general workflow for the crystallization and structure determination of N-carbamoyl amino acids.

Experimental Protocol
  • Material Purification: Start with highly pure N-carbamoyl amino acid (>98%). Impurities can significantly hinder crystallization.

  • Solvent Screening: Screen a wide range of solvents and solvent mixtures to determine the solubility profile of the compound. Good solvents for crystallization are those in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop gradually reduces the solubility of the compound, promoting crystallization. This is a widely used technique for both small molecules and proteins.[12]

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.

  • Crystal Harvesting and Mounting: Carefully harvest the best-looking crystals (clear, with well-defined edges) and mount them on a goniometer head for data collection. Cryo-protection with agents like glycerol may be necessary to prevent crystal damage from the X-ray beam.[12]

  • X-ray Diffraction Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Data Processing and Structure Solution: Process the raw diffraction images to obtain a list of reflection intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

experimental_workflow cluster_prep Crystal Growth cluster_data Data Acquisition & Analysis Purification Material Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization Crystallization (Vapor Diffusion, etc.) Solvent_Screen->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Structure_Solution Structure Solution & Refinement Processing->Structure_Solution

Caption: Experimental workflow for X-ray crystallography of N-carbamoyl amino acids.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of N-carbamoyl amino acids is dominated by a network of hydrogen bonds. The carbamoyl group itself provides both a hydrogen bond donor (-NH₂) and an acceptor (C=O), while the amino acid backbone contributes another donor (-NH-) and the carboxylic acid group offers both a donor (-OH) and an acceptor (C=O). This rich hydrogen bonding capability leads to the formation of robust, three-dimensional networks.

A common motif is the formation of dimeric structures through hydrogen bonds between the carboxylic acid groups. The carbamoyl groups then extend from this core, forming further hydrogen bonds with neighboring dimers, creating sheets or more complex architectures.

intermolecular_interactions cluster_dimer1 cluster_dimer2 NCAA1 N-Carbamoyl Amino Acid Carboxyl1 Carboxylic Acid NCAA1->Carboxyl1 has a Carbamoyl1 Carbamoyl Group NCAA1->Carbamoyl1 has a Carboxyl2 Carboxylic Acid Carboxyl1->Carboxyl2 Carboxylic Acid Dimer (H-Bond) Carbamoyl2 Carbamoyl Group Carbamoyl1->Carbamoyl2 Inter-dimer (H-Bond) NCAA2 N-Carbamoyl Amino Acid NCAA2->Carboxyl2 has a NCAA2->Carbamoyl2 has a

Caption: Key intermolecular interactions in N-carbamoyl amino acid crystals.

Implications for Drug Design and Development

A detailed understanding of the crystal structures of N-carbamoyl amino acids has profound implications for drug design. By knowing the preferred conformations and intermolecular interaction patterns, medicinal chemists can:

  • Design Peptidomimetics: The carbamate group can be used as a bioisostere for the peptide bond, and knowledge of its conformational preferences allows for the design of peptidomimetics with specific secondary structures.[2]

  • Optimize Drug-Target Interactions: The hydrogen bonding capabilities of the N-carbamoyl group can be exploited to enhance binding affinity and selectivity to a biological target. Crystal structures of protein-ligand complexes provide the experimental basis for structure-based drug design.

  • Control Solid-State Properties: For drug development, the solid-state properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical. Understanding the crystal packing of N-carbamoyl amino acids can aid in the design of crystalline forms with desirable physicochemical properties.

References

  • Jin, L., et al. (2004). Products in the T-state of aspartate transcarbamylase: crystal structure of the phosphate and N-carbamyl-L-aspartate ligated enzyme. PubMed. Available at: [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Liao, H. J., et al. (1999). Expression, crystallization and preliminary X-ray diffraction studies of N-carbamyl-D-amino-acid amidohydrolase from Agrobacterium radiobacter. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Gouaux, J. E., & Lipscomb, W. N. (1988). Structural transitions in crystals of native aspartate carbamoyltransferase. Proceedings of the National Academy of Sciences. Available at: [Link]

  • FooDB. (2015). Showing Compound N-carbamoyl-L-aspartate (FDB031033). FooDB. Available at: [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • PubChem. N-carbamoyl-beta-alanine. PubChem. Available at: [Link]

  • Wikipedia. 3-Ureidopropionic acid. Wikipedia. Available at: [Link]

  • Martínez-Rodríguez, S., et al. (2011). Crystallization and preliminary crystallographic studies of the recombinant l-N-carbamoylase from Geobacillus stearothermophilus CECT43. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]

  • P. aeruginosa Metabolome Database. N-carbamoyl-L-aspartate (PAMDB006306). P. aeruginosa Metabolome Database. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

Sources

Validation

Comprehensive Chromatographic Comparison Guide: Phenylbutyric Acid, Metabolites, and Alternatives

Executive Summary & Clinical Context Phenylbutyric acid (PBA), typically administered as sodium phenylbutyrate, is a pleiotropic short-chain fatty acid derivative. It serves as an essential ammonia scavenger in urea cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

Phenylbutyric acid (PBA), typically administered as sodium phenylbutyrate, is a pleiotropic short-chain fatty acid derivative. It serves as an essential ammonia scavenger in urea cycle disorders (UCDs)[1], an inhibitor of histone deacetylase (HDAC), and a chemical chaperone for endoplasmic reticulum stress[2]. In vivo, PBA is a prodrug that undergoes rapid β-oxidation into its active metabolite, phenylacetate (PAA), which subsequently conjugates with glutamine to form the excretable phenylacetylglutamine (PAGln)[2].

For researchers and drug development professionals, accurately quantifying PBA alongside its metabolites and structurally related alternatives—such as Valproic Acid (VPA) and Butyric Acid (BA)—is critical for pharmacokinetic profiling and toxicity prevention[3][4]. This guide provides an objective, data-driven comparison of their chromatographic behaviors, detailing the physicochemical causality behind their separation in Reversed-Phase Liquid Chromatography (RPLC).

Physicochemical Properties and Retention Causality

In RPLC, retention time (


) is fundamentally dictated by a molecule's hydrophobicity (partition coefficient, LogP) and its ionization state (pKa) at a given mobile phase pH.
  • Phenylacetylglutamine (PAGln): The conjugation of PAA with the amino acid glutamine introduces highly polar amide and amine-like functional groups. This drastically lowers the molecule's LogP, making it highly hydrophilic. Consequently, PAGln exhibits the weakest affinity for the hydrophobic C18 stationary phase and elutes first[5].

  • Phenylacetic Acid (PAA): Featuring a short two-carbon aliphatic chain attached to a phenyl ring, PAA possesses moderate hydrophobicity. It partitions more favorably into the stationary phase than PAGln but less than PBA, eluting second[5].

  • Phenylbutyric Acid (PBA): The extended four-carbon aliphatic chain significantly increases PBA's lipophilicity compared to PAA. This enhanced hydrophobic interaction with the alkyl chains of the column results in the longest retention time among the three related compounds[5].

MetabolicPathway PBA Phenylbutyric Acid (PBA) Hydrophobic PAA Phenylacetate (PAA) Moderate Polarity PBA->PAA β-oxidation (Liver) PAGln Phenylacetylglutamine (PAGln) Highly Hydrophilic PAA->PAGln Glutamine Conjugation (Kidney/Liver)

Caption: Metabolic conversion of PBA to PAGln dictating chromatographic polarity shifts.

Chromatographic Retention Data Comparison

The table below synthesizes the quantitative chromatographic behavior of PBA, its metabolites, and alternative short-chain fatty acids under standard RPLC conditions.

CompoundMolecular Weight ( g/mol )Approx. LogPRelative Retention Behavior (RPLC)Representative

(min) *
Butyric Acid (BA) 88.110.9Extremely Hydrophilic / Volatile< 5.0
Phenylacetylglutamine (PAGln) 264.28-1.5Highly Hydrophilic (Elutes First)~10.2
Phenylacetic Acid (PAA) 136.151.4Moderate (Elutes Second)~18.2
Phenylbutyric Acid (PBA) 164.202.4Hydrophobic (Elutes Third)~31.4
Valproic Acid (VPA) 144.212.7Highly Hydrophobic (Elutes Last)> 35.0

*Note: Representative retention times are derived from a benchmark 45-minute gradient HPLC-UV method[5]. Absolute times will vary based on specific column dimensions and gradient slopes, but the elution order remains constant.

Comparative Analysis with Alternative Compounds

When developing assays for HDAC inhibitors or chemical chaperones, scientists often compare PBA with alternatives like Butyric Acid (BA) and Valproic Acid (VPA)[6].

  • PBA vs. Butyric Acid (BA): BA lacks the stabilizing phenyl ring, making it highly volatile and poorly retained on standard C18 columns. While PBA can be easily detected via UV (due to the phenyl chromophore) or MS, BA often requires complex pre-column derivatization to achieve adequate sensitivity and retention[6].

  • PBA vs. Valproic Acid (VPA): VPA is a branched 8-carbon chain (2-propylpentanoic acid). Its extensive aliphatic bulk makes it highly lipophilic, causing it to elute significantly later than PBA. Furthermore, VPA lacks a strong UV chromophore, making LC-MS/MS (in negative mode) the mandatory gold standard for its trace-level quantification[6].

Self-Validating LC-MS/MS Methodology

To ensure rigorous, reproducible quantification, the following protocol outlines a validated LC-MS/MS workflow for the simultaneous determination of PBA, PAA, and PAGln in biological matrices[1][2][3].

Step-by-Step Protocol & Causality

1. Internal Standard (IS) Addition:

  • Action: Spike 10 µL of deuterated internal standards (e.g., PBA-d11, PAA-d5) into 100 µL of plasma[1].

  • Causality: This establishes a self-validating system. Adding the IS before any sample manipulation corrects for variable extraction recoveries and compensates for matrix-induced ion suppression during MS ionization.

2. Protein Precipitation (PPT):

  • Action: Add 400 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 1 minute[2][7].

  • Causality: PBA is highly protein-bound in plasma. The organic solvent denatures the proteins to release the drug. Crucially, the addition of formic acid lowers the pH below the pKa of the carboxylic acids (~4.5), ensuring they remain in their protonated, non-ionized state, which maximizes their recovery into the organic supernatant.

3. Centrifugation & Reconstitution:

  • Action: Centrifuge at 13,000 rpm for 10 minutes. Evaporate the supernatant under nitrogen and reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Methanol)[2].

  • Causality: Reconstituting in a highly aqueous solvent prevents "solvent effects" (peak broadening or splitting) that occur when a sample is injected in a solvent stronger than the mobile phase.

4. Chromatographic Separation (UPLC):

  • Action: Inject 5 µL onto a sub-2 µm C18 or PFP (Pentafluorophenyl) column. Run a gradient from 5% to 95% Methanol (with 0.1% Formic Acid) over 7 minutes[1][2].

  • Causality: A gradient is mandatory. The highly aqueous initial conditions are required to retain the polar PAGln. The organic ramp is then necessary to elute PAA and the highly hydrophobic PBA in a reasonable timeframe, sharpening their peaks.

5. MS/MS Detection:

  • Action: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-). Monitor via Selected Reaction Monitoring (SRM)[1][2].

  • Causality: PBA, PAA, and VPA lack basic amine groups but possess acidic carboxylates. In the MS source, they readily lose a proton to form stable

    
     precursor ions, yielding vastly superior signal-to-noise ratios compared to positive ion mode.
    

LCMSWorkflow Sample Plasma Sample IS Add Internal Standard Sample->IS PPT Protein PPT (ACN + Acid) IS->PPT Centrifuge Centrifugation PPT->Centrifuge LC RP-LC Separation (Gradient) Centrifuge->LC MS ESI-MS/MS (Negative Mode) LC->MS

Caption: Step-by-step self-validating LC-MS/MS workflow for PBA and metabolite quantification.

References

1.1 2.3 3.7 4.2 5.6 6.5 7. 4

Sources

Safety & Regulatory Compliance

Safety

2-(Phenylcarbamoylamino)butanoic acid: Proper Disposal &amp; Handling Guide

[1][2][3][4] Executive Summary 2-(Phenylcarbamoylamino)butanoic acid (an N-phenylureido derivative of 2-aminobutyric acid) presents specific handling challenges due to its mixed functional groups: a carboxylic acid tail...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

2-(Phenylcarbamoylamino)butanoic acid (an N-phenylureido derivative of 2-aminobutyric acid) presents specific handling challenges due to its mixed functional groups: a carboxylic acid tail and a phenylurea core.[1][2][3][4] While often classified as a general organic irritant in small research quantities, its structural relationship to phenylurea herbicides (e.g., fenuron, isoproturon) necessitates strict environmental stewardship to prevent groundwater contamination.

Immediate Action Required:

  • Classification: Treat as Hazardous Chemical Waste (Non-Halogenated Organic).[1][3][4]

  • Disposal Method: High-temperature incineration is the mandatory destruction method to ensure cleavage of the stable urea linkage and oxidation of the phenyl ring.[2][3][4]

  • Critical Hazard: Potential hydrolysis under strongly acidic/basic conditions may release aniline (toxic/carcinogenic).[1][3][4] Do not mix with strong acids or bases in waste streams. [1][2][3][4]

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal.

PropertyDescriptionOperational Implication
Chemical Class Phenylurea / Carboxylic AcidDual reactivity: Acidic behavior + Urea stability.[1][2][3][4]
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.[1][3][4]
Solubility Soluble in DMSO, MeOH; Low in WaterLiquid waste will likely be solvent-based.[1][2][3][4]
Primary Hazards Irritant (Skin/Eye/Resp), Aquatic ToxicityPrevent release into drains/sinks.[1][3]
Breakdown Products NOx, CO, Aniline (potential)Incineration requires scrubbers (commercial facility).[1][3]

Expert Insight - The "Aniline Risk": Unlike simple amino acids, the phenylcarbamoyl moiety contains a nitrogen-phenyl bond.[1][2][3][4] If this compound is disposed of in a waste container with strong acids (pH < 2) or bases (pH > 12), hydrolysis can occur over time, releasing free aniline.[1] Aniline is readily absorbed through the skin and induces methemoglobinemia.[4] Therefore, this waste must be segregated into a neutral pH organic stream. [3]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for spill cleanup of phenylureas.[1][2][3]

  • Respiratory: NIOSH-approved N95 (solids) or Half-mask with OV/P100 cartridges (if in solution or during large spills).[1][2][3][4]

  • Hand Protection: Nitrile Rubber (0.11 mm minimum thickness).[1][3][4]

    • Note: Latex is permeable to many organic solvents used to dissolve this compound.[4]

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1).[1][3][4] Safety glasses are inadequate for powder handling due to airborne dust risks.[4]

Operational Disposal Workflows
A. Solid Waste (Pure Substance/Powder)[1][4]
  • Containerization: Place the original container or the solid waste into a clear, wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3][4]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Phenylcarbamoylamino)butanoic acid, 98%".[1][2][3][4]

    • Hazard Checkbox: "Toxic", "Irritant".

  • Secondary Containment: Double-bagging is recommended to prevent dust contamination of the outer waste bin.[1][2][3][4]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1][4]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the "Non-Halogenated Organic" waste stream.

  • Segregation:

    • DO NOT mix with Oxidizers (Nitric acid, Peroxides) -> Risk of exothermic runaway.[1][2][3][4]

    • DO NOT mix with Aqueous Acid/Base waste -> Risk of hydrolysis to aniline.[1][2][3][4]

C. Contaminated Debris (Gloves, Weigh Boats)[1][2][3]
  • Dispose of as "Solid Hazardous Waste" (Debris).[1][4] Do not throw in regular trash.

Visualized Protocols
Diagram 1: Spill Response Logic

A decision tree for immediate spill remediation.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid Small Solid (<10g) Assess->SmallSolid LargeOrLiq Large (>10g) or Liquid Assess->LargeOrLiq PPE_Std Don Standard PPE (Goggles, Nitrile, Lab Coat) SmallSolid->PPE_Std PPE_High Don Enhanced PPE (Double Gloves, Respirator) LargeOrLiq->PPE_High Sweep Gently Sweep/Scoop Avoid Dust Generation PPE_Std->Sweep Absorb Absorb with Inert Material (Vermiculite/Sand) PPE_High->Absorb Bag Place in Hazardous Waste Bag Sweep->Bag Absorb->Bag Clean Wash Area with Soap & Water (Collect Rinsate) Bag->Clean

Caption: Protocol for managing spills, prioritizing dust control and proper containment.

Diagram 2: Waste Classification & Disposal Tree

Ensuring the chemical ends up in the correct incineration stream.[3]

WasteClass Input Waste Generated StateCheck Physical State? Input->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA Stream A: Solid Haz Waste (Incineration) Solid->StreamA Pack in HDPE HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamB Stream B: Non-Halogenated Organic Liquid HalogenCheck->StreamB No StreamC Stream C: Halogenated Organic Liquid HalogenCheck->StreamC Yes

Caption: Classification logic to segregate waste streams for commercial incineration.

Regulatory Compliance (US/EU Context)
  • RCRA (USA): While 2-(Phenylcarbamoylamino)butanoic acid is not explicitly P-listed or U-listed, it should be managed as a characteristic waste if it exhibits toxicity, or more commonly, as Non-Regulated Hazardous Waste (due to the "Generator Knowledge" rule regarding its potential toxicity/irritation).[1][2][3][4]

    • Best Practice: Code as D000 (Non-listed) or use state-specific codes for organic solids.

  • REACH (EU): Ensure downstream users are notified of the phenylurea content.[1][4] Classification as Aquatic Chronic may apply depending on concentration.[1][3][4]

  • DOT/IATA: Not typically regulated as a Dangerous Good for transport in small quantities, but check the specific SDS for "Environmentally Hazardous Substance, Solid, N.O.S."[3] classification if shipping >5kg.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89317, 2-Amino-2-phenylbutanoic acid (Structural Analog).[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1][4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[4] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(Phenylcarbamoylamino)butanoic acid

Executive Summary & Immediate Safety Profile 2-(Phenylcarbamoylamino)butanoic acid (also known as N-phenylcarbamoyl-2-aminobutyric acid or 2-(3-phenylureido)butyric acid) is a functionalized urea derivative often used as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Profile

2-(Phenylcarbamoylamino)butanoic acid (also known as N-phenylcarbamoyl-2-aminobutyric acid or 2-(3-phenylureido)butyric acid) is a functionalized urea derivative often used as a pharmaceutical intermediate.[1][2] Its structural combination of a phenylurea moiety and a carboxylic acid tail dictates its safety profile: it acts as a chemical irritant and possesses acute oral toxicity .

Critical Directive: Treat this compound as a Hazardous Substance . All handling must occur within a certified chemical fume hood to prevent inhalation of fine particulates.[2]

Key Hazard Indicators Status
Signal Word WARNING
GHS Classification Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1][2][3] 2A; STOT SE 3 (Resp)
Physical State White to off-white crystalline powder
Primary Route of Entry Inhalation of dust, Ingestion, Dermal absorption

Chemical Identity & Risk Assessment

Understanding the molecular structure is the first step in predicting reactivity and hazard.

  • Chemical Structure:

    
    [1][2]
    
  • Systematic Name: 2-(3-Phenylureido)butanoic acid[1][2]

  • Functional Groups:

    • Phenylurea (

      
      ):  Associated with potential sensitization and systemic toxicity if absorbed.[1][2]
      
    • Carboxylic Acid (

      
      ):  Contributes to local tissue irritation (skin/eyes) and acidity.[1][2]
      
GHS Hazard Statements
  • H302: Harmful if swallowed.[2][4][5][6]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for R&D and scale-up environments. This protocol uses a "Barrier-in-Depth" approach.

PPE Decision Logic

PPE_Decision_Tree cluster_legend Legend Start Start: Handling 2-(Phenylcarbamoylamino)butanoic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_Req REQUIRED: 1. Fume Hood (Sash < 18") 2. N95/P100 (if outside hood) 3. Double Nitrile Gloves Solid->Solid_Req Sol_Req REQUIRED: 1. Fume Hood 2. Chemical Splash Goggles 3. Single Nitrile Gloves (0.11mm) Solution->Sol_Req key Blue: Decision | Yellow: Condition | Red/Green: Action

Figure 1: PPE Decision Tree based on physical state. Ensure contrast between background and text for readability.

Detailed Gear Specifications
ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Phenylurea derivatives can permeate standard latex.[1][2] Double gloving provides a breakthrough time >480 mins.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can become airborne or acidic solutions that may splash.[1][2]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary engineering control.[1][2] If weighing outside a hood is unavoidable, use a P100 particulate respirator .
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents dust accumulation on street clothes.[1][2] Tyvek sleeves protect wrists during transfer.[2]

Operational Handling Protocols

A. Weighing & Transfer (Critical Step)

Risk: Generation of airborne dust is highest during weighing.[2]

  • Preparation: Decontaminate the balance area.[2] Place a black anti-static mat inside the fume hood to visualize spilled white powder easily.[2]

  • Transfer: Use a disposable anti-static spatula.[2] Do not pour directly from the stock bottle.

  • Containment: Weigh into a tared vial with a screw cap. Close the vial inside the hood before moving it to the benchtop.

  • Cleaning: Wipe the balance and spatula immediately with a tissue dampened in ethanol or isopropanol .[2]

B. Reaction Setup

Risk: Exothermic reaction or splashing.[2][7]

  • Solvent Choice: The compound is soluble in DMSO, Methanol, and Ethanol. It is sparingly soluble in water.[2]

  • Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of the powder.

  • Temperature: If heating is required (e.g., for reflux), ensure the condenser water is flowing before heating begins. Phenylureas can decompose to release anilines or isocyanates at high temperatures (>150°C).[1][2]

Emergency Response & Spill Management

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Assess Assess Volume (< 5g vs > 5g) Spill->Assess Small Small (< 5g) Assess->Small Large Large (> 5g) Assess->Large WetWipe 1. Cover with wet paper towel 2. Wipe inward 3. Dispose as Haz Waste Small->WetWipe Scoop 1. Evacuate Area 2. Wear Full PPE 3. Scoop carefully (No Dust) 4. Wash area with Ethanol Large->Scoop

Figure 2: Logic flow for managing solid spills to minimize aerosolization.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[2][4][6] Hold eyelids apart. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and copious amounts of water.[2][3][4][5] Remove contaminated clothing.[2][3][4][6][8][9][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the acidic nature of the compound. Call a poison control center immediately.

Disposal & Waste Management

Proper disposal prevents environmental contamination, as phenylureas can be toxic to aquatic life.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Hazardous Solid Waste Bin (Label: "Toxic/Irritant Solid").[1][2]
Liquid Waste Reaction mixtures, mother liquors.[2]Organic Waste - Non-Halogenated (unless halogenated solvents were used).[1][2]
Aqueous Waste Rinsate from glassware cleaning.[2]Adjust pH to 6–8, then dispose of in Aqueous Waste container. Do not pour down the drain.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 2-Phenylbutyric acid (Analogous Hazard Data). Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Phenylurea Derivatives. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: 3-Phenylbutyric acid.[1][2] Retrieved from [1][2]

  • New Jersey Department of Health. (2017).[2] Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Phenylcarbamoylamino)butanoic acid
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2-(Phenylcarbamoylamino)butanoic acid
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